AF 555 NHS ester
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C39H46K3N3O16S4 |
|---|---|
Molecular Weight |
1058.4 g/mol |
IUPAC Name |
tripotassium;(2Z)-2-[(E)-3-[1-[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-3,3-dimethyl-5-sulfonatoindol-1-ium-2-yl]prop-2-enylidene]-3-methyl-3-(4-sulfonatobutyl)-1-(3-sulfonatopropyl)indole-5-sulfonate |
InChI |
InChI=1S/C39H49N3O16S4.3K/c1-38(2)29-25-27(61(52,53)54)14-16-31(29)40(21-7-4-5-13-37(45)58-42-35(43)18-19-36(42)44)33(38)11-9-12-34-39(3,20-6-8-23-59(46,47)48)30-26-28(62(55,56)57)15-17-32(30)41(34)22-10-24-60(49,50)51;;;/h9,11-12,14-17,25-26H,4-8,10,13,18-24H2,1-3H3,(H3-,46,47,48,49,50,51,52,53,54,55,56,57);;;/q;3*+1/p-3 |
InChI Key |
XZVJNPWGPCQJKB-UHFFFAOYSA-K |
Isomeric SMILES |
CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1/C=C/C=C\3/C(C4=C(N3CCCS(=O)(=O)[O-])C=CC(=C4)S(=O)(=O)[O-])(C)CCCCS(=O)(=O)[O-])CCCCCC(=O)ON5C(=O)CCC5=O)C.[K+].[K+].[K+] |
Canonical SMILES |
CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1C=CC=C3C(C4=C(N3CCCS(=O)(=O)[O-])C=CC(=C4)S(=O)(=O)[O-])(C)CCCCS(=O)(=O)[O-])CCCCCC(=O)ON5C(=O)CCC5=O)C.[K+].[K+].[K+] |
Origin of Product |
United States |
Foundational & Exploratory
AF 555 NHS Ester: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of AF 555 NHS ester, a widely used fluorescent dye in biological research. It covers the fundamental properties, core applications, and detailed protocols for its use in labeling biomolecules.
Core Concepts: Understanding this compound
This compound is a bright, orange-red fluorescent probe that is spectrally similar to other dyes like Cy3 and tetramethylrhodamine (B1193902) (TAMRA).[1][2] It is a member of the Alexa Fluor family of dyes, known for their enhanced brightness and photostability.[3] The key features of this compound include its high water solubility and pH insensitivity over a wide range (pH 4 to 10), making it a robust tool for various biological applications.[3][4]
The "NHS ester" (N-hydroxysuccinimidyl ester) component of the molecule is an amine-reactive group.[5][6][7] This functional group allows the dye to be covalently conjugated to primary amines (R-NH₂) found on proteins (specifically at the N-terminus and on the side chains of lysine (B10760008) residues), amine-modified oligonucleotides, and other amine-containing molecules.[3][4][8][9] This reaction forms a stable amide bond, securely attaching the fluorescent label to the target molecule.[7]
Quantitative Data Summary
The following table summarizes the key quantitative properties of this compound, providing a quick reference for experimental planning.
| Property | Value | Reference |
| Excitation Maximum (Ex) | ~555 nm | [3][10] |
| Emission Maximum (Em) | ~565 - 572 nm | [1][3][10] |
| Molar Extinction Coefficient | ~155,000 cm⁻¹M⁻¹ | [3][11] |
| Molecular Weight | ~1250 g/mol | [3][10][12] |
| Recommended pH for Labeling | 8.0 - 9.0 | [5][6][8] |
Experimental Protocols
General Protein Labeling with this compound
This protocol provides a general procedure for labeling proteins, such as antibodies, with this compound. It is crucial to note that the optimal conditions, particularly the molar ratio of dye to protein, may need to be determined empirically for each specific protein.
Materials:
-
Protein solution (2-20 mg/mL in an amine-free buffer like PBS)
-
This compound
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)
-
1 M Sodium bicarbonate buffer (pH 8.3-9.0)
-
Size-exclusion chromatography column (e.g., Sephadex G-25) or other desalting column
-
Phosphate-buffered saline (PBS), pH 7.2-7.4
Procedure:
-
Protein Preparation:
-
Ensure the protein solution is free of amine-containing substances like Tris or glycine, as these will compete with the labeling reaction. If necessary, dialyze the protein against PBS.
-
Adjust the protein concentration to 2-20 mg/mL.[8]
-
-
Dye Preparation:
-
Labeling Reaction:
-
Adjust the pH of the protein solution to 8.3-8.5 by adding a calculated volume of 1 M sodium bicarbonate buffer (typically 1/10th of the protein solution volume).[6]
-
Slowly add the desired amount of the dissolved this compound to the protein solution while gently stirring. The optimal molar ratio of dye to protein often ranges from 5:1 to 20:1 and should be optimized for each protein.[10]
-
Incubate the reaction for 1 hour at room temperature, protected from light.[3][6][8]
-
-
Purification:
-
Determination of Degree of Labeling (DOL) (Optional but Recommended):
-
The DOL, which is the average number of dye molecules per protein molecule, can be determined spectrophotometrically. This requires measuring the absorbance of the conjugate at 280 nm (for the protein) and at the excitation maximum of the dye (~555 nm).
-
-
Storage:
-
Store the labeled protein conjugate at 4°C for short-term storage or at -20°C for long-term storage. For long-term storage, it is advisable to add a cryoprotectant like glycerol (B35011) and aliquot to avoid repeated freeze-thaw cycles.[6]
-
Visualizations
Amine Labeling Reaction Workflow
Caption: Workflow for labeling proteins with this compound.
Chemical Reaction of this compound with a Primary Amine
Caption: Covalent bond formation between this compound and a primary amine.
References
- 1. abpbio.com [abpbio.com]
- 2. lumiprobe.com [lumiprobe.com]
- 3. Invitrogen™ Alexa Fluor™ 555 NHS Ester (Succinimidyl Ester) | Fisher Scientific [fishersci.ca]
- 4. Invitrogen Alexa Fluor 555 NHS Ester (Succinimidyl Ester) 1 mg | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.co.uk]
- 5. fluidic.com [fluidic.com]
- 6. NHS ester protocol for labeling proteins [abberior.rocks]
- 7. genecopoeia.com [genecopoeia.com]
- 8. glenresearch.com [glenresearch.com]
- 9. This compound | Epigenetic Therapeutic Targets [epigenetic-targets.com]
- 10. docs.aatbio.com [docs.aatbio.com]
- 11. vectorlabs.com [vectorlabs.com]
- 12. docs.aatbio.com [docs.aatbio.com]
- 13. genecopoeia.com [genecopoeia.com]
AF 555 NHS Ester: A Comprehensive Technical Guide for Researchers
For researchers, scientists, and drug development professionals, the precise and reliable labeling of biomolecules is paramount for accurate experimental outcomes. AF 555 NHS ester has emerged as a robust and versatile fluorescent probe for this purpose. This technical guide provides an in-depth overview of the core chemical properties, experimental protocols, and key applications of this compound.
This compound is a bright, photostable, and hydrophilic fluorescent dye belonging to the Alexa Fluor family.[1] Its N-hydroxysuccinimidyl (NHS) ester functional group allows for the efficient and specific labeling of primary amines (R-NH2) on proteins, amine-modified oligonucleotides, and other amine-containing molecules.[2][3] This covalent conjugation results in a stable amide bond, ensuring the fluorescent signal is reliably attached to the target molecule.[4]
Core Chemical and Spectroscopic Properties
The performance of a fluorophore is defined by its chemical and physical characteristics. AF 555 is spectrally similar to other popular dyes such as Cy3 and TRITC, offering a bright, orange-red fluorescence.[5][6] Key quantitative properties are summarized in the tables below for easy reference and comparison.
| Chemical Properties | Value | Reference |
| Molecular Formula | C39H46K3N3O16S4 | [7] |
| Molecular Weight | 1058.35 g/mol | [2][7] |
| Solubility | Water, DMSO, DMF | [8] |
| Appearance | Red solid | [4] |
| Spectroscopic Properties | Value | Reference |
| Excitation Maximum (Absorbance) | 552 - 555 nm | [1][2][9] |
| Emission Maximum | 565 - 572 nm | [1][2][9] |
| Molar Extinction Coefficient (ε) | 150,000 - 155,000 cm⁻¹M⁻¹ | [1][5][8][10] |
| Fluorescence Quantum Yield (Φ) | 0.1 - 0.14 | [1][11] |
Reactivity and Stability
The NHS ester moiety of AF 555 is highly reactive towards primary amines at an optimal pH range of 8.3-8.5.[12][13] At lower pH values, the amine groups are protonated and less reactive, while at higher pH, the NHS ester is prone to hydrolysis, which reduces labeling efficiency.[13] For storage, the compound should be kept at -20°C, protected from light, and desiccated to prevent degradation.[1][11] Transportation at room temperature for up to three weeks is generally acceptable.[1][11] Reconstituted solutions in DMSO can be stored at -20°C for short periods.[14] The dye is also noted for its pH-insensitivity in a range of pH 4 to 10, ensuring a stable fluorescent signal in various experimental conditions.[15][16]
Experimental Protocols
A generalized protocol for labeling proteins with this compound is outlined below. The specific amounts and concentrations should be optimized for the particular protein and desired degree of labeling.
Protein Labeling Protocol
-
Protein Preparation: Dissolve the protein to be labeled in a suitable buffer, such as 0.1 M sodium bicarbonate, at a pH of 8.3-8.5. The protein solution should be free of any amine-containing substances like Tris or BSA.[17] A typical protein concentration is 2-10 mg/mL.[13][18]
-
Dye Preparation: Immediately before use, dissolve the this compound in high-quality anhydrous dimethylformamide (DMF) or dimethylsulfoxide (DMSO) to a concentration of 1-10 mg/mL.[17][18]
-
Labeling Reaction: While gently stirring, add the dissolved dye solution to the protein solution. The molar ratio of dye to protein can be varied to achieve the desired degree of labeling. A common starting point is a 5- to 10-fold molar excess of the dye.[13] Incubate the reaction at room temperature for 1 hour with continuous stirring, protected from light.[17][18]
-
Purification: Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column, such as Sephadex G-25.[14][17] The first colored band to elute will be the fluorescently labeled protein.
-
Determination of Degree of Labeling (DOL) (Optional): The DOL, which is the average number of dye molecules per protein molecule, can be determined by measuring the absorbance of the conjugate at 280 nm (for the protein) and at the dye's absorption maximum (~555 nm).
Visualizing Workflows and Pathways
To better illustrate the experimental and logical processes involving this compound, the following diagrams are provided.
Experimental workflow for protein labeling with this compound.
Signaling pathway visualization using a labeled antibody.
Applications in Research and Development
The bright and stable fluorescence of AF 555 makes it an excellent choice for a variety of applications that require sensitive detection. These include:
-
Fluorescence Microscopy: Its high photostability allows for prolonged imaging and the capture of high-resolution images of cellular structures.[19]
-
Flow Cytometry: The strong signal generation of AF 555 is beneficial for identifying and sorting cell populations.[15][19]
-
Immunofluorescence: AF 555-labeled antibodies are widely used to detect and localize specific antigens in cells and tissues.
-
Protein Tracking and Localization: Labeled proteins can be tracked within living cells to study their dynamics and interactions.
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | Wolfe Labs [wolfelabs.com]
- 4. AF555 NHS ester TEA salt_TargetMol [targetmol.com]
- 5. abpbio.com [abpbio.com]
- 6. FluoroFinder [app.fluorofinder.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. vectorlabs.com [vectorlabs.com]
- 9. docs.aatbio.com [docs.aatbio.com]
- 10. AF555 NHS 活化酯 / AF555 NHS ester / Alexa Fluor 555 NHS / Alexa Fluor 555 SE / 407627-68-3 / 407627-69-4 | 多荧生物_Duofluor [duofluor.com]
- 11. lunanano.ca [lunanano.ca]
- 12. fluidic.com [fluidic.com]
- 13. lumiprobe.com [lumiprobe.com]
- 14. docs.aatbio.com [docs.aatbio.com]
- 15. Alexa Fluor™ 555 NHS Ester (Succinimidyl Ester) 1 mg | Contact Us | Invitrogen™ [thermofisher.com]
- 16. BP Fluor 555, Alexa Fluor 555 equivalent | BroadPharm [broadpharm.com]
- 17. NHS ester protocol for labeling proteins [abberior.rocks]
- 18. Invitrogen Alexa Fluor 555 NHS Ester (Succinimidyl Ester) 1 mg | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.co.uk]
- 19. Alexa Fluor 555 Dye | Thermo Fisher Scientific - SG [thermofisher.com]
AF 555 NHS Ester: A Technical Guide to Labeling and Characterization
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the photophysical properties, labeling protocols, and characterization methods for AF 555 NHS ester, a widely used fluorescent dye in biological research. AF 555 is a bright, photostable, and hydrophilic orange-red fluorescent dye.[1][2][3] Its N-hydroxysuccinimidyl (NHS) ester functional group makes it a popular choice for covalently labeling primary amines on proteins, amine-modified oligonucleotides, and other molecules.[1][2][3][4]
Core Photophysical and Chemical Properties
AF 555 is spectrally similar to other common dyes like Cy3 and tetramethylrhodamine (B1193902) (TAMRA), making it a suitable alternative.[2][5][6][7] A key advantage of AF 555 is that it can be conjugated to proteins at high molar ratios with minimal self-quenching, which results in brighter conjugates and more sensitive detection.[6][8][9] The dye's fluorescence is also stable across a wide pH range, from pH 4 to 10.[3][8][9]
The quantitative photophysical and chemical properties of this compound are summarized in the table below.
| Property | Value | Source |
| Excitation Maximum (λex) | 555 nm | [8][10][11] |
| Emission Maximum (λem) | 565 - 572 nm | [8][11][12][13] |
| Molar Extinction Coefficient (ε) | ~150,000 cm⁻¹M⁻¹ | [5][10][11] |
| Fluorescence Quantum Yield (QY) | ~0.10 | [7][14] |
| Molecular Weight | ~1000 - 1250 g/mol | [5][13] |
| Reactive Group | N-hydroxysuccinimidyl (NHS) Ester | [3][5] |
| Target Functional Group | Primary Amines (-NH₂) | [1][4] |
| Recommended Reaction pH | 8.0 - 9.0 | [4][8][15] |
Reaction Mechanism and Experimental Workflow
The NHS ester moiety reacts efficiently with primary amines, such as the side chain of lysine (B10760008) residues and the N-terminus of proteins, to form a stable, covalent amide bond.[8][15] This reaction is highly dependent on pH, with an optimal range of 8.3-8.5.[4] At lower pH values, the amine groups are protonated and less reactive, while at higher pH, the NHS ester is susceptible to hydrolysis, which reduces labeling efficiency.[4]
A typical experimental workflow for protein labeling involves preparing the protein and dye, running the conjugation reaction, purifying the conjugate, and finally, characterizing the product.
Experimental Protocols
The following sections provide detailed methodologies for protein labeling and characterization.
Protocol 1: Protein Labeling with this compound
This protocol is a generalized procedure adapted from multiple sources and is optimized for labeling Immunoglobulin G (IgG) antibodies, but can be adjusted for other proteins.[15][16][17][18]
A. Reagent Preparation:
-
Protein Solution:
-
Prepare a solution of the protein to be labeled at a concentration of 2-20 mg/mL.[15]
-
The protein must be in an amine-free buffer, such as Phosphate-Buffered Saline (PBS). Buffers containing Tris or glycine (B1666218) will compete for reaction with the NHS ester and must be removed by dialysis or buffer exchange.
-
-
Reaction Buffer:
-
Prepare a 1 M sodium bicarbonate solution (pH ~9.0) for pH adjustment.
-
-
Dye Stock Solution:
B. Conjugation Reaction:
-
Add the 1 M sodium bicarbonate solution to the protein solution to achieve a final concentration of 0.1 M, which will raise the pH to the optimal range of 8.3-9.0.[15][17]
-
Add the calculated amount of the this compound stock solution to the protein solution while gently stirring. The molar ratio of dye to protein typically ranges from 5:1 to 20:1 to achieve an optimal degree of labeling.[17]
-
Incubate the reaction mixture for 1-4 hours at room temperature, protected from light.[15] Gentle stirring or rotation is recommended during incubation.[17]
C. Purification:
-
Prepare a size-exclusion chromatography column (e.g., Sephadex G-25 or BioGel P-6) equilibrated with PBS (pH 7.2-7.4).[16][17][18]
-
Apply the reaction mixture to the top of the column.
-
Elute the conjugate with PBS. The labeled protein will be in the first colored fractions to elute from the column, while the smaller, unreacted dye molecules will be retained longer.
-
Collect the fractions containing the purified protein conjugate and combine them.[16]
Protocol 2: Determination of Degree of Labeling (DOL)
The Degree of Labeling (DOL) is the average number of dye molecules conjugated to each protein molecule. It is a critical parameter for ensuring experimental reproducibility.[10][19] The DOL can be determined using spectrophotometry.[10]
A. Spectrophotometric Measurement:
-
Measure the absorbance of the purified protein conjugate solution at 280 nm (A₂₈₀) and at the absorbance maximum of the dye, ~555 nm (A₅₅₅), using a 1 cm pathlength cuvette.[19]
-
The solution may need to be diluted to ensure the absorbance readings are within the linear range of the spectrophotometer (typically < 2.0).[19]
B. Calculation:
A correction factor (CF) is required because the dye also absorbs light at 280 nm.[19] For Alexa Fluor 555, this value is approximately 0.08.[10]
-
Calculate the molar concentration of the protein:
-
Protein Conc. (M) = [A₂₈₀ - (A₅₅₅ × CF)] / ε_protein
-
Where:
-
A₂₈₀ is the absorbance of the conjugate at 280 nm.
-
A₅₅₅ is the absorbance of the conjugate at 555 nm.
-
CF is the correction factor (0.08 for AF 555).[10]
-
ε_protein is the molar extinction coefficient of the protein at 280 nm (e.g., ~203,000 M⁻¹cm⁻¹ for a typical IgG).
-
-
-
Calculate the molar concentration of the dye:
-
Dye Conc. (M) = A₅₅₅ / ε_dye
-
Where:
-
ε_dye is the molar extinction coefficient of AF 555 at 555 nm (~150,000 M⁻¹cm⁻¹).[10]
-
-
-
Calculate the Degree of Labeling (DOL):
-
DOL = Dye Conc. (M) / Protein Conc. (M)
-
For most antibodies, an optimal DOL is between 2 and 10.[17]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. lumiprobe.com [lumiprobe.com]
- 3. Invitrogen™ Alexa Fluor™ 555 NHS Ester (Succinimidyl Ester) | Fisher Scientific [fishersci.ca]
- 4. fluidic.com [fluidic.com]
- 5. abpbio.com [abpbio.com]
- 6. lumiprobe.com [lumiprobe.com]
- 7. Alexa Fluor Dyes Spanning the Visible and Infrared Spectrum—Section 1.3 | Thermo Fisher Scientific - US [thermofisher.com]
- 8. vectorlabs.com [vectorlabs.com]
- 9. BP Fluor 555, Alexa Fluor 555 equivalent | BroadPharm [broadpharm.com]
- 10. benchchem.com [benchchem.com]
- 11. FluoroFinder [app.fluorofinder.com]
- 12. Spectrum [Alexa Fluor 555] | AAT Bioquest [aatbio.com]
- 13. docs.aatbio.com [docs.aatbio.com]
- 14. Fluorescence quantum yields (QY) and lifetimes (τ) for Alexa Fluor dyes—Table 1.5 | Thermo Fisher Scientific - TW [thermofisher.com]
- 15. glenresearch.com [glenresearch.com]
- 16. NHS ester protocol for labeling proteins [abberior.rocks]
- 17. docs.aatbio.com [docs.aatbio.com]
- 18. genecopoeia.com [genecopoeia.com]
- 19. info.gbiosciences.com [info.gbiosciences.com]
In-Depth Technical Guide to AF 555 NHS Ester: Molecular Weight and Composition
For Immediate Release
This technical guide provides a detailed analysis of the molecular weight of AF 555 NHS ester, a widely used fluorescent dye in life sciences research. The information is intended for researchers, scientists, and professionals in the field of drug development who utilize bioconjugation techniques.
Core Component Analysis
This compound is an amine-reactive fluorescent probe that is instrumental in labeling proteins, antibodies, and other biomolecules. Its bright and photostable orange fluorescence makes it a popular choice for various applications, including fluorescence microscopy, flow cytometry, and high-throughput screening. A precise understanding of its molecular weight is critical for accurate quantification and conjugation calculations.
The total molecular weight of this compound is a composite of the AF 555 fluorophore core and the N-hydroxysuccinimide (NHS) ester functional group. The NHS ester allows for the covalent attachment of the fluorophore to primary amines on target molecules.
Molecular Weight Specifications
The molecular weights of this compound and its constituent parts are summarized in the table below. These values are based on data from leading suppliers and chemical information databases.
| Component | Chemical Formula | Molecular Weight ( g/mol ) |
| This compound | C39H46K3N3O16S4 | 1058.36[1] |
| AF 555 Carboxylic Acid | C35H43K3N2O14S4 | 961.29[2] |
| N-Hydroxysuccinimide (NHS) | C4H5NO3 | 115.09 |
It is important to note that slight variations in the reported molecular weight of the final this compound product can occur due to different salt forms (e.g., triethylammonium (B8662869) salt) and manufacturing processes. The value of 1058.36 g/mol is a widely cited figure for the tripotassium salt form.[1]
Experimental Protocols
The determination of the molecular weight of this compound and its precursors is typically achieved through a combination of high-performance liquid chromatography (HPLC) and mass spectrometry (MS).
Methodology for Molecular Weight Determination
-
Sample Preparation: A solution of the analyte (this compound, AF 555 carboxylic acid, or NHS) is prepared in a suitable solvent, such as dimethylformamide (DMF) or water.
-
HPLC Separation: The sample is injected into an HPLC system equipped with a C18 reverse-phase column. A gradient of acetonitrile (B52724) and water, both containing 0.1% formic acid, is commonly used to elute the compound.
-
Mass Spectrometry Analysis: The eluent from the HPLC is directed into the ion source of a mass spectrometer (e.g., electrospray ionization - ESI). The mass spectrometer is operated in positive or negative ion mode to detect the molecular ions of the analyte.
-
Data Analysis: The mass-to-charge ratio (m/z) of the detected ions is used to determine the molecular weight of the compound.
Chemical Pathway of this compound Synthesis
The synthesis of this compound involves the activation of the carboxylic acid group on the AF 555 fluorophore with N-hydroxysuccinimide. This reaction is typically facilitated by a coupling agent, such as a carbodiimide, and results in the formation of the NHS ester with the concomitant loss of a water molecule.
Caption: Synthesis of this compound.
Logical Workflow for Molecular Weight Calculation
The following diagram illustrates the relationship between the molecular weights of the reactants and products in the synthesis of this compound.
Caption: Molecular Weight Calculation Workflow.
References
AF 555 NHS Ester: A Technical Guide to Photophysical Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the photophysical properties, reaction chemistry, and relevant experimental protocols for AF 555 NHS ester, a widely used fluorescent dye in biological research and drug development. The information presented herein is intended to assist researchers in the effective use of this fluorophore for the labeling of proteins, antibodies, and other biomolecules.
Core Photophysical Properties of this compound
AF 555 is a bright, photostable, and hydrophilic fluorescent dye that emits in the orange-red region of the visible spectrum.[1][2] Its N-hydroxysuccinimide (NHS) ester functional group allows for covalent conjugation to primary amines on biomolecules.[3] The key quantitative photophysical parameters of this compound are summarized in the table below.
| Parameter | Value | Reference |
| Quantum Yield (Φ) | 0.14 | [1][2] |
| Molar Extinction Coefficient (ε) | 152,000 cm⁻¹M⁻¹ | [1][2] |
| Excitation Maximum (λex) | 552 nm | [1][4] |
| Emission Maximum (λem) | 566 nm | [1][2] |
Chemical Reactivity and Conjugation
The N-hydroxysuccinimide (NHS) ester of AF 555 is an amine-reactive reagent that forms a stable amide bond with primary amino groups, such as those found on the N-terminus of proteins and the side chain of lysine (B10760008) residues.[3] This reaction, a nucleophilic acyl substitution, proceeds optimally in a slightly alkaline pH range of 7.2 to 8.5.[3] It is crucial to control the pH, as lower pH values will result in the protonation of amines, rendering them non-nucleophilic, while higher pH values can lead to the hydrolysis of the NHS ester, reducing conjugation efficiency.[3]
Caption: Reaction of this compound with a Primary Amine.
Experimental Protocols
I. Protocol for Conjugation of this compound to an Antibody
This protocol provides a general procedure for the covalent labeling of an antibody with this compound. The optimal molar ratio of dye to protein may need to be determined empirically.
Materials:
-
Antibody solution (1-10 mg/mL in amine-free buffer, e.g., PBS)
-
This compound
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)
-
Reaction buffer: 0.1 M sodium bicarbonate, pH 8.3-8.5
-
Purification column (e.g., size-exclusion chromatography)
-
Spectrophotometer
Procedure:
-
Prepare the Antibody: Dissolve the antibody in the reaction buffer at a concentration of 1-10 mg/mL.
-
Prepare the NHS Ester Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to create a stock solution (e.g., 10 mg/mL or 10 mM).[3]
-
Perform the Conjugation Reaction: Add a 5- to 20-fold molar excess of the this compound stock solution to the antibody solution while gently stirring.[3]
-
Incubate: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.[3]
-
Purification: Separate the labeled antibody from the unreacted dye using a size-exclusion chromatography column. The first colored band to elute is the conjugated antibody.[5]
-
Characterization (Optional but Recommended): Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and ~555 nm (for the dye).[5]
II. Protocol for Determination of Fluorescence Quantum Yield (Relative Method)
The fluorescence quantum yield is a measure of the efficiency of the fluorescence process. The relative method, which involves comparing the fluorescence of the sample to a standard with a known quantum yield, is a widely used technique.[6]
Materials:
-
This compound solution of unknown quantum yield
-
A quantum yield standard with a known quantum yield in a similar spectral region (e.g., Rhodamine 6G)
-
Spectroscopic grade solvent (e.g., ethanol (B145695) or water)
-
Fluorescence spectrometer
-
UV-Vis spectrophotometer
Procedure:
-
Sample Preparation: Prepare a series of dilute solutions of both the AF 555 sample and the quantum yield standard in the same spectroscopic grade solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.
-
Absorbance Measurement: Measure the absorbance spectra of all solutions using a UV-Vis spectrophotometer.
-
Fluorescence Measurement: Record the fluorescence emission spectra of all solutions using a fluorescence spectrometer. The excitation wavelength should be the same for both the sample and the standard.
-
Data Analysis:
-
Integrate the area under the emission spectra for both the sample and the standard.
-
The quantum yield of the sample (Φ_sample) can be calculated using the following equation: Φ_sample = Φ_standard * (I_sample / I_standard) * (A_standard / A_sample) * (n_sample² / n_standard²) Where:
-
Φ is the quantum yield
-
I is the integrated fluorescence intensity
-
A is the absorbance at the excitation wavelength
-
n is the refractive index of the solvent
-
-
Caption: Workflow for Relative Quantum Yield Determination.
References
- 1. lunanano.ca [lunanano.ca]
- 2. lumiprobe.com [lumiprobe.com]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. Relative and absolute determination of fluorescence quantum yields of transparent samples | Springer Nature Experiments [experiments.springernature.com]
A Technical Guide to the Photostability of AF 555 NHS Ester
For researchers, scientists, and drug development professionals, the selection of a robust fluorescent probe is paramount to generating high-quality, reproducible data. This guide provides an in-depth technical overview of the photostability of AF 555 NHS ester, a widely used fluorescent dye for labeling proteins, antibodies, and other biomolecules.
This compound is a bright, hydrophilic, orange-fluorescent dye that serves as a superior alternative to other commonly used fluorophores such as tetramethylrhodamine (B1193902) (TMR) and Cy3.[1][2][3] Its high fluorescence quantum yield and exceptional photostability make it a reliable tool for demanding applications including fluorescence microscopy, flow cytometry, and immunofluorescence.[1][2][4] The N-hydroxysuccinimidyl (NHS) ester reactive group readily reacts with primary amines on biomolecules to form stable covalent amide bonds.[2][4]
Photophysical Properties
The brightness of a fluorophore is determined by its molar extinction coefficient (ability to absorb light) and its quantum yield (efficiency of emitting fluorescence). The photostability, or resistance to photobleaching, dictates the duration a fluorescent signal can be reliably observed under illumination.
| Property | Value | Reference |
| Excitation Maximum (Ex) | 555 nm | [4][5] |
| Emission Maximum (Em) | 565 nm | [5] |
| Molar Extinction Coefficient | 155,000 cm⁻¹M⁻¹ | [4] |
| Fluorescence Quantum Yield | 0.10 | [6][7] |
Photostability Profile
AF 555 is consistently reported to be more photostable than spectrally similar dyes like Cy3.[2][8] This enhanced resistance to photobleaching allows for longer exposure times and more intense illumination, which is critical for capturing images of weakly fluorescent samples and for time-lapse imaging experiments. One study demonstrated the superior photostability of Alexa Fluor 555 compared to Cy3 by continuously illuminating equimolar concentrations of the free dyes and collecting data every 5 seconds.[8] While specific quantitative photobleaching rates are highly dependent on the experimental conditions (e.g., illumination intensity, buffer composition), the general consensus is that AF 555 provides a more stable signal.[8]
Experimental Protocols
General Protein Labeling with this compound
This protocol is a general guideline for labeling proteins, such as antibodies, with this compound.
Materials:
-
Protein solution (e.g., antibody at >2 mg/mL)
-
This compound
-
High-quality anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)
-
0.1–0.2 M sodium bicarbonate buffer, pH 8.3
-
Purification column (e.g., gel filtration)
Procedure:
-
Prepare Protein Solution: Dissolve the protein in the sodium bicarbonate buffer at a concentration of at least 2 mg/mL for optimal results.[9]
-
Prepare Dye Stock Solution: Dissolve the this compound in DMF or DMSO.
-
Conjugation Reaction: Add the reactive dye solution to the protein solution while gently stirring. The reaction is typically carried out at room temperature for 1 hour.[9] It is recommended to test three different molar ratios of dye to protein to determine the optimal degree of labeling.[9]
-
Purification: Separate the labeled protein from the unreacted dye using a purification column. The first colored band to elute will be the conjugated antibody.[10]
-
Determine Degree of Labeling (Optional): Measure the absorbance of the conjugate at 280 nm (for the protein) and 555 nm (for the dye) to calculate the degree of labeling.[10]
Protocol for Assessing Photostability
This protocol provides a generalized method for comparing the photobleaching rates of fluorescently labeled molecules.
Materials:
-
Solutions of fluorescently labeled molecules (e.g., AF 555-labeled antibody) at equal molar concentrations in a suitable buffer (e.g., PBS).
-
Fluorescence microscope with a stable light source.
-
Appropriate filter sets for the fluorophore.
-
A sensitive camera.
-
Image acquisition and analysis software.
-
Sample holder (e.g., glass-bottom dish).
Procedure:
-
Sample Preparation: Mount the sample on the microscope stage.
-
Microscope Setup: Focus on the sample and adjust the illumination intensity to a level typical for your experiments.
-
Image Acquisition: Acquire a time-lapse series of images, keeping the illumination continuous.
-
Data Analysis:
-
Measure the mean fluorescence intensity of a defined region of interest for each time point.
-
Normalize the initial fluorescence intensity to 100%.
-
Plot the normalized fluorescence intensity as a function of time to visualize the photobleaching decay.
-
Conclusion
This compound is a high-performance fluorescent dye that offers significant advantages in terms of brightness and photostability for the labeling of biomolecules. Its resistance to photobleaching makes it an excellent choice for a wide range of fluorescence-based applications, enabling researchers to acquire more robust and reliable data. When planning experiments, it is crucial to consider that photobleaching rates are influenced by the local environment and illumination conditions. Therefore, direct comparison of photostability under the specific experimental setup is always recommended for the most accurate assessment.
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. abpbio.com [abpbio.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. Invitrogen™ Alexa Fluor™ 555 NHS Ester (Succinimidyl Ester) | Fisher Scientific [fishersci.ca]
- 5. FluoroFinder [app.fluorofinder.com]
- 6. Alexa Fluor Dyes Spanning the Visible and Infrared Spectrum—Section 1.3 | Thermo Fisher Scientific - SG [thermofisher.com]
- 7. Fluorescence quantum yields (QY) and lifetimes (τ) for Alexa Fluor dyes—Table 1.5 | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. Alexa Fluor Dyes Spanning the Visible and Infrared Spectrum—Section 1.3 | Thermo Fisher Scientific - US [thermofisher.com]
- 9. ALEXA FLUOR 555 NHS ESTER - 佑研匠簇网上商城 [ulab360.com]
- 10. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Solubility and Handling of AF 555 NHS Ester
Audience: Researchers, scientists, and drug development professionals.
This guide provides a detailed overview of the solubility characteristics of AF 555 N-hydroxysuccinimidyl (NHS) ester, a widely used amine-reactive fluorescent dye. A thorough understanding of its behavior in common laboratory solvents is critical for successful bioconjugation, ensuring high labeling efficiency and reproducibility. This document covers solubility in Dimethyl Sulfoxide (DMSO) and water, provides quantitative data on aqueous stability, details experimental protocols for dissolution and use, and presents visual diagrams of key chemical and experimental workflows.
Core Concepts: Understanding NHS Ester Solubility and Stability
AF 555 NHS ester belongs to the class of succinimidyl esters, which are highly efficient reagents for labeling primary amines (R-NH₂) on molecules such as proteins, antibodies, and amine-modified oligonucleotides.[1][2] The core challenge in handling these reagents lies in their dual nature: the fluorophore portion of AF 555 is generally water-soluble, but the reactive NHS ester group is susceptible to rapid hydrolysis in aqueous environments.[1][3][4]
This hydrolysis competes directly with the intended amine-labeling reaction (aminolysis), cleaving the ester bond and rendering the dye incapable of conjugation.[5][6] Consequently, the standard procedure involves dissolving the NHS ester in a dry, water-miscible organic solvent to create a concentrated stock solution, which is then added in a small volume to the aqueous reaction mixture.[4][7] Anhydrous DMSO is the most commonly recommended solvent for this purpose.[2][3]
Quantitative and Qualitative Solubility Data
While specific quantitative solubility limits (e.g., g/L) for this compound are not widely published, extensive practical data from manufacturer protocols and scientific literature provide a clear guide to its handling.
Table 1: Solubility and Recommended Handling of this compound
| Solvent | Qualitative Solubility | Recommended Concentration | Key Considerations |
| Dimethyl Sulfoxide (DMSO) | Soluble[3][8][9] | 10 mg/mL[10][11][12] | Must use high-quality, anhydrous (water-free) DMSO to prevent premature hydrolysis.[2][13] Stock solutions should be prepared fresh immediately before use.[10][14] |
| Water / Aqueous Buffers | The AF 555 dye is water-soluble, but the NHS ester form is highly reactive and prone to hydrolysis.[1][4] | Not Recommended for Dissolution or Storage | Direct dissolution in aqueous buffers is avoided due to rapid degradation of the reactive NHS ester group, which competes with the labeling reaction.[5][7] |
Aqueous Stability: The Critical Factor
The most important quantitative data for using this compound is not its solubility in water, but its stability, which is typically expressed as a half-life (t½) of hydrolysis. This rate is highly dependent on pH and temperature.
Table 2: General Hydrolysis Half-life of NHS Esters in Aqueous Solution
| pH | Temperature (°C) | Half-life (t½) | Reference(s) |
| 7.0 | 0 | 4 - 5 hours | [5][6] |
| 8.0 | Room Temp. | ~125 - 210 minutes | [15] |
| 8.5 | Room Temp. | ~180 minutes | [15] |
| 8.6 | 4 | 10 minutes | [5][6] |
| 9.0 | Room Temp. | ~125 minutes* | [15] |
*Data from studies on porphyrin-NHS esters, which serve as a good approximation for the behavior of other NHS esters.[15]
Key Chemical Reactions and Experimental Workflow
The successful use of this compound hinges on managing the competition between the desired amidation reaction and the undesired hydrolysis.
The following workflow outlines the key steps for successfully labeling a protein with this compound.
Experimental Protocols
This protocol describes the preparation of a concentrated stock solution, which is the necessary first step for labeling procedures.
-
Equilibration: Allow the vial of lyophilized this compound to warm completely to room temperature before opening. This is critical to prevent condensation of atmospheric moisture onto the reactive powder.[13]
-
Dissolution: Add the appropriate volume of high-quality, anhydrous DMSO to the vial to achieve a target concentration, typically 10 mg/mL.[10][11] For a 1 mg vial, this would be 100 µL of DMSO.
-
Mixing: Vortex the vial briefly but thoroughly until all the dye is completely dissolved.[12]
-
Usage: Proceed immediately to the labeling reaction (Protocol 2). Do not store the DMSO stock solution, as the NHS ester has limited stability even in anhydrous solvents.[10][14]
This protocol provides a general guideline for conjugating this compound to a protein, such as an IgG antibody.
-
Protein Preparation: Prepare the protein to be labeled in an amine-free buffer (e.g., 0.1 M sodium bicarbonate or phosphate (B84403) buffer) at a pH between 7.2 and 8.5.[5][10] A common pH for efficient labeling is 8.3.[2] The protein concentration should ideally be at least 2 mg/mL.[2] Buffers containing primary amines, such as Tris, are incompatible with this step as they will compete for reaction with the dye.[5]
-
Calculate Reagent Volume: Determine the volume of the 10 mg/mL this compound stock solution needed to achieve a desired molar excess of dye to protein. A 10- to 20-fold molar excess is a common starting point.[10]
-
Conjugation: While gently stirring or vortexing the protein solution, slowly add the calculated volume of the this compound DMSO stock. The final volume of DMSO in the reaction mixture should ideally be less than 10%.[4]
-
Incubation: Incubate the reaction for 1 hour at room temperature, protected from light.[2][12]
-
Purification: Remove the unreacted dye and byproducts (such as N-hydroxysuccinimide) from the labeled protein conjugate. Common methods include gel filtration (e.g., Sephadex G-25), spin columns, or dialysis.[10][11]
The rate of hydrolysis can be measured by monitoring the increase in absorbance around 260 nm, which corresponds to the release of the N-hydroxysuccinimide (NHS) byproduct.[5][6]
-
Buffer Preparation: Prepare the desired aqueous buffer (e.g., phosphate, borate) at a specific pH and equilibrate it to the desired temperature in a temperature-controlled spectrophotometer.
-
Blank Measurement: Place the buffer in a quartz cuvette and blank the spectrophotometer at 260 nm.[4]
-
Initiate Reaction: Add a small volume of the concentrated this compound DMSO stock to the cuvette, mix quickly but gently, and immediately begin recording the absorbance at 260 nm over time.[4]
-
Data Analysis: The rate of increase in absorbance is proportional to the rate of hydrolysis. The half-life can be determined by plotting the natural logarithm of (A∞ - At) versus time, where A∞ is the final absorbance and At is the absorbance at time t. The slope of this plot is equal to the negative rate constant (-k).[4]
References
- 1. Invitrogen™ Alexa Fluor™ 555 NHS Ester (Succinimidyl Ester) | Fisher Scientific [fishersci.ca]
- 2. Invitrogen Alexa Fluor 555 NHS Ester (Succinimidyl Ester) 1 mg | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.co.uk]
- 3. docs.aatbio.com [docs.aatbio.com]
- 4. benchchem.com [benchchem.com]
- 5. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. help.lumiprobe.com [help.lumiprobe.com]
- 7. benchchem.com [benchchem.com]
- 8. vectorlabs.com [vectorlabs.com]
- 9. 4- 4-(Dimethylamino)phenylazo benzoic acid N-succinimidyl ester = 98.0 HPLC 146998-31-4 [sigmaaldrich.com]
- 10. benchchem.com [benchchem.com]
- 11. docs.aatbio.com [docs.aatbio.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. genecopoeia.com [genecopoeia.com]
- 15. Studies of the amidation of porphyrin-NHS esters in dilute aqueous solution - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D5NJ02078F [pubs.rsc.org]
AF 555 NHS Ester: A Technical Guide to Storage, Stability, and Application
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive information on the storage, stability, and handling of AF 555 NHS ester, a bright, orange-red fluorescent probe widely used for labeling primary amines in proteins, amine-modified oligonucleotides, and other molecules. This document also outlines detailed experimental protocols for successful conjugation.
Core Concepts: Storage and Stability
Proper storage and handling of this compound are paramount to ensure its reactivity and the reproducibility of labeling experiments. The N-hydroxysuccinimidyl (NHS) ester functional group is susceptible to hydrolysis, a process that is accelerated by moisture and alkaline conditions.
Solid Form Storage and Stability
When stored as a desiccated solid, this compound is stable for extended periods. To maximize its shelf life, it is crucial to protect it from light and moisture.
| Parameter | Recommendation | Duration |
| Temperature | -20°C | Up to 12 months[1][2][3][4] |
| Atmosphere | Stored under nitrogen, desiccated | Long-term |
| Light | Protect from light | Always |
| Transportation | Room temperature | Up to 3 weeks[1][2][3][4] |
Solution Storage and Stability
Once reconstituted in an anhydrous organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF), the stability of the this compound is more limited. It is highly recommended to prepare stock solutions fresh for each experiment. If storage is necessary, it should be for a short duration and at low temperatures.
| Solvent | Temperature | Duration | Notes |
| Anhydrous DMSO or DMF | -20°C | Up to 1-2 months[5] | Aliquot to avoid repeated freeze-thaw cycles. |
| Anhydrous DMSO | < -15°C | Less than two weeks[6] | Protect from light. |
| In solvent | -80°C | Up to 6 months[7] | Protect from light, stored under nitrogen.[7] |
| In solvent | -20°C | Up to 1 month[7] | Protect from light, stored under nitrogen.[7] |
Key Handling Procedures:
-
Warm to Room Temperature: Before opening, allow the vial of solid this compound to warm to room temperature to prevent condensation of moisture onto the reactive powder.
-
Use Anhydrous Solvents: Reconstitute the NHS ester in high-quality, anhydrous DMSO or DMF.
-
Aliquot: For stock solutions, it is best practice to create single-use aliquots to minimize the number of freeze-thaw cycles and exposure to atmospheric moisture.
The Critical Role of pH in NHS Ester Stability and Reactivity
The labeling of primary amines with NHS esters is a pH-dependent reaction. A delicate balance must be struck to ensure the primary amine is deprotonated and thus nucleophilic, while minimizing the competing hydrolysis of the NHS ester.
The optimal pH range for the reaction is typically between 7.2 and 8.5.[3][8] At a pH below this range, the primary amine will be protonated, rendering it unreactive. Conversely, at a pH above this range, the rate of NHS ester hydrolysis increases significantly.
The following table illustrates the effect of pH on the hydrolysis of NHS esters. While this data is for NHS esters in general, it provides a valuable guide for this compound reactions.
| pH | Half-life of Hydrolysis |
| 7.0 (at 0°C) | 4-5 hours[8] |
| 8.0 (Room Temp) | 210 minutes[2] |
| 8.5 (Room Temp) | 180 minutes[2] |
| 8.6 (at 4°C) | 10 minutes[8] |
| 9.0 (Room Temp) | 125 minutes[2] |
Experimental Protocols
Preparing the Protein and Dye for Labeling
Successful labeling begins with proper preparation of the biomolecule and the dye.
Caption: Workflow for preparing the protein and this compound for conjugation.
Detailed Steps:
-
Protein Purity and Buffer: The protein solution should be free of amine-containing buffers (e.g., Tris) and stabilizers (e.g., BSA, gelatin, or free amino acids), as these will compete with the target protein for labeling.[6] If necessary, perform a buffer exchange into a suitable buffer such as 0.1 M sodium bicarbonate, pH 8.3, or phosphate-buffered saline (PBS).
-
Protein Concentration: For optimal labeling efficiency, the protein concentration should be between 2-10 mg/mL.[9]
-
Prepare Dye Stock Solution: Immediately before the reaction, warm the vial of this compound to room temperature. Reconstitute the dye in anhydrous DMSO to a concentration of 10 mM.[10][11]
The Labeling Reaction
The following workflow outlines the key steps of the conjugation reaction.
Caption: The general workflow for labeling a protein with this compound.
Detailed Steps:
-
Molar Ratio: A good starting point for the molar ratio of dye to protein is 10:1.[6][9] However, the optimal ratio is protein-dependent and may require testing a range of ratios (e.g., 5:1, 10:1, 15:1, and 20:1) to achieve the desired degree of labeling (DOL).[6]
-
Reaction Conditions: Add the calculated volume of the this compound stock solution to the protein solution while gently mixing. Incubate the reaction for 1 hour at room temperature, protected from light.[10][11]
-
Quenching (Optional): The reaction can be stopped by adding a small molecule with a primary amine, such as Tris or glycine, to a final concentration of 50-100 mM.[11]
-
Purification: The unreacted, hydrolyzed dye must be removed from the labeled protein. This is typically achieved using a desalting column (e.g., Sephadex G-25) or through dialysis.[10]
-
Characterization: The degree of labeling (DOL), which is the average number of dye molecules per protein molecule, can be determined spectrophotometrically. This requires measuring the absorbance of the purified conjugate at 280 nm (for the protein) and at the absorbance maximum of AF 555 (approximately 555 nm).
Storage of the Labeled Conjugate
Proper storage of the final conjugate is essential to maintain its fluorescence and biological activity.
-
Short-term Storage: Store the labeled protein at 4°C, protected from light.[7] If the protein concentration is less than 1 mg/mL, consider adding a stabilizer like bovine serum albumin (BSA) to a concentration of 1-10 mg/mL.[7] The conjugate should be stable for several months under these conditions.[7]
-
Long-term Storage: For long-term storage, aliquot the conjugate and freeze at ≤–20°C. Avoid repeated freeze-thaw cycles.[7]
Signaling Pathways and Logical Relationships
The fundamental chemical reaction underlying the use of this compound is the acylation of a primary amine.
Caption: The chemical pathway of amine labeling and the competing hydrolysis reaction.
References
- 1. jstage.jst.go.jp [jstage.jst.go.jp]
- 2. Studies of the amidation of porphyrin-NHS esters in dilute aqueous solution - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D5NJ02078F [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. lunanano.ca [lunanano.ca]
- 5. lumiprobe.com [lumiprobe.com]
- 6. docs.aatbio.com [docs.aatbio.com]
- 7. ulab360.com [ulab360.com]
- 8. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Conjugation Protocol for Amine Reactive Dyes | Tocris Bioscience [tocris.com]
An In-depth Technical Guide to AF 555 NHS Ester Amine Labeling
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the principles and methodologies underlying the amine labeling technique using Alexa Fluor™ 555 N-hydroxysuccinimidyl (NHS) ester. It is designed to equip researchers with the necessary knowledge to effectively conjugate this bright, photostable fluorescent dye to proteins and other amine-containing biomolecules for a wide range of applications in life sciences and drug development.
Core Principle: Covalent Amide Bond Formation
The fundamental principle of AF 555 NHS ester amine labeling lies in a nucleophilic acyl substitution reaction. The NHS ester is an amine-reactive functional group that efficiently reacts with primary amines (–NH₂) present on biomolecules to form a stable, covalent amide bond.[1][2] In proteins, the most common targets for this reaction are the ε-amino group of lysine (B10760008) residues and the N-terminal α-amino group of the polypeptide chain.[1][3][4]
The reaction proceeds as the deprotonated primary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the NHS ester. This results in the formation of an amide bond between the AF 555 fluorophore and the target molecule, with the release of N-hydroxysuccinimide (NHS) as a byproduct.[1]
Key Reaction Parameters and Quantitative Data
The efficiency of the labeling reaction is critically dependent on several parameters. Proper control of these factors is essential for achieving the desired degree of labeling and ensuring the functionality of the labeled biomolecule.
pH of the Reaction: The pH of the reaction buffer is the most crucial factor.[3][5] The reaction with primary amines is strongly pH-dependent.[6][7] At a pH below the pKa of the amine group (for lysine, this is around 10.5), the amine is protonated (-NH₃⁺) and non-nucleophilic, which significantly slows down the reaction.[3] As the pH increases, the concentration of the deprotonated, reactive amine (-NH₂) increases, favoring the conjugation.[3] However, at high pH, the NHS ester becomes increasingly susceptible to hydrolysis, a competing reaction that renders the dye inactive.[1][5] The optimal pH range that balances amine reactivity and NHS ester stability is 8.3 to 8.5 .[5][6][8]
| pH Value | Reaction Rate | NHS Ester Stability | Overall Labeling Efficiency |
| < 7.0 | Very Slow | High | Very Low |
| 7.0 - 8.0 | Moderate | Moderate | Sub-optimal |
| 8.3 - 8.5 | Optimal | Sufficient | Optimal |
| > 9.0 | Fast | Low (Rapid Hydrolysis) | Decreased |
Molar Ratio of Dye to Protein: The molar excess of the this compound relative to the amount of protein will influence the degree of labeling (DOL), which is the average number of dye molecules conjugated to each protein molecule.[9][10] A higher molar excess generally leads to a higher DOL.[10] However, excessive labeling can lead to fluorescence quenching and may compromise the biological activity of the protein.[9][11] The optimal molar ratio should be determined empirically for each specific protein and application, with a starting point often being a 5- to 20-fold molar excess of the dye.[12][13]
Protein Concentration: For efficient labeling, the concentration of the protein solution should ideally be between 2 and 10 mg/mL.[13][14][15] Dilute protein solutions (<1 mg/mL) can lead to lower labeling efficiency.[15]
Reaction Time and Temperature: The labeling reaction is typically carried out at room temperature for 1 to 4 hours or on ice overnight.[5][7]
Experimental Protocols
Below are detailed methodologies for labeling proteins with this compound, purification of the conjugate, and determination of the degree of labeling.
I. Preparation of Reagents
-
Protein Solution:
-
The protein to be labeled should be of high purity.[15]
-
The protein must be in an amine-free buffer.[5][7][13] Commonly used buffers include 0.1 M sodium bicarbonate or phosphate-buffered saline (PBS) at a pH of 8.3-8.5.[5][7]
-
Substances containing primary amines, such as Tris or glycine, will compete with the target protein for the NHS ester and must be removed by dialysis or gel filtration prior to labeling.[13][15]
-
The protein concentration should be adjusted to 2-10 mg/mL.[14][15]
-
-
This compound Stock Solution:
-
This compound is moisture-sensitive.[13] Allow the vial to warm to room temperature before opening to prevent condensation.[13]
-
Dissolve the this compound in a high-quality, anhydrous organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) to a concentration of 1-10 mg/mL.[5][14][16]
-
Prepare this solution immediately before use, as NHS esters are not stable in solution for extended periods.[17]
-
II. Labeling Reaction
-
While gently vortexing the protein solution, slowly add the calculated amount of the this compound stock solution.[7][14] The final concentration of the organic solvent (DMSO or DMF) in the reaction mixture should be less than 10%.[12]
-
Incubate the reaction mixture at room temperature for 1-4 hours or on ice overnight, protected from light.[5][7] Gentle stirring or rotation during incubation can improve labeling efficiency.[18]
III. Purification of the Labeled Protein
It is crucial to remove the unreacted this compound and the NHS byproduct from the labeled protein.[9][19] The most common method for purification is size-exclusion chromatography (e.g., gel filtration).[4][7][14] Dialysis can also be used.[20]
-
Equilibrate a gel filtration column (e.g., Sephadex G-25) with an appropriate buffer, such as PBS.[14]
-
Apply the reaction mixture to the top of the column.
-
Elute the labeled protein with the equilibration buffer. The labeled protein, being larger, will elute first, while the smaller, unconjugated dye molecules will be retained on the column.
-
Collect the fractions containing the colored, labeled protein.
IV. Characterization: Determining the Degree of Labeling (DOL)
The DOL is calculated from the absorbance measurements of the purified conjugate at 280 nm (for the protein) and at the absorbance maximum of the AF 555 dye (~555 nm).[9][11][19]
-
Measure the absorbance of the purified conjugate solution at 280 nm (A₂₈₀) and 555 nm (A₅₅₅) using a spectrophotometer.
-
Calculate the protein concentration using the following formula, which corrects for the absorbance of the dye at 280 nm:
Protein Concentration (M) = [A₂₈₀ - (A₅₅₅ × CF)] / ε_protein
-
CF is the correction factor (A₂₈₀ of the free dye / A_max of the free dye). For AF 555, this is approximately 0.08.
-
ε_protein is the molar extinction coefficient of the protein at 280 nm (in M⁻¹cm⁻¹).
-
-
Calculate the DOL using the following formula:
DOL = A₅₅₅ / (ε_dye × Protein Concentration (M))
-
ε_dye is the molar extinction coefficient of AF 555 at 555 nm, which is approximately 150,000 M⁻¹cm⁻¹.[21]
-
For IgG antibodies, an optimal DOL is typically between 2 and 10.[11][15]
Application in Immunofluorescence
AF 555-labeled proteins, particularly antibodies, are widely used in fluorescence microscopy for immunofluorescence (IF) staining. The high brightness and photostability of AF 555 make it an excellent choice for visualizing cellular targets.[22][23][24]
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Low Labeling Efficiency | - Presence of primary amines in the buffer (e.g., Tris, glycine).[13]- Incorrect pH of the reaction buffer.[2][3]- Hydrolyzed/inactive NHS ester due to moisture.[13]- Low protein concentration.[13][15] | - Dialyze the protein against an amine-free buffer (PBS or bicarbonate).- Ensure the buffer pH is between 8.3 and 8.5.- Use fresh, high-quality anhydrous DMSO or DMF to dissolve the NHS ester.- Concentrate the protein to at least 2 mg/mL. |
| Protein Precipitation | - High dye-to-protein molar ratio.[13]- High concentration of organic solvent. | - Reduce the molar excess of the dye in the reaction.- Ensure the final concentration of DMSO or DMF is below 10%. |
| No or Weak Fluorescence | - Sub-optimal degree of labeling.- Photobleaching. | - Optimize the labeling reaction to achieve a higher DOL.- Use an anti-fade mounting medium for microscopy. |
Properties of AF 555 Dye
| Property | Value |
| Excitation Maximum | ~555 nm[16][21][23] |
| Emission Maximum | ~565 nm[21][23] |
| Molar Extinction Coefficient | ~150,000 cm⁻¹M⁻¹[21] |
| Quantum Yield | High[22][24] |
| Photostability | High[22][24] |
| Solubility | Water-soluble[16][23] |
| pH Sensitivity | Relatively insensitive over a wide pH range (pH 4-10)[16][23] |
This guide provides a solid foundation for understanding and implementing this compound amine labeling. For specific applications and proteins, empirical optimization of the reaction conditions is always recommended to achieve the best results.
References
- 1. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. glenresearch.com [glenresearch.com]
- 5. lumiprobe.com [lumiprobe.com]
- 6. interchim.fr [interchim.fr]
- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 8. fluidic.com [fluidic.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. lumiprobe.com [lumiprobe.com]
- 11. How to Determine the Degree of Labeling | AAT Bioquest [aatbio.com]
- 12. docs.aatbio.com [docs.aatbio.com]
- 13. benchchem.com [benchchem.com]
- 14. genecopoeia.com [genecopoeia.com]
- 15. ulab360.com [ulab360.com]
- 16. Invitrogen Alexa Fluor 555 NHS Ester (Succinimidyl Ester) 1 mg | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.co.uk]
- 17. genecopoeia.com [genecopoeia.com]
- 18. NHS ester protocol for labeling proteins [abberior.rocks]
- 19. info.gbiosciences.com [info.gbiosciences.com]
- 20. Fluorescent Amine-reactive Alexa Fluor Dye Labeling of IgM Antibodies | Thermo Fisher Scientific - HK [thermofisher.com]
- 21. FluoroFinder [app.fluorofinder.com]
- 22. lumiprobe.com [lumiprobe.com]
- 23. Alexa Fluor 555 equivalent | APDye Fluor 555 | AxisPharm [axispharm.com]
- 24. Alexa Fluor® 555 Secondary Antibodies - Jackson Immuno [jacksonimmuno.com]
AF 555 NHS Ester: A Technical Guide to Labeling Primary Amines
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of AF 555 NHS ester, a widely used fluorescent dye for labeling primary amines in proteins, oligonucleotides, and other biomolecules. This document details the dye's properties, provides explicit experimental protocols for conjugation, and illustrates key processes through diagrams, serving as a critical resource for planning and executing robust and reproducible labeling experiments.
Core Properties of this compound
This compound is a bright, orange-red fluorescent probe recognized for its high photostability and water solubility.[1][2] Its N-hydroxysuccinimidyl (NHS) ester functional group readily reacts with primary amines (R-NH₂) on target molecules to form stable amide bonds.[3][4] This reactivity makes it a popular choice for conjugating to proteins, amine-modified oligonucleotides, and other amine-containing molecules.[5][6][7] The resulting conjugates exhibit bright fluorescence and are pH-insensitive over a wide range (pH 4 to 10), ensuring stable signal generation in various imaging and flow cytometry applications.[1][8]
Quantitative Data Summary
The photophysical and chemical properties of this compound are summarized below. These values are crucial for designing experiments, calculating the degree of labeling, and selecting appropriate instrumentation.
| Property | Value | Reference |
| Excitation Maximum (Ex) | 555 nm | [1][9] |
| Emission Maximum (Em) | 572 nm | [1][9] |
| Molar Extinction Coefficient | 155,000 cm⁻¹M⁻¹ | [1] |
| Molecular Weight | ~1250 g/mol | [1][9] |
| Recommended Laser Line | 532 nm or 555 nm | [10] |
| Spectrally Similar Dyes | Tetramethylrhodamine (TMR), Cy3 | [1][2] |
Mechanism of Amine Labeling
The labeling reaction proceeds via a nucleophilic acyl substitution. The primary amine on the target biomolecule acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This forms a transient intermediate which then releases the N-hydroxysuccinimide leaving group, resulting in a stable amide bond between the AF 555 dye and the target molecule.[11][12] The reaction is most efficient at a slightly alkaline pH (typically 8.3-8.5), where the primary amine is deprotonated and more nucleophilic.[4][13]
Figure 1. Reaction mechanism of this compound with a primary amine.
Experimental Protocols
Protocol 1: Labeling of Proteins (e.g., IgG Antibodies)
This protocol provides a typical procedure for labeling IgG antibodies. The molar ratio of dye to protein may need to be optimized for different proteins to achieve the desired degree of labeling (DOL).
Materials:
-
This compound
-
Protein (e.g., IgG) to be labeled
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
High-quality anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)[1]
-
Purification column (e.g., Sephadex G-25)[13]
-
Storage Buffer (e.g., PBS, pH 7.4)
Procedure:
-
Prepare Protein Solution: Dissolve the protein in the labeling buffer at a concentration of 2-10 mg/mL.[3][13] Ensure the buffer is free of primary amines (e.g., Tris or glycine) as they will compete with the labeling reaction.[3][14] If necessary, perform a buffer exchange using dialysis or a desalting column.[13]
-
Prepare Dye Stock Solution: Allow the vial of this compound to equilibrate to room temperature before opening.[13] Prepare a 10 mM stock solution of the dye in anhydrous DMSO or DMF.[14]
-
Labeling Reaction: While gently vortexing the protein solution, add the calculated amount of the dye stock solution. A starting point is a 10- to 20-fold molar excess of dye to protein.[13]
-
Incubation: Incubate the reaction for 1 hour at room temperature or for 2 hours to overnight at 4°C, protected from light.[13]
-
Quench Reaction: Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM. Incubate for an additional 15-30 minutes at room temperature.[13]
-
Purify Conjugate: Remove unreacted dye and byproducts by passing the reaction mixture over a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with the desired storage buffer.[13] The first colored band to elute is the labeled protein.
-
Determine Degree of Labeling (DOL): Measure the absorbance of the purified conjugate at 280 nm (for protein) and 555 nm (for AF 555 dye). The DOL can be calculated using the following formulas:
-
Protein Concentration (M) = [A₂₈₀ - (A₅₅₅ x CF)] / ε_protein
-
Where CF (Correction Factor) for AF 555 is approximately 0.08.[15]
-
ε_protein is the molar extinction coefficient of the protein at 280 nm.
-
-
Dye Concentration (M) = A₅₅₅ / 155,000
-
DOL = Dye Concentration / Protein Concentration
-
Protocol 2: Labeling of Amine-Modified Oligonucleotides
This protocol is suitable for labeling oligonucleotides that have been synthesized with a primary amine modification.
Materials:
-
This compound
-
Amine-modified oligonucleotide
-
Labeling Buffer: 0.1 M sodium bicarbonate, pH 8.5-9.0[12]
-
High-quality anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
-
Standard desalting or purification materials for oligonucleotides (e.g., HPLC, gel filtration)
Procedure:
-
Prepare Oligonucleotide Solution: Dissolve the amine-modified oligonucleotide in the labeling buffer.
-
Prepare Dye Stock Solution: Prepare a stock solution of this compound in anhydrous DMSO or DMF.
-
Labeling Reaction: Add a 5-10 fold molar excess of the dissolved this compound to the oligonucleotide solution.[12]
-
Incubation: Incubate the reaction for 2-4 hours at room temperature in the dark.
-
Purify Conjugate: Purify the labeled oligonucleotide from unreacted dye using standard methods such as ethanol (B145695) precipitation, gel filtration, or HPLC.
References
- 1. Invitrogen™ Alexa Fluor™ 555 NHS Ester (Succinimidyl Ester) | Fisher Scientific [fishersci.ca]
- 2. lumiprobe.com [lumiprobe.com]
- 3. biotium.com [biotium.com]
- 4. lumiprobe.com [lumiprobe.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound | Wolfe Labs [wolfelabs.com]
- 8. Alexa Fluor™ 555 NHS Ester (Succinimidyl Ester) 5 mg | Buy Online | Invitrogen™ [thermofisher.com]
- 9. docs.aatbio.com [docs.aatbio.com]
- 10. vectorlabs.com [vectorlabs.com]
- 11. benchchem.com [benchchem.com]
- 12. glenresearch.com [glenresearch.com]
- 13. benchchem.com [benchchem.com]
- 14. Conjugation Protocol for Amine Reactive Dyes | Tocris Bioscience [tocris.com]
- 15. benchchem.com [benchchem.com]
An In-depth Technical Guide to AF 555 NHS Ester: Safety, Protocols, and Applications in Signaling Pathway Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the fluorescent dye AF 555 NHS ester, a widely used tool for labeling primary amines on proteins, antibodies, and other biomolecules. This document covers essential safety information, detailed experimental protocols for conjugation, and its application in the study of cellular signaling pathways, complete with visual representations to facilitate understanding.
Core Safety and Handling Information
The following tables summarize the key safety data for this compound and its chemical equivalents. This information is aggregated from multiple supplier Safety Data Sheets (SDS) and should be used as a reference for safe laboratory practices.
Hazard Identification and First Aid
| Hazard Statement | Precautionary Statement | First Aid Measures |
| Not classified as hazardous according to GHS. May cause mild eye, skin, or respiratory tract irritation. | Wash hands thoroughly after handling. Wear protective gloves, eye protection, and face protection. Avoid breathing dust/fume/gas/mist/vapors/spray. | Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention. Skin Contact: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Inhalation: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell. Ingestion: Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell. |
Exposure Controls and Personal Protection
| Engineering Controls | Personal Protective Equipment (PPE) |
| Use in a well-ventilated area, preferably in a chemical fume hood. | Eye/Face Protection: Safety glasses with side shields or goggles. Hand Protection: Chemical-resistant gloves (e.g., nitrile). Skin and Body Protection: Laboratory coat. Respiratory Protection: Not required under normal use with adequate ventilation. If dust is generated, a NIOSH-approved respirator may be necessary. |
Physical and Chemical Properties
| Property | Value |
| Appearance | Dark red to purple solid/powder |
| Molecular Weight | Approximately 1250 g/mol [1] |
| Solubility | Soluble in water, DMSO, and DMF[2] |
| Excitation Maximum | ~555 nm |
| Emission Maximum | ~572 nm[1] |
| Extinction Coefficient | ~155,000 cm⁻¹M⁻¹[1] |
| Quantum Yield | ~0.10[3] |
Stability and Reactivity
| Condition to Avoid | Incompatible Materials | Hazardous Decomposition Products |
| Light, moisture, and excessive heat. | Strong oxidizing agents, strong acids, and strong bases. | Carbon oxides, nitrogen oxides, and sulfur oxides under fire conditions. |
Storage and Disposal
| Storage | Disposal |
| Store in a tightly sealed container in a cool, dry, and well-ventilated area. Protect from light. For long-term storage, desiccate and store at -20°C. | Dispose of contents/container in accordance with local, regional, national, and international regulations. |
Experimental Protocols
This compound is primarily used for the covalent labeling of primary amines (-NH₂) on proteins, antibodies, and other molecules. The following protocols provide a general framework for successful conjugation.
General Protein and Antibody Labeling Workflow
This workflow outlines the fundamental steps for conjugating this compound to a protein or antibody.
Caption: A streamlined workflow for labeling proteins with this compound.
Detailed Protocol for Antibody Labeling
This protocol is optimized for labeling 1 mg of an IgG antibody.
Materials:
-
1 mg of IgG antibody in an amine-free buffer (e.g., PBS)
-
This compound
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)
-
1 M Sodium bicarbonate buffer, pH 8.5
-
Purification column (e.g., Sephadex G-25)
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Prepare the Antibody Solution:
-
Dissolve 1 mg of the antibody in 0.5 mL of PBS.
-
Add 50 µL of 1 M sodium bicarbonate buffer to adjust the pH to ~8.5.
-
-
Prepare the Dye Stock Solution:
-
Allow the vial of this compound to warm to room temperature before opening to prevent moisture condensation.
-
Dissolve 1 mg of this compound in 100 µL of anhydrous DMSO to create a 10 mg/mL stock solution. This should be done immediately before use.
-
-
Perform the Labeling Reaction:
-
While gently vortexing the antibody solution, slowly add a 10-fold molar excess of the this compound stock solution.
-
Incubate the reaction for 1 hour at room temperature, protected from light, with continuous mixing.
-
-
Purify the Conjugate:
-
Equilibrate a size-exclusion chromatography column (e.g., Sephadex G-25) with PBS.
-
Apply the reaction mixture to the column and elute with PBS.
-
The first colored band to elute is the labeled antibody. Collect this fraction.
-
-
Determine the Degree of Labeling (DOL):
-
Measure the absorbance of the purified conjugate at 280 nm (A₂₈₀) and 555 nm (A₅₅₅).
-
Calculate the protein concentration:
-
Protein concentration (M) = [A₂₈₀ - (A₅₅₅ × 0.08)] / ε_protein
-
(ε_protein for IgG is ~210,000 M⁻¹cm⁻¹)
-
-
Calculate the DOL:
-
DOL = A₅₅₅ / (ε_dye × Protein concentration (M))
-
(ε_dye for AF 555 is ~155,000 M⁻¹cm⁻¹)
-
-
Applications in Signaling Pathway Analysis
This compound is a valuable tool for visualizing and quantifying components of cellular signaling pathways. By conjugating the dye to antibodies, ligands, or other probes, researchers can track the localization, movement, and interaction of key signaling molecules.
Epidermal Growth Factor Receptor (EGFR) Signaling Pathway
The EGFR signaling pathway is crucial for cell proliferation, differentiation, and survival. Dysregulation of this pathway is often implicated in cancer. AF 555-labeled antibodies against EGFR or its downstream targets can be used to visualize receptor internalization and the activation of subsequent signaling cascades.
Caption: EGFR signaling cascade and the use of AF 555-labeled antibodies for receptor visualization.[4][5][6]
Immunological Synapse Formation
The immunological synapse is a specialized interface between a T cell and an antigen-presenting cell (APC) that is critical for T cell activation. Fluorescently labeled antibodies can be used to visualize the spatial organization of key molecules within the synapse.
References
- 1. Invitrogen Alexa Fluor 555 NHS Ester (Succinimidyl Ester) 1 mg | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.co.uk]
- 2. vectorlabs.com [vectorlabs.com]
- 3. Alexa Fluor® 555 Conjugated CST® Antibodies | Cell Signaling Technology [cellsignal.com]
- 4. EGF Receptor (D38B1) Rabbit Monoclonal Antibody (Alexa Fluor® 555 Conjugate) | Cell Signaling Technology [cellsignal.com]
- 5. PathScan® EGFR Signaling Antibody Array Kit (Fluorescent Readout) | Cell Signaling Technology [cellsignal.com]
- 6. Alexa Fluor® 555 Anti-EGFR antibody [EP38Y] (ab274892) | Abcam [abcam.com]
AF 555 Fluorophore: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
AF 555, a member of the Alexa Fluor family of fluorescent dyes, is a bright and photostable orange-fluorescent dye widely utilized in various life science applications. Its spectral characteristics, closely matching those of Cy3, make it an ideal candidate for experiments utilizing the 555 nm laser line. This guide provides an in-depth overview of the AF 555 fluorophore, including its core structure, spectral and photophysical properties, conjugation chemistry, and detailed protocols for its application in key experimental techniques.
Core Structure of AF 555
The precise chemical structure of AF 555 is a proprietary trade secret. However, scientific literature and comparative studies strongly indicate that AF 555 possesses a cyanine-based fluorophore core, structurally similar to Cy3. This core is sulfonated, which renders the dye negatively charged and hydrophilic, contributing to its excellent water solubility and reduced tendency for aggregation when conjugated to biomolecules. While two potential structures have been proposed, the consensus points towards a derivative of the Cy3 structure. This structural similarity allows for the use of optical filters and laser lines designed for Cy3 with AF 555.[1]
Physicochemical and Spectral Properties
AF 555 exhibits exceptional photostability and a high quantum yield, making it a robust fluorophore for demanding imaging applications.[2] Its fluorescence is also notably stable across a wide pH range (from approximately pH 4 to 10), which is advantageous for experiments involving varying buffer conditions.[3]
Quantitative Spectral Data
The key spectral and photophysical properties of the AF 555 fluorophore are summarized in the table below for easy reference and comparison.
| Property | Value | Reference |
| Maximum Excitation Wavelength (λex) | 555 nm | [4] |
| Maximum Emission Wavelength (λem) | 565 nm | [4] |
| Molar Extinction Coefficient (ε) | 150,000 cm⁻¹M⁻¹ | [4] |
| Fluorescence Quantum Yield (Φ) | ~0.1 | [5] |
| Fluorescence Lifetime (τ) | ~0.3 ns (free dye in aqueous solution) | [5] |
| Molecular Weight | ~535 g/mol (for the free acid) | [4] |
Conjugation Chemistry
AF 555 is commonly supplied as a reactive dye, primarily as an N-hydroxysuccinimidyl (NHS) ester or a maleimide (B117702) derivative, for covalent labeling of biomolecules.
-
Amine-Reactive NHS Ester: The NHS ester of AF 555 reacts efficiently with primary amines (-NH₂) found on proteins (e.g., the N-terminus and the side chain of lysine (B10760008) residues) and amine-modified oligonucleotides to form a stable amide bond.
-
Thiol-Reactive Maleimide: The maleimide derivative of AF 555 specifically reacts with free sulfhydryl groups (-SH) on cysteine residues in proteins and thiol-modified oligonucleotides to form a stable thioether bond.
Logical Workflow for Biomolecule Conjugation
The following diagram illustrates the general workflow for conjugating AF 555 to a protein.
Caption: General workflow for conjugating AF 555 to a protein.
Experimental Protocols
Protein Labeling with AF 555 NHS Ester
This protocol provides a general method for labeling proteins with this compound. The optimal dye-to-protein molar ratio should be determined empirically for each specific protein.
Materials:
-
Protein to be labeled (in an amine-free buffer, e.g., PBS at pH 7.2-7.4)
-
This compound
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO)
-
1 M Sodium Bicarbonate (pH 8.3-8.5)
-
Purification column (e.g., Sephadex G-25)
-
Phosphate-buffered saline (PBS), pH 7.2-7.4
Procedure:
-
Prepare the Protein Solution:
-
Dissolve the protein in a suitable amine-free buffer at a concentration of 1-10 mg/mL.
-
If the protein buffer does not have a pH between 8.3 and 8.5, add a small volume of 1 M sodium bicarbonate to adjust the pH.
-
-
Prepare the Dye Stock Solution:
-
Allow the vial of this compound to warm to room temperature.
-
Prepare a 10 mg/mL stock solution of the reactive dye in anhydrous DMSO.
-
-
Perform the Conjugation Reaction:
-
Add the reactive dye solution to the protein solution while gently stirring. A common starting point is a 10-fold molar excess of dye to protein.
-
Incubate the reaction for 1 hour at room temperature, protected from light.
-
-
Purify the Conjugate:
-
Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25) pre-equilibrated with PBS.
-
Collect the fractions containing the brightly colored labeled protein.
-
-
Determine the Degree of Labeling (DOL):
-
Measure the absorbance of the conjugate at 280 nm (for the protein) and 555 nm (for AF 555).
-
Calculate the protein concentration and the dye concentration using their respective extinction coefficients.
-
The DOL is the molar ratio of the dye to the protein.
-
Signaling Pathway for NHS Ester Conjugation
The following diagram illustrates the chemical reaction between an this compound and a primary amine on a protein.
Caption: Reaction of this compound with a primary amine.
Immunofluorescence Staining of Adherent Cells
This protocol outlines a general procedure for immunofluorescence staining of adherent cells using an AF 555-conjugated secondary antibody.
Materials:
-
Adherent cells grown on coverslips or in chamber slides
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS for fixation
-
0.1% Triton X-100 in PBS for permeabilization
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody (unconjugated)
-
AF 555-conjugated secondary antibody
-
Mounting medium (with or without DAPI)
Procedure:
-
Cell Fixation:
-
Rinse the cells with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Permeabilization:
-
Incubate the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Blocking:
-
Incubate the cells with blocking buffer for 1 hour at room temperature to reduce non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody in blocking buffer to its recommended concentration.
-
Incubate the cells with the diluted primary antibody for 1 hour at room temperature or overnight at 4°C.
-
Wash the cells three times with PBS.
-
-
Secondary Antibody Incubation:
-
Dilute the AF 555-conjugated secondary antibody in blocking buffer.
-
Incubate the cells with the diluted secondary antibody for 1 hour at room temperature, protected from light.
-
Wash the cells three times with PBS, with the final washes in the dark.
-
-
Mounting:
-
Mount the coverslips onto microscope slides using a drop of mounting medium.
-
Seal the edges of the coverslip with nail polish.
-
Allow the mounting medium to cure before imaging.
-
Experimental Workflow for Immunofluorescence
The following diagram depicts the key steps in an indirect immunofluorescence experiment.
Caption: Workflow for indirect immunofluorescence staining.
Conclusion
AF 555 is a versatile and high-performance fluorophore that offers researchers a reliable tool for a multitude of fluorescence-based applications. Its brightness, photostability, and well-characterized conjugation chemistry make it a valuable component in the toolkit of scientists and drug development professionals. The protocols and data presented in this guide provide a solid foundation for the successful implementation of AF 555 in various experimental contexts.
References
- 1. fluidic.com [fluidic.com]
- 2. Alexa Fluor 555 Dye | Thermo Fisher Scientific - SG [thermofisher.com]
- 3. bitesizebio.com [bitesizebio.com]
- 4. ulab360.com [ulab360.com]
- 5. Fluorescence quantum yields (QY) and lifetimes (τ) for Alexa Fluor dyes—Table 1.5 | Thermo Fisher Scientific - JP [thermofisher.com]
Methodological & Application
Application Notes and Protocols for AF 555 NHS Ester Antibody Conjugation
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for the conjugation of amine-reactive AF 555 NHS ester to antibodies. The protocol details the necessary reagents, step-by-step instructions for the conjugation reaction, purification of the conjugate, and methods for quality control.
Introduction
Fluorescently labeling antibodies is a cornerstone technique in biological research and drug development, enabling the visualization and tracking of target molecules in a variety of applications, including immunofluorescence microscopy, flow cytometry, and western blotting. AF 555, a bright and photostable orange-fluorescent dye, is a popular choice for antibody conjugation. The N-hydroxysuccinimidyl (NHS) ester functional group of AF 555 reacts efficiently with primary amines (–NH2) on the antibody, primarily the ε-amino groups of lysine (B10760008) residues, to form a stable amide bond.[1][2][3] This protocol outlines a general procedure for reliable and efficient conjugation of this compound to a typical IgG antibody.
Key Experimental Parameters
Successful antibody conjugation with this compound hinges on several critical parameters that should be optimized for each specific antibody and application. These parameters are summarized in the table below.
| Parameter | Recommended Range/Value | Notes |
| Antibody Purity | >95% | The antibody solution should be free of amine-containing substances like Tris, glycine, or ammonium (B1175870) ions, as well as stabilizing proteins such as BSA or gelatin, which will compete with the antibody for conjugation.[4][5] |
| Antibody Concentration | 2 - 10 mg/mL | Optimal labeling efficiency is achieved within this concentration range.[2][4] |
| Reaction Buffer | 0.1 M Sodium Bicarbonate, pH 8.3 - 8.5 | A slightly basic pH is crucial for the reaction as it deprotonates the primary amines on lysine residues, making them available for reaction with the NHS ester.[1][6][7] |
| Molar Excess of Dye to Antibody | 5:1 to 20:1 | The optimal ratio depends on the antibody and desired degree of labeling. It's recommended to perform trial conjugations at different ratios to determine the best outcome.[8] |
| Reaction Time | 1 hour | The reaction is typically carried out at room temperature with continuous stirring or rotation.[2][8][9] |
| Quenching the Reaction | Optional: 50-100 mM Tris-HCl or Glycine, pH 7.4 | This step can be included to stop the reaction by consuming any unreacted NHS ester.[9] |
| Purification Method | Size-Exclusion Chromatography (e.g., Sephadex G-25) or Dialysis | These methods are effective in separating the labeled antibody from unreacted dye and other small molecules.[4][8][10] |
| Degree of Labeling (DOL) | 2 - 10 | The optimal DOL provides a bright signal without causing self-quenching of the fluorophore or compromising antibody function.[11][12] |
Experimental Protocol
This protocol is optimized for conjugating approximately 1 mg of an IgG antibody. The reaction can be scaled up or down as needed.
Materials
-
This compound
-
IgG Antibody (in an amine-free buffer like PBS)
-
Anhydrous Dimethylsulfoxide (DMSO)
-
1 M Sodium Bicarbonate solution, pH 8.5-9.5
-
Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.3
-
Purification Column (e.g., Sephadex G-25 spin column)
-
Phosphate-Buffered Saline (PBS), pH 7.2-7.4
-
Quenching Buffer (optional): 1 M Tris-HCl, pH 7.4 or 1 M Glycine, pH 7.4
Procedure
-
Antibody Preparation:
-
This compound Stock Solution Preparation:
-
Conjugation Reaction:
-
Calculate the required volume of the this compound stock solution to achieve the desired molar excess.
-
Slowly add the calculated volume of the dye solution to the antibody solution while gently vortexing or stirring.[2][9]
-
Incubate the reaction mixture for 1 hour at room temperature, protected from light, with continuous gentle mixing.[2][8][9]
-
-
Quenching the Reaction (Optional):
-
Purification of the Conjugate:
Quality Control: Determining the Degree of Labeling (DOL)
The Degree of Labeling (DOL), which is the average number of dye molecules conjugated to each antibody molecule, is a critical quality control parameter.[13] An optimal DOL ensures a strong fluorescent signal without negatively impacting the antibody's function.[11][12]
Procedure for DOL Calculation:
-
Measure the absorbance of the purified conjugate solution at 280 nm (A280) and at the maximum absorbance wavelength of AF 555 (~555 nm, Amax).[9]
-
Calculate the corrected absorbance at 280 nm (A280,corr) to account for the dye's absorbance at this wavelength using the following formula:
-
A280,corr = A280 - (Amax × CF280)
-
Where CF280 is the correction factor for AF 555 at 280 nm (typically around 0.08).[3]
-
-
Calculate the molar concentration of the antibody:
-
[Antibody] (M) = A280,corr / ε_antibody
-
Where ε_antibody is the molar extinction coefficient of the antibody at 280 nm (for IgG, this is typically ~210,000 M⁻¹cm⁻¹).[12]
-
-
Calculate the molar concentration of the dye:
-
[Dye] (M) = Amax / ε_dye
-
Where ε_dye is the molar extinction coefficient of AF 555 at its Amax (typically ~150,000 M⁻¹cm⁻¹).[3]
-
-
Calculate the DOL:
-
DOL = [Dye] / [Antibody]
-
The optimal DOL for most antibodies is between 2 and 10.[11][12]
Storage and Stability of Conjugated Antibodies
Proper storage is essential to maintain the functionality of the fluorescently labeled antibody.
-
Short-term storage: Store the conjugate at 4°C in the dark for up to two months. The addition of a carrier protein like 0.1% BSA and a bacteriostatic agent such as 0.02% sodium azide (B81097) can improve stability.[8][14]
-
Long-term storage: For storage longer than two months, it is recommended to aliquot the conjugate and store it at -20°C or -80°C.[8][14] Avoid repeated freeze-thaw cycles.[14] Adding glycerol (B35011) to a final concentration of 50% can help prevent damage from freezing.[3][14]
-
Light Protection: Fluorescent conjugates are susceptible to photobleaching and should always be protected from light during storage and handling.[14][15]
Experimental Workflow Diagram
Caption: Workflow for this compound antibody conjugation.
References
- 1. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 2. josephgroup.ucsd.edu [josephgroup.ucsd.edu]
- 3. biotium.com [biotium.com]
- 4. Antibody Conjugation Protocol | AAT Bioquest [aatbio.com]
- 5. furthlab.xyz [furthlab.xyz]
- 6. fluidic.com [fluidic.com]
- 7. docs.aatbio.com [docs.aatbio.com]
- 8. docs.aatbio.com [docs.aatbio.com]
- 9. Conjugation Protocol for Amine Reactive Dyes | Tocris Bioscience [tocris.com]
- 10. vet.cornell.edu [vet.cornell.edu]
- 11. Degree of Labeling (DOL) Calculator | AAT Bioquest [aatbio.com]
- 12. How to Determine the Degree of Labeling | AAT Bioquest [aatbio.com]
- 13. Degree of labeling (DOL) step by step [abberior.rocks]
- 14. abcam.cn [abcam.cn]
- 15. Antibody Storage and Antibody Shelf Life [labome.com]
Application Notes and Protocols for Labeling Oligonucleotides with AF 555 NHS Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorescently labeled oligonucleotides are indispensable tools in molecular biology, diagnostics, and therapeutic research. Applications such as quantitative PCR (qPCR), fluorescence in situ hybridization (FISH), and single-molecule imaging rely on the covalent attachment of a fluorophore to a specific oligonucleotide sequence. Alexa Fluor™ 555 (AF 555) is a bright and photostable fluorescent dye with an excitation maximum at 555 nm and an emission maximum at 565 nm. The N-hydroxysuccinimidyl (NHS) ester of AF 555 is an amine-reactive derivative that efficiently and specifically labels oligonucleotides containing a primary aliphatic amine.[1][2][3] This document provides detailed protocols for labeling amino-modified oligonucleotides with AF 555 NHS ester, subsequent purification, and characterization of the conjugate.
Principle of the Reaction
The labeling chemistry is based on the nucleophilic attack of a primary amine on the carbonyl group of the NHS ester.[2] This reaction results in the formation of a stable amide bond and the release of N-hydroxysuccinimide (NHS) as a byproduct.[2][4] The reaction is highly efficient and specific for primary amines when carried out at an optimal pH range of 8.3-8.5.[3][4][5] At a lower pH, the amine group is protonated and thus less nucleophilic, while at a higher pH, the NHS ester is susceptible to hydrolysis, which reduces labeling efficiency.[3][4]
Materials and Reagents
| Reagent/Material | Specifications | Storage |
| Amino-modified oligonucleotide | HPLC or PAGE purified, 5'- or 3'-amino modification | -20°C |
| This compound | Molecular Weight: ~1250 g/mol | -20°C, desiccated and protected from light[1][6][7] |
| Anhydrous Dimethyl Sulfoxide (DMSO) | High-quality, amine-free | Room temperature, desiccated |
| Conjugation Buffer | 0.1 M Sodium Bicarbonate or 0.1 M Sodium Borate, pH 8.3-8.5 | 4°C |
| Quenching Buffer (optional) | 1 M Tris-HCl, pH 8.0 or 1 M Glycine | 4°C |
| Nuclease-free water | Room temperature | |
| Ethanol (B145695), 100% and 70% | Molecular biology grade | Room temperature |
| 3 M Sodium Acetate (B1210297), pH 5.2 | Room temperature | |
| Desalting columns (e.g., Glen Gel-Pak™) | As per manufacturer's instructions | Room temperature |
Experimental Protocols
Preparation of Reagents
-
Amino-modified Oligonucleotide: Dissolve the lyophilized amino-modified oligonucleotide in the conjugation buffer to a final concentration of 1-5 mM. Ensure the oligonucleotide is free from any amine-containing buffers (e.g., Tris), as these will compete with the labeling reaction.[8][9] If necessary, perform a buffer exchange or ethanol precipitation.
-
This compound Solution: Immediately before use, dissolve the this compound in anhydrous DMSO to a concentration of 10 mg/mL.[10] NHS esters are moisture-sensitive and can hydrolyze, so it is crucial to use anhydrous solvent and prepare the solution fresh.[2][5]
Oligonucleotide Labeling Reaction
The following protocol is a general guideline. The optimal molar excess of the dye may need to be determined empirically.
-
In a microcentrifuge tube, combine the amino-modified oligonucleotide solution with the freshly prepared this compound solution. A 5- to 20-fold molar excess of the this compound over the oligonucleotide is recommended for efficient labeling.[5]
-
Vortex the reaction mixture gently.
-
Incubate the reaction for 1-4 hours at room temperature (20-25°C) or overnight at 4°C. Protect the reaction from light by wrapping the tube in aluminum foil.
-
(Optional) To quench the reaction, add the quenching buffer to a final concentration of 100 mM. This will react with any remaining unreacted NHS ester.
Table 1: Recommended Reaction Conditions
| Parameter | Recommended Value | Notes |
| Oligonucleotide Concentration | 1-5 mM | Higher concentrations can improve reaction kinetics. |
| Molar Excess of this compound | 5-20 fold | May need optimization based on the oligonucleotide sequence and purity. |
| Reaction Buffer | 0.1 M Sodium Bicarbonate or Borate | pH must be between 8.3 and 8.5 for optimal reaction.[3][5] |
| Reaction Time | 1-4 hours at RT or overnight at 4°C | Longer incubation may be necessary for less reactive amines. |
| Temperature | 20-25°C or 4°C |
Purification of the Labeled Oligonucleotide
Purification is a critical step to remove unreacted this compound and the NHS byproduct, which can interfere with downstream applications.[11]
This method is effective for concentrating the labeled oligonucleotide and removing a significant portion of the unreacted dye.[4]
-
To the reaction mixture, add 1/10th volume of 3 M sodium acetate (pH 5.2).[4]
-
Add 3 volumes of cold 100% ethanol.[4]
-
Incubate at -20°C for at least 30 minutes.[4]
-
Centrifuge at high speed (e.g., 13,000 x g) for 20-30 minutes at 4°C.[4]
-
Carefully decant the supernatant which contains the unreacted dye.
-
Wash the pellet with cold 70% ethanol.[4]
-
Centrifuge again and decant the supernatant.
-
Air-dry the pellet briefly and resuspend in a suitable buffer (e.g., nuclease-free water or TE buffer).
This method is suitable for removing excess small molecules like unreacted dye and salts.[4]
-
Equilibrate a desalting column (e.g., Glen Gel-Pak™) according to the manufacturer's instructions.[4]
-
Load the reaction mixture onto the column.
-
Elute the labeled oligonucleotide with nuclease-free water. The labeled oligonucleotide will elute in the void volume.[4]
For the highest purity, reversed-phase HPLC is the recommended method. It can separate the labeled oligonucleotide from the unlabeled oligonucleotide and the free dye.[8][]
-
Use a C18 reversed-phase column.
-
Employ a gradient of acetonitrile (B52724) in a suitable buffer (e.g., triethylammonium (B8662869) acetate).
-
Monitor the elution at 260 nm (for the oligonucleotide) and 555 nm (for the AF 555 dye).
-
Collect the fraction corresponding to the dual-absorbance peak, which represents the labeled oligonucleotide.
Characterization of the Labeled Oligonucleotide
The concentration of the labeled oligonucleotide can be determined by measuring the absorbance at 260 nm (for the oligonucleotide) and 555 nm (for the AF 555 dye) using a spectrophotometer.[13][14]
-
Concentration of Oligonucleotide (µM): (A260 - (A555 * CF)) / ε_oligo * Dilution Factor
-
Concentration of Dye (µM): A555 / ε_dye * Dilution Factor
-
Degree of Labeling (DOL): Concentration of Dye / Concentration of Oligonucleotide
Where:
-
A260 and A555 are the absorbances at 260 nm and 555 nm, respectively.
-
CF is the correction factor for the dye's absorbance at 260 nm (typically around 0.08 for AF 555).
-
ε_oligo is the molar extinction coefficient of the oligonucleotide at 260 nm (sequence-dependent).
-
ε_dye is the molar extinction coefficient of AF 555 at 555 nm (~150,000 cm⁻¹M⁻¹).
Table 2: Spectral Properties of AF 555
| Property | Value |
| Excitation Maximum | 555 nm[15] |
| Emission Maximum | 565 nm |
| Molar Extinction Coefficient (at 555 nm) | ~150,000 cm⁻¹M⁻¹ |
| Correction Factor (A260/A555) | ~0.08 |
Troubleshooting
Table 3: Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low Labeling Efficiency | pH of the reaction buffer is too low. | Verify the pH of the conjugation buffer is between 8.3 and 8.5.[5] |
| This compound has hydrolyzed. | Prepare the this compound solution immediately before use in anhydrous DMSO.[5] | |
| Presence of primary amines in the buffer. | Use a fresh, amine-free buffer. Perform buffer exchange if necessary.[5][9] | |
| Insufficient molar excess of dye. | Increase the molar excess of the this compound.[5] | |
| Multiple Peaks in HPLC Analysis | Incomplete reaction. | Increase the reaction time or the molar excess of the dye.[5] |
| Hydrolysis of the NHS ester. | Ensure anhydrous conditions when preparing the dye solution.[5] | |
| Presence of impurities in the starting oligonucleotide. | Use highly purified starting oligonucleotide.[5] | |
| Low Recovery After Purification | Loss of product during column chromatography or precipitation. | Optimize the purification protocol to minimize sample loss. Ensure proper precipitation and pellet handling. |
| Precipitation of the labeled oligonucleotide. | Check the solubility of the labeled product in the purification buffers. |
Visualizations
Caption: Reaction mechanism of this compound with an amino-modified oligonucleotide.
Caption: Workflow for labeling oligonucleotides with this compound.
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. glenresearch.com [glenresearch.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Alexa Fluor™ 555 NHS Ester (Succinimidyl Ester) 1 mg | Buy Online | Invitrogen™ [thermofisher.com]
- 7. lumiprobe.com [lumiprobe.com]
- 8. Labeling of Amino-Modified Oligonucleotides with Dye NHS Esters | AAT Bioquest [aatbio.com]
- 9. Troubleshooting Guides - Creative Biolabs [creative-biolabs.com]
- 10. glenresearch.com [glenresearch.com]
- 11. tandfonline.com [tandfonline.com]
- 13. How do I quantify oligonucleotides by spectrophotometer? | LGC Biosearch Technologies [oligos.biosearchtech.com]
- 14. 4 tips for oligonucleotide quantification using NanoDrop [lubio.ch]
- 15. docs.aatbio.com [docs.aatbio.com]
Application Notes and Protocols for Immunofluorescence using AF 555 NHS Ester
These application notes provide a detailed protocol for the conjugation of primary antibodies with AF 555 NHS ester and their subsequent use in immunofluorescence (IF) microscopy. This guide is intended for researchers, scientists, and drug development professionals.
Introduction
This compound is a bright, orange-red fluorescent dye that can be used to label primary amines on proteins, such as antibodies.[1][2] This covalent labeling allows for the creation of fluorescently tagged antibodies that can be used to visualize specific target antigens within cells and tissues. The N-hydroxysuccinimidyl (NHS) ester moiety reacts with primary amines on the antibody to form a stable amide bond.[][4] This protocol outlines the steps for antibody conjugation, purification of the conjugate, and a detailed procedure for immunofluorescence staining of cultured cells.
Table 1: Properties of AF 555 Fluorophore
| Property | Value |
| Excitation Maximum (nm) | 552 - 553[1][5] |
| Emission Maximum (nm) | 565 - 566[1][5] |
| Laser Line Excitation (nm) | 532 or 555[6] |
| Filter Set | TRITC (tetramethylrhodamine)[6] |
| Appearance | Dark red powder[7] |
| Reactive Group | N-hydroxysuccinimide (NHS) ester |
| Reactivity | Primary amines[1][2] |
Experimental Protocols
Part 1: Antibody Conjugation with this compound
This protocol is optimized for labeling 1 mg of an IgG antibody. The procedure can be scaled up or down while maintaining the same molar ratios of the reagents.[8]
Materials:
-
Primary antibody (free of BSA, gelatin, and sodium azide)
-
This compound
-
Anhydrous Dimethylsulfoxide (DMSO)
-
1 M Sodium Bicarbonate buffer (pH 8.3-8.5)[4]
-
Phosphate Buffered Saline (PBS), pH 7.2-7.4
-
Purification column (e.g., Sephadex® G-25)[9]
-
Spin columns[9]
Procedure:
-
Antibody Preparation:
-
Dissolve the antibody in 0.1 M sodium bicarbonate buffer to a final concentration of 1-2 mg/mL.[]
-
Ensure the antibody solution is free of any amine-containing substances like Tris or glycine, and stabilizing proteins like BSA, as these will compete with the labeling reaction.[10]
-
-
This compound Stock Solution Preparation:
-
Conjugation Reaction:
-
Purification of the Conjugate:
-
Prepare a desalting column (e.g., Sephadex® G-25) according to the manufacturer's instructions.[9]
-
Equilibrate the column with PBS (pH 7.2-7.4).[8]
-
Apply the reaction mixture to the column to separate the labeled antibody from the unreacted dye.[8][11]
-
Collect the fractions containing the fluorescently labeled antibody. The labeled antibody will be in the first colored band to elute.
-
-
Determination of Degree of Labeling (DOL) (Optional):
-
Measure the absorbance of the purified conjugate at 280 nm (A280) and at the absorbance maximum of the dye (~555 nm for AF 555).[]
-
Calculate the protein concentration and the DOL using the following formulas:
-
Protein Concentration (M) = [A280 – (Amax × CF280)] / ε_protein
-
DOL = Amax / (ε_dye × Protein Concentration)
-
Where CF280 is the correction factor for the dye's absorbance at 280 nm, and ε is the molar extinction coefficient.
-
-
-
Storage:
-
Store the conjugated antibody at 4°C, protected from light. For long-term storage, add a carrier protein like BSA (0.1%) and 2 mM sodium azide (B81097) and store at 4°C for up to two months, or aliquot and store at -20°C or -80°C.[9]
-
Table 2: Recommended Molar Ratios for Antibody Conjugation
| Antibody Amount | This compound to Antibody Molar Ratio | Expected Degree of Labeling (DOL) |
| 1 mg | 5:1 | 2 - 4 |
| 1 mg | 10:1 | 4 - 7 |
| 1 mg | 20:1 | 7 - 12 |
Part 2: Immunofluorescence Staining of Cultured Cells
This protocol provides a general procedure for immunofluorescent staining of adherent cultured cells using a directly conjugated primary antibody.
Materials:
-
Cultured cells grown on coverslips or in chamber slides
-
AF 555-conjugated primary antibody
-
Phosphate Buffered Saline (PBS)
-
Fixation Solution (e.g., 4% Paraformaldehyde in PBS)
-
Permeabilization Buffer (e.g., 0.1-0.3% Triton™ X-100 in PBS)[12]
-
Blocking Buffer (e.g., 1% BSA or 5% Normal Goat Serum in PBS)[12]
-
Nuclear Counterstain (e.g., DAPI)
-
Antifade Mounting Medium
Procedure:
-
Cell Culture and Preparation:
-
Grow cells on sterile glass coverslips or chamber slides to the desired confluency.
-
Wash the cells briefly with PBS.
-
-
Fixation:
-
Permeabilization (for intracellular antigens):
-
If targeting an intracellular antigen, permeabilize the cells with 0.3% Triton™ X-100 in PBS for 10-15 minutes at room temperature.[12]
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Blocking:
-
Block non-specific antibody binding by incubating the cells in Blocking Buffer for 30-60 minutes at room temperature.[13]
-
-
Primary Antibody Incubation:
-
Washing:
-
Wash the cells three times with PBS for 5 minutes each, protected from light.[13]
-
-
Nuclear Counterstaining:
-
Incubate the cells with a nuclear counterstain like DAPI for 1-5 minutes.
-
Wash the cells twice with PBS.
-
-
Mounting:
-
Mount the coverslips onto glass slides using an antifade mounting medium.
-
Seal the edges of the coverslip with nail polish to prevent drying.
-
-
Imaging:
-
Image the stained cells using a fluorescence or confocal microscope with the appropriate filter sets for AF 555 (e.g., TRITC filter) and the nuclear counterstain.
-
For long-term storage, keep the slides at 4°C in the dark.[12]
-
Table 3: Troubleshooting Immunofluorescence Staining
| Problem | Possible Cause | Solution |
| Weak or No Signal | Inefficient antibody conjugation | Optimize the dye-to-antibody ratio during conjugation. |
| Low primary antibody concentration | Increase the concentration of the conjugated primary antibody.[15] | |
| Photobleaching | Minimize exposure to light during staining and imaging. Use an antifade mounting medium.[15][16] | |
| High Background | Insufficient blocking | Increase the blocking time or try a different blocking agent (e.g., normal serum from the secondary antibody's host species).[17] |
| Primary antibody concentration too high | Decrease the concentration of the conjugated primary antibody.[17] | |
| Inadequate washing | Increase the number and duration of wash steps.[17][18] | |
| Non-specific Staining | Cross-reactivity of the primary antibody | Run a negative control with a non-relevant antibody conjugated with AF 555. |
| Aggregates of the conjugated antibody | Centrifuge the antibody solution before use to pellet any aggregates.[19] |
Visualizations
Caption: Experimental workflow for immunofluorescence using a custom-conjugated antibody.
Caption: Simplified EGFR signaling pathway, a common target for IF studies.
References
- 1. This compound | Epigenetic Therapeutic Targets [epigenetic-targets.com]
- 2. medchemexpress.com [medchemexpress.com]
- 4. fluidic.com [fluidic.com]
- 5. abpbio.com [abpbio.com]
- 6. BP Fluor 555, Alexa Fluor 555 equivalent | BroadPharm [broadpharm.com]
- 7. lumiprobe.com [lumiprobe.com]
- 8. genecopoeia.com [genecopoeia.com]
- 9. docs.aatbio.com [docs.aatbio.com]
- 10. furthlab.xyz [furthlab.xyz]
- 11. docs.aatbio.com [docs.aatbio.com]
- 12. ulab360.com [ulab360.com]
- 13. docs.abcam.com [docs.abcam.com]
- 14. blog.cellsignal.com [blog.cellsignal.com]
- 15. Immunofluorescence Troubleshooting | Tips & Tricks | StressMarq Biosciences Inc. [stressmarq.com]
- 16. Immunofluorescence (IF) Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 17. hycultbiotech.com [hycultbiotech.com]
- 18. ibidi.com [ibidi.com]
- 19. reddit.com [reddit.com]
Application Notes and Protocols for AF 555 NHS Ester in Flow Cytometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
AF 555 NHS ester is a bright, photostable, and hydrophilic amine-reactive fluorescent dye, making it an excellent choice for labeling proteins, particularly antibodies, for use in fluorescence-based applications such as flow cytometry.[1] Its spectral properties are well-suited for the common laser lines available on most flow cytometers. This document provides detailed application notes and protocols for the use of this compound in flow cytometry, with a focus on antibody conjugation and the analysis of intracellular signaling pathways.
Properties of this compound
AF 555 is a member of the Alexa Fluor family of dyes, known for their superior performance in terms of brightness and photostability. The N-hydroxysuccinimidyl (NHS) ester reactive group efficiently and specifically reacts with primary amines on proteins to form stable amide bonds.[2]
Table 1: Photophysical and Chemical Properties of this compound
| Property | Value | Reference |
| Excitation Maximum (nm) | 555 | [3] |
| Emission Maximum (nm) | 565 | [3] |
| Molar Extinction Coefficient (cm⁻¹M⁻¹) | 155,000 | |
| Fluorescence Quantum Yield | ~0.1 | |
| Optimal pH for Labeling | 8.3 - 8.5 | |
| Reactive Group | N-hydroxysuccinimidyl (NHS) ester | [2] |
| Target for Labeling | Primary amines (e.g., lysine (B10760008) residues) | [2] |
Table 2: Comparison of AF 555 and Cy3 Fluorescent Dyes
| Property | AF 555 | Cy3 | Reference |
| Excitation Maximum (nm) | 555 | ~550 | [4] |
| Emission Maximum (nm) | 565 | ~570 | [4] |
| Brightness | Brighter | Bright | [2] |
| Photostability | More photostable | Less photostable | [2][4] |
| pH Sensitivity | Less sensitive | More sensitive | [3] |
Applications in Flow Cytometry
AF 555-conjugated antibodies are widely used in flow cytometry for immunophenotyping and for the detection of intracellular antigens. A particularly powerful application is the analysis of signaling pathways within cells, a technique often referred to as "phospho-flow".[5][6] This method allows for the quantification of phosphorylated proteins at the single-cell level, providing insights into the activation state of various signaling cascades in response to stimuli.[5][7][8][9]
Commonly studied pathways include the MAPK/ERK and PI3K/Akt pathways, which are crucial for cell proliferation, survival, and differentiation.[10][11][12][13][14][15] Dysregulation of these pathways is a hallmark of many diseases, including cancer.[12][13]
Experimental Protocols
Protocol 1: Labeling of IgG Antibodies with this compound
This protocol provides a general procedure for labeling immunoglobulin G (IgG) antibodies. The optimal dye-to-protein ratio may need to be determined empirically for other proteins.
Materials:
-
IgG antibody (2-10 mg/mL in amine-free buffer, e.g., PBS)
-
This compound
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO)
-
1 M Sodium bicarbonate (pH 8.3)
-
Purification column (e.g., Sephadex G-25)
-
Phosphate-buffered saline (PBS), pH 7.2-7.4
Procedure:
-
Prepare the Antibody Solution:
-
Dissolve the antibody in 0.1 M sodium bicarbonate buffer (pH 8.3) to a final concentration of 2.5 mg/mL. If the antibody is already in a buffer like PBS, add 1/10th volume of 1 M sodium bicarbonate.
-
-
Prepare the Dye Stock Solution:
-
Allow the vial of this compound to warm to room temperature.
-
Add the appropriate volume of anhydrous DMSO to the vial to create a 10 mg/mL stock solution. Vortex briefly to dissolve.
-
-
Labeling Reaction:
-
For each 1 mg of antibody, add 8-12 µL of the 10 mg/mL dye stock solution. This corresponds to a molar ratio of approximately 10:1 to 15:1 (dye:antibody).
-
Incubate the reaction mixture for 1 hour at room temperature, protected from light, with gentle stirring or rotation.
-
-
Purification of the Labeled Antibody:
-
Separate the labeled antibody from the unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25).
-
Equilibrate the column with PBS (pH 7.2-7.4).
-
Apply the reaction mixture to the column and elute with PBS. The first colored band to elute is the conjugated antibody.
-
-
Determination of Degree of Labeling (DOL):
-
Measure the absorbance of the purified conjugate at 280 nm (A₂₈₀) and 555 nm (A₅₅₅).
-
Calculate the protein concentration:
-
Protein concentration (M) = [A₂₈₀ - (A₅₅₅ × 0.08)] / 203,000 (where 203,000 is the molar extinction coefficient of IgG and 0.08 is the correction factor for the dye's absorbance at 280 nm).
-
-
Calculate the dye concentration:
-
Dye concentration (M) = A₅₅₅ / 155,000
-
-
Calculate the DOL:
-
DOL = Dye concentration (M) / Protein concentration (M)
-
-
An optimal DOL for most applications is between 2 and 7.
-
-
Storage:
-
Store the labeled antibody at 4°C, protected from light. For long-term storage, add a cryoprotectant like glycerol (B35011) and store at -20°C.
-
Protocol 2: Intracellular Staining for Signaling Pathway Analysis by Flow Cytometry
This protocol describes the general steps for stimulating cells, followed by fixation, permeabilization, and intracellular staining to detect phosphorylated proteins.
Materials:
-
Cell suspension (e.g., PBMCs, cultured cells)
-
Cell culture medium
-
Stimulant (e.g., growth factor, phorbol (B1677699) ester)
-
Fixation buffer (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 90% ice-cold methanol (B129727) or 0.1% Triton X-100 in PBS)
-
AF 555-conjugated phospho-specific antibody (and other antibodies for surface markers)
-
Staining buffer (e.g., PBS with 1% BSA)
-
Flow cytometer
Procedure:
-
Cell Stimulation:
-
Resuspend cells in pre-warmed culture medium.
-
Add the desired stimulant and incubate for the appropriate time at 37°C. A time-course experiment is recommended to determine the optimal stimulation time.[6]
-
-
Fixation:
-
Immediately after stimulation, add an equal volume of fixation buffer and incubate for 10-15 minutes at room temperature. This cross-links proteins and preserves the phosphorylation state.[5]
-
-
Permeabilization:
-
Centrifuge the fixed cells and discard the supernatant.
-
Resuspend the cell pellet in ice-cold permeabilization buffer. For methanol permeabilization, incubate on ice for 30 minutes. For detergent-based permeabilization, incubate for 10-15 minutes at room temperature.
-
-
Staining:
-
Wash the permeabilized cells with staining buffer.
-
Resuspend the cells in staining buffer containing the AF 555-conjugated phospho-specific antibody and any other antibodies for surface markers.
-
Incubate for 30-60 minutes at room temperature, protected from light.
-
-
Acquisition and Analysis:
-
Wash the cells with staining buffer.
-
Resuspend the cells in staining buffer for flow cytometric analysis.
-
Acquire data on a flow cytometer, ensuring proper voltage settings and compensation for multi-color experiments. Analyze the data to quantify the level of protein phosphorylation in different cell populations.
-
Visualizations
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. abpbio.com [abpbio.com]
- 3. Alexa Fluor™ 555 NHS Ester (Succinimidyl Ester) 1 mg | Buy Online | Invitrogen™ [thermofisher.com]
- 4. benchchem.com [benchchem.com]
- 5. bitesizebio.com [bitesizebio.com]
- 6. youtube.com [youtube.com]
- 7. Flow cytometric analysis of cell signaling proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Flow cytometric analysis of kinase signaling cascades - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Flow Cytometric Analysis of Cell Signaling Proteins | Springer Nature Experiments [experiments.springernature.com]
- 10. researchgate.net [researchgate.net]
- 11. Measurement of MAP kinase activation by flow cytometry using phospho-specific antibodies to MEK and ERK: potential for pharmacodynamic monitoring of signal transduction inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Flow Cytometry-based MAPK Pathway Assay Service - Creative Biolabs [creative-biolabs.com]
- 13. merckmillipore.com [merckmillipore.com]
- 14. Flow cytometric evaluation of PI3K/Akt and MAPK/ERK activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Application Note: Calculating Dye-to-Protein Ratio for AF 555 NHS Ester
Introduction
This application note provides a detailed protocol for determining the degree of labeling (DOL), also known as the dye-to-protein ratio, for proteins conjugated with Alexa Fluor™ 555 (AF 555) NHS ester. Accurate determination of the DOL is critical for ensuring the quality and consistency of fluorescently labeled protein conjugates, which are widely used in various biological assays such as immunofluorescence, flow cytometry, and ELISA. The protocol relies on UV-Visible spectrophotometry to measure the absorbance of the dye and the protein, from which the DOL can be calculated.
Principle
The calculation of the dye-to-protein ratio is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. By measuring the absorbance of the labeled protein at two specific wavelengths, we can determine the concentrations of both the dye and the protein, and subsequently, their molar ratio.
The absorbance of the AF 555 dye is measured at its maximum absorption wavelength (~555 nm), while the protein concentration is determined by measuring the absorbance at 280 nm. However, the dye also absorbs light at 280 nm, so a correction factor is necessary to obtain the true absorbance of the protein.
Materials and Equipment
-
AF 555 NHS ester-labeled protein
-
Unlabeled protein (for reference)
-
Conjugation buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)
-
UV-Visible spectrophotometer
-
Quartz cuvettes
Experimental Protocol
A detailed workflow for determining the dye-to-protein ratio is outlined below.
4.1. Sample Preparation
-
Purify the labeled protein from any unconjugated dye. This is a critical step, as free dye will lead to an overestimation of the DOL. Size exclusion chromatography is a commonly used method for this purpose.
-
Dissolve the purified, labeled protein in a suitable buffer (e.g., PBS, pH 7.4).
-
Measure the absorbance of the solution. If the absorbance at 555 nm is above the linear range of the spectrophotometer, dilute the sample accordingly with the same buffer.
4.2. Spectrophotometric Measurement
-
Set the spectrophotometer to read absorbance at 280 nm and 555 nm.
-
Blank the spectrophotometer with the buffer used to dissolve the protein conjugate.
-
Measure the absorbance of the labeled protein solution at both 280 nm (A280) and 555 nm (A555). Record these values.
Data Analysis and Calculation
The following equations are used to calculate the dye-to-protein ratio.
5.1. Key Parameters
The following constants are required for the calculation:
| Parameter | Symbol | Value |
| Molar extinction coefficient of AF 555 at 555 nm | εdye | 150,000 cm-1M-1 |
| Correction Factor (A280 of AF 555 / A555 of AF 555) | CF | 0.08 |
| Molar extinction coefficient of the protein at 280 nm | εprotein | Varies by protein (e.g., for IgG: ~210,000 cm-1M-1) |
| Molecular weight of the protein | MWprotein | Varies by protein (e.g., for IgG: ~150,000 g/mol ) |
5.2. Calculation Steps
-
Calculate the molar concentration of the dye:
[Dye] (M) = A555 / (εdye × path length)
Note: The standard cuvette path length is 1 cm.
-
Calculate the corrected absorbance of the protein at 280 nm:
Corrected A280 = A280 - (A555 × CF)
-
Calculate the molar concentration of the protein:
[Protein] (M) = Corrected A280 / (εprotein × path length)
-
Calculate the Degree of Labeling (DOL):
DOL = [Dye] / [Protein]
5.3. Example Calculation
Let's assume the following measurements for an AF 555-labeled IgG antibody:
-
A555 = 0.75
-
A280 = 1.50
-
εIgG = 210,000 cm-1M-1
-
Path length = 1 cm
-
[Dye]: 0.75 / (150,000 cm-1M-1 × 1 cm) = 5.0 × 10-6 M
-
Corrected A280: 1.50 - (0.75 × 0.08) = 1.44
-
[Protein]: 1.44 / (210,000 cm-1M-1 × 1 cm) = 6.86 × 10-6 M
-
DOL: (5.0 × 10-6 M) / (6.86 × 10-6 M) ≈ 0.73
This indicates that, on average, there are 0.73 molecules of AF 555 dye per molecule of IgG.
Troubleshooting
| Issue | Possible Cause | Solution |
| High DOL (> 10) | Incomplete removal of free dye. | Re-purify the conjugate using size exclusion chromatography. |
| Precipitation of the protein. | Centrifuge the sample and measure the supernatant. Optimize labeling conditions. | |
| Low DOL (< 1) | Inefficient labeling reaction. | Optimize the dye-to-protein ratio in the labeling reaction, pH, or incubation time. |
| Inaccurate protein concentration. | Verify the protein concentration of the starting material. | |
| Negative Corrected A280 | Incorrect blanking. | Re-blank the spectrophotometer with the correct buffer. |
| High dye concentration relative to protein. | Dilute the sample and re-measure. |
Conclusion
This protocol provides a reliable method for determining the dye-to-protein ratio of AF 555-labeled proteins. Accurate DOL calculation is essential for ensuring the reproducibility and quality of experimental results in a wide range of fluorescence-based applications. Researchers should carefully follow the purification and measurement steps to obtain accurate and consistent results.
Application Notes and Protocols for the Purification of AF 555 NHS Ester Labeled Proteins
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorescent labeling of proteins is a cornerstone technique in biological research and drug development, enabling the visualization and quantification of proteins in a variety of assays. Alexa Fluor™ 555 (AF 555) is a bright and photostable orange-fluorescent dye, making it a popular choice for protein conjugation.[1][2][3] The AF 555 NHS ester (succinimidyl ester) is one of the most common reactive forms of this dye, targeting primary amines (the N-terminus and the side chain of lysine (B10760008) residues) on proteins to form a stable amide bond.[1][4]
A critical step following the labeling reaction is the purification of the protein-dye conjugate. This process is essential to remove unconjugated or "free" dye, which can otherwise lead to high background fluorescence, inaccurate determination of the degree of labeling (DOL), and potentially misleading experimental results.[5][6] Furthermore, the labeling process itself can sometimes induce protein aggregation, which also needs to be addressed during purification.[7][8]
These application notes provide a comprehensive overview and detailed protocols for two common and effective methods for purifying this compound labeled proteins: Size-Exclusion Chromatography (SEC) and Dialysis.
Pre-Purification Considerations: The Labeling Reaction
Successful purification begins with an optimized labeling reaction. Protein precipitation during or after labeling is a common issue and is often related to an excessive dye-to-protein ratio or suboptimal buffer conditions.[7][9] The hydrophobic nature of the fluorescent dye can increase the overall hydrophobicity of the protein, leading to aggregation when multiple dye molecules are conjugated.[7][8]
Key Parameters for this compound Labeling:
| Parameter | Recommended Conditions | Notes |
| Protein Concentration | 1-10 mg/mL[10] | Higher concentrations (≥ 2 mg/mL) are often more efficient.[4][10] |
| Reaction Buffer | 0.1 M Sodium Bicarbonate, PBS, HEPES, or Borate[10] | Must be free of primary amines (e.g., Tris, glycine).[4][10] |
| Reaction pH | 8.3 - 8.5[10][11] | A lower pH can be used for sensitive proteins, but may require longer incubation.[10] |
| Dye:Protein Molar Ratio | 5:1 to 15:1[7][12] | This is highly dependent on the protein and should be optimized. Start with a lower ratio for sensitive proteins.[7] |
| Organic Solvent (e.g., DMSO, DMF) | < 10% of total reaction volume[7][10][13] | Necessary to dissolve the this compound, but excessive amounts can denature the protein.[7] |
| Reaction Temperature & Time | 1-4 hours at room temperature, or overnight at 4°C[7][10] | Lower temperatures can improve the stability of sensitive proteins.[7] |
Method 1: Size-Exclusion Chromatography (SEC)
SEC, also known as gel filtration, separates molecules based on their size.[5][14][15][16] The stationary phase consists of porous beads. Larger molecules, such as the labeled protein, are excluded from the pores and travel a shorter path, eluting from the column first.[5][16][17] Smaller molecules, like the unbound AF 555 dye, enter the pores and take a longer path, eluting later.[5][17] This method is gentle and effective for separating the labeled protein from free dye.[5][14] For convenience, pre-packed spin columns are widely used for this purpose.[13][18]
Experimental Protocol: SEC using a Spin Column
This protocol is a rapid method for purifying the labeled protein and removing unbound dye.
Materials:
-
Labeled protein reaction mixture
-
Purification buffer (e.g., PBS, pH 7.2-7.4)
-
Microcentrifuge
-
Collection tubes
Procedure:
-
Prepare the Spin Column:
-
Remove the top and bottom caps (B75204) of the spin column.
-
Place the column in a collection tube.
-
Centrifuge at 1,000 x g for 2 minutes to remove the storage buffer.
-
-
Equilibrate the Column:
-
Place the column in a new collection tube.
-
Add 3-5 column volumes of the desired purification buffer to the top of the resin.
-
Centrifuge at 1,000 x g for 2 minutes after each addition. Discard the flow-through. Repeat this step 2-3 times.
-
-
Load the Sample:
-
Place the equilibrated spin column into a clean collection tube.
-
Carefully apply the entire labeling reaction mixture to the center of the resin bed.
-
-
Elute the Labeled Protein:
-
Storage:
Method 2: Dialysis
Dialysis is a separation technique based on selective diffusion across a semi-permeable membrane.[5][19] The labeled protein solution is placed within a dialysis bag or cassette with a specific molecular weight cut-off (MWCO) that is significantly smaller than the protein but larger than the free dye.[5] This allows small molecules like unbound AF 555 and salts to pass through into a larger volume of buffer (the dialysate), while retaining the larger labeled protein.[5][19][20] By repeatedly changing the dialysate, the concentration of the free dye in the sample is significantly reduced.[5] Dialysis is a gentle but more time-consuming method.[5]
Experimental Protocol: Dialysis
Materials:
-
Labeled protein reaction mixture
-
Dialysis tubing or cassette with an appropriate MWCO (e.g., 10 kDa)
-
Dialysis clips (if using tubing)
-
Large beaker (e.g., 1-2 L)
-
Dialysis buffer (e.g., PBS, pH 7.2-7.4)
-
Stir plate and stir bar
Procedure:
-
Prepare the Dialysis Membrane:
-
Load the Sample:
-
Load the labeled protein solution into the dialysis tubing or cassette, leaving some headspace.
-
Securely close the tubing or cassette, avoiding the introduction of air bubbles.[5]
-
-
Perform Dialysis:
-
Change the Buffer:
-
Recover the Sample:
-
Carefully remove the dialysis bag/cassette from the buffer.
-
Transfer the purified labeled protein solution to a clean tube.
-
-
Storage:
-
Store the purified labeled protein as described for the SEC method.
-
Post-Purification Analysis: Determining the Degree of Labeling (DOL)
After purification, it is crucial to determine the concentration of the protein and the conjugated dye to calculate the Degree of Labeling (DOL), also known as the dye-to-protein ratio.[22][23] This is essential for ensuring consistency between experiments.[22] The DOL is calculated from absorbance measurements of the purified conjugate.[22]
Procedure:
-
Measure the absorbance of the purified protein-dye conjugate at 280 nm (A280) and at the absorbance maximum for AF 555, which is approximately 555 nm (A555).[4]
-
Calculate the concentration of the protein, correcting for the absorbance of the dye at 280 nm. A correction factor (CF) is used for this, which is the ratio of the dye's absorbance at 280 nm to its absorbance at 555 nm. For AF 555, this value is approximately 0.08.
-
Calculate the concentration of the AF 555 dye using its molar extinction coefficient (ε) at 555 nm, which is approximately 150,000 M-1cm-1.[4]
-
The DOL is the molar ratio of the dye to the protein.
Calculation Summary:
| Parameter | Formula |
| Protein Concentration (M) | [Protein] = (A₂₈₀ - (A₅₅₅ × CF)) / ε_protein |
| Dye Concentration (M) | [Dye] = A₅₅₅ / ε_dye |
| Degree of Labeling (DOL) | DOL = [Dye] / [Protein] |
For immunoglobulins (IgGs), an optimal DOL is typically between 4 and 7.[4] However, the ideal DOL can vary depending on the protein and the specific application.[23] Over-labeling can lead to fluorescence quenching and protein aggregation.[22]
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Protein Precipitation | High dye-to-protein ratio.[7][9] | Reduce the molar excess of this compound in the labeling reaction.[9] |
| High concentration of organic solvent (>10%).[7] | Dissolve the dye in the minimum practical volume of high-quality anhydrous DMSO or DMF.[7] | |
| Suboptimal buffer conditions (pH, amine contamination).[7] | Ensure the reaction buffer is amine-free and at the optimal pH (8.3-8.5).[7][10] | |
| Low Protein Recovery | Protein loss during spin column steps. | Ensure the correct spin speeds and times are used. Consider using a column with a higher MWCO if protein is small. |
| Protein precipitation and loss during dialysis. | Perform dialysis at 4°C. Ensure the dialysis buffer is compatible with the protein's stability. | |
| Incomplete Removal of Free Dye | Insufficient purification. | For SEC, consider using a second spin column.[24] For dialysis, increase the number of buffer changes and the duration of dialysis.[13] |
By following these detailed protocols and considering the key parameters, researchers can effectively purify their this compound labeled proteins, leading to more reliable and reproducible results in downstream applications.
References
- 1. benchchem.com [benchchem.com]
- 2. Alexa Fluor 555 Dye | Thermo Fisher Scientific - US [thermofisher.com]
- 3. biorxiv.org [biorxiv.org]
- 4. ulab360.com [ulab360.com]
- 5. benchchem.com [benchchem.com]
- 6. Small Molecule and Biotin Removal | Thermo Fisher Scientific - US [thermofisher.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - UK [thermofisher.com]
- 10. benchchem.com [benchchem.com]
- 11. lumiprobe.com [lumiprobe.com]
- 12. docs.aatbio.com [docs.aatbio.com]
- 13. benchchem.com [benchchem.com]
- 14. itwreagents.com [itwreagents.com]
- 15. Size exclusion chromatography for protein purification - ProteoGenix [proteogenix.science]
- 16. goldbio.com [goldbio.com]
- 17. Analytical Chromatography - fSEC | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 18. docs.aatbio.com [docs.aatbio.com]
- 19. home.sandiego.edu [home.sandiego.edu]
- 20. info.gbiosciences.com [info.gbiosciences.com]
- 21. static.igem.org [static.igem.org]
- 22. documents.thermofisher.com [documents.thermofisher.com]
- 23. How to Determine the Degree of Labeling | AAT Bioquest [aatbio.com]
- 24. researchgate.net [researchgate.net]
AF 555 NHS Ester: Application Notes and Protocols for Live-Cell Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alexa Fluor™ 555 (AF 555) N-hydroxysuccinimidyl (NHS) ester is a bright, photostable, and water-soluble fluorescent dye ideal for labeling proteins and other biomolecules in live-cell imaging applications.[1][2] The NHS ester moiety reacts efficiently with primary amines on proteins and other molecules to form stable covalent amide bonds, enabling robust and specific labeling of targets of interest.[3] Its bright orange-red fluorescence, with excitation and emission maxima at approximately 555 nm and 572 nm respectively, makes it compatible with common laser lines and filter sets.[2] AF 555 is characterized by its high quantum yield and photostability, allowing for sensitive detection and prolonged imaging of dynamic cellular processes with minimal phototoxicity.[1][4] These properties make it an excellent choice for a variety of live-cell imaging applications, including cell surface protein labeling, receptor trafficking studies, and high-resolution microscopy.[5][6]
Key Applications in Live-Cell Imaging
-
Cell Surface Protein Labeling: Covalently label and visualize cell surface proteins to study their distribution, dynamics, and interactions.[5][6]
-
Receptor Internalization and Trafficking: Track the endocytosis and subsequent intracellular trafficking of cell surface receptors in real-time.[5][7]
-
Pulse-Chase Experiments: Investigate the temporal dynamics of protein synthesis, turnover, and localization by sequential labeling.[5]
-
High-Resolution Microscopy: The brightness and photostability of AF 555 make it suitable for advanced imaging techniques such as confocal and super-resolution microscopy.[4]
Quantitative Data Presentation
The selection of a suitable fluorophore is a critical step in designing successful live-cell imaging experiments. The following table summarizes the key photophysical properties of AF 555 in comparison to other commonly used fluorescent dyes in a similar spectral range.
| Property | AF 555 | Cy3 | DyLight 549 | TMR |
| Excitation Max (nm) | ~555 | ~550 | ~550 | ~552 |
| Emission Max (nm) | ~572 | ~570 | ~568 | ~574 |
| Molar Extinction Coefficient (cm⁻¹M⁻¹) | ~155,000 | ~150,000 | ~150,000 | ~95,000 |
| Quantum Yield | High | ~0.15 | Not Reported | ~0.11 |
| Photostability | High | Moderate | High | Moderate |
| Brightness | High | Moderate | High | Moderate |
Note: The performance of fluorescent dyes can be influenced by experimental conditions such as the local environment, excitation light intensity, and imaging buffer.[8] Brightness is a product of the molar extinction coefficient and quantum yield.[9]
Experimental Protocols
Protocol 1: General Labeling of Cell Surface Proteins in Live Cells
This protocol describes a general procedure for the non-specific labeling of primary amines on cell surface proteins.
Materials:
-
AF 555 NHS ester
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.2-7.4
-
Live-cell imaging medium
-
Adherent or suspension cells
Procedure:
-
Preparation of this compound Stock Solution:
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Dissolve the this compound in anhydrous DMSO to a final concentration of 1-10 mg/mL.[8]
-
Aliquot the stock solution into single-use vials and store at -20°C, protected from light and moisture.[10]
-
-
Cell Preparation:
-
For adherent cells: Culture cells on coverslips or in imaging dishes to the desired confluency.
-
For suspension cells: Harvest cells and wash once with PBS by centrifugation.
-
-
Labeling Reaction:
-
Wash the cells twice with ice-cold PBS to minimize membrane turnover.[8]
-
Prepare the labeling solution by diluting the this compound stock solution in ice-cold PBS to a final concentration of 1-10 µg/mL. The optimal concentration should be determined empirically for each cell type.[8]
-
Incubate the cells with the labeling solution for 15-30 minutes on ice or at room temperature, protected from light.[8] Shorter incubation times (≤5 minutes) can be sufficient for rapid labeling.[6][11]
-
-
Washing and Imaging:
Protocol 2: Labeling of a Specific Protein of Interest with an AF 555-Conjugated Antibody
This protocol outlines the procedure for labeling a specific cell surface protein using a primary antibody conjugated to this compound.
Materials:
-
Primary antibody specific to the protein of interest
-
This compound
-
Anhydrous DMSO
-
Sodium Bicarbonate buffer (1 M, pH 8.5-9.5)
-
PBS, pH 7.2-7.4
-
Size-exclusion chromatography column (e.g., Sephadex G-25)
-
Live cells expressing the protein of interest
Procedure:
-
Antibody-AF 555 Conjugation:
-
Prepare a 10 mg/mL stock solution of this compound in anhydrous DMSO.[10]
-
Adjust the pH of the antibody solution to 8.5-9.5 by adding 1 M Sodium Bicarbonate buffer.[10]
-
Add the this compound solution to the antibody solution. The recommended molar ratio of dye to protein is typically between 10:1 and 20:1, but should be optimized experimentally.[8]
-
Incubate the reaction mixture for 1 hour at room temperature with gentle stirring, protected from light.[8][10]
-
Purify the conjugate by separating the labeled antibody from the unreacted dye using a size-exclusion chromatography column.[8]
-
-
Live-Cell Labeling:
-
Culture cells expressing the protein of interest on a suitable imaging dish.
-
Wash the cells twice with PBS.
-
Dilute the AF 555-conjugated antibody to the desired working concentration (typically 1-10 µg/mL) in live-cell imaging medium.[5]
-
Incubate the cells with the antibody solution for 30-60 minutes at 37°C.[5]
-
Wash the cells three times with pre-warmed live-cell imaging buffer to remove unbound antibody.[5]
-
Proceed with imaging.
-
Mandatory Visualizations
Experimental Workflow for Cell Surface Protein Labeling
Caption: Workflow for direct labeling of cell surface proteins.
Signaling Pathway: Receptor-Mediated Endocytosis
Caption: Tracking receptor-mediated endocytosis with AF 555.
Considerations for Live-Cell Imaging
-
Cytotoxicity: High concentrations of NHS esters or prolonged incubation times can be cytotoxic.[13] It is crucial to perform a dose-response and time-course experiment to determine the optimal conditions that provide sufficient signal with minimal impact on cell viability and function. A cell viability assay (e.g., MTT assay) can be used to assess cytotoxicity.[5]
-
Buffer Composition: Avoid buffers containing primary amines, such as Tris or glycine, during the labeling step as they will compete with the target proteins for reaction with the NHS ester.
-
Phototoxicity and Photobleaching: To minimize phototoxicity and photobleaching during time-lapse imaging, use the lowest possible excitation light intensity and exposure time that still provides a good signal-to-noise ratio.[12] Consider using an onstage incubator to maintain optimal cell health during long-term imaging experiments.[12]
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. abpbio.com [abpbio.com]
- 3. NHS ester protocol for labeling proteins [abberior.rocks]
- 4. Alexa Fluor 555 Dye | Thermo Fisher Scientific - SG [thermofisher.com]
- 5. benchchem.com [benchchem.com]
- 6. Unveiling cellular communications through rapid pan-membrane-protein labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. docs.aatbio.com [docs.aatbio.com]
- 11. Rapid and Uniform NHS-Ester-Based Membrane Protein Labeling of Live Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. A Labeling Strategy for Living Specimens in Long-Term/Super-Resolution Fluorescence Imaging - PMC [pmc.ncbi.nlm.nih.gov]
AF 555 NHS Ester: Application Notes and Protocols for Super-Resolution Microscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
AF 555 NHS ester is a bright, photostable, and hydrophilic amine-reactive fluorescent dye, making it an excellent candidate for labeling proteins and other biomolecules for advanced microscopy techniques.[1][2][3] Its spectral properties, situated in the yellow-orange region of the spectrum, and its favorable photophysical characteristics have led to its successful application in super-resolution microscopy, particularly in (direct) Stochastic Optical Reconstruction Microscopy (dSTORM) and Stimulated Emission Depletion (STED) microscopy.[4][5] These techniques bypass the diffraction limit of light, enabling the visualization of cellular structures with unprecedented detail.
This document provides detailed application notes and protocols for the use of this compound in dSTORM and STED microscopy.
Photophysical and Chemical Properties
A comprehensive understanding of the photophysical and chemical properties of this compound is crucial for its effective implementation in super-resolution microscopy.
| Property | Value | Reference |
| Excitation Maximum (λex) | ~555 nm | [4] |
| Emission Maximum (λem) | ~565 - 580 nm | [4] |
| Molar Extinction Coefficient | ~150,000 cm⁻¹M⁻¹ | [6] |
| Reactive Group | N-hydroxysuccinimidyl (NHS) ester | [1][2] |
| Reactivity | Primary amines (-NH₂) | [1][2] |
| Recommended for | dSTORM, STED | [5][7] |
General Protein Labeling with this compound
The foundational step for all subsequent microscopy applications is the covalent labeling of the target protein with this compound. The following protocol is a general guideline for labeling antibodies, which can be adapted for other proteins.
Protocol: Antibody Labeling with this compound
Materials:
-
This compound
-
Antibody or protein of interest (free of amine-containing buffers like Tris and BSA)
-
1 M Sodium bicarbonate (NaHCO₃), pH 8.3
-
Anhydrous Dimethylsulfoxide (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Gel filtration column (e.g., Sephadex G-25)
-
Reaction tubes
Procedure:
-
Prepare the Antibody Solution:
-
Dissolve the antibody in 0.1 M sodium bicarbonate buffer (pH 8.3) to a final concentration of 1-5 mg/mL.
-
-
Prepare the Dye Stock Solution:
-
Immediately before use, dissolve the this compound in anhydrous DMSO to a concentration of 10 mg/mL.
-
-
Labeling Reaction:
-
Add the dye stock solution to the antibody solution. The optimal molar ratio of dye to protein should be determined empirically, but a starting point of 10:1 to 20:1 is recommended.
-
Incubate the reaction for 1 hour at room temperature, protected from light, with gentle stirring.
-
-
Purification:
-
Separate the labeled antibody from the unreacted dye using a gel filtration column equilibrated with PBS.
-
Collect the fractions containing the labeled antibody.
-
-
Determination of Degree of Labeling (DOL):
-
Measure the absorbance of the purified conjugate at 280 nm (for protein) and 555 nm (for AF 555).
-
Calculate the DOL using the following formula: DOL = (A₅₅₅ × ε_protein) / ((A₂₈₀ - (A₅₅₅ × CF₂₈₀)) × ε_dye) Where A is the absorbance, ε is the molar extinction coefficient, and CF₂₈₀ is the correction factor for the dye's absorbance at 280 nm.
-
-
Storage:
-
Store the labeled antibody at 4°C, protected from light. For long-term storage, consider adding a cryoprotectant and storing at -20°C or -80°C.
-
Protein Labeling Workflow
Application in dSTORM
Direct STORM (dSTORM) is a single-molecule localization microscopy (SMLM) technique that relies on the photoswitching of single fluorophores between a fluorescent "on" state and a dark "off" state. AF 555 is a suitable dye for dSTORM, particularly in multicolor imaging schemes.[7][8]
Protocol: dSTORM Imaging of Cellular Structures
1. Sample Preparation:
-
Cell Culture and Fixation:
-
Culture cells on high-precision glass coverslips (#1.5H).
-
Fix cells with 3-4% paraformaldehyde (PFA) in PBS for 10-15 minutes at room temperature.
-
Quench autofluorescence by incubating with 0.1% sodium borohydride (B1222165) (NaBH₄) in PBS for 7-10 minutes.[9]
-
-
Permeabilization and Blocking:
-
Permeabilize cells with 0.1-0.5% Triton X-100 in PBS for 10-15 minutes.
-
Block non-specific binding sites with a blocking buffer (e.g., 3-5% BSA in PBS) for 1 hour.
-
-
Immunostaining:
-
Incubate with the primary antibody diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the AF 555-conjugated secondary antibody (at a concentration optimized for high labeling density) for 1 hour at room temperature, protected from light.
-
Wash thoroughly with PBS.
-
-
Post-fixation (Optional but Recommended):
-
Post-fix the sample with 2-4% PFA for 10 minutes to immobilize the antibody-dye conjugates.
-
2. Imaging:
-
dSTORM Imaging Buffer: A critical component for inducing photoswitching. A common recipe includes an oxygen scavenger system and a thiol.[10]
-
Buffer B: 50 mM Tris (pH 8.0) + 10 mM NaCl + 10% (w/v) glucose.
-
GLOX Solution: 14 mg Glucose Oxidase + 50 µL Catalase solution in 200 µL of Buffer A (10 mM Tris pH 8.0 + 50 mM NaCl).
-
1 M MEA Solution: 77 mg Cysteamine (MEA) in 1 mL of 0.25 N HCl.
-
Final Imaging Buffer: Just before imaging, mix 620 µL of Buffer B with 70 µL of 1 M MEA and 7 µL of GLOX solution.[10]
-
-
Microscope Setup:
-
Image Acquisition:
-
Illuminate the sample with high laser power (~1-10 kW/cm²) to drive most of the AF 555 molecules into the dark state.[11]
-
Acquire a stream of thousands of images (typically 10,000 to 40,000 frames) at a high frame rate (e.g., 50-100 Hz).[11]
-
A low-power 405 nm laser can be used to facilitate the return of fluorophores from the dark state to the emissive state.[11]
-
3. Data Analysis:
-
Single-Molecule Localization: Use software (e.g., ThunderSTORM, rapidSTORM) to identify and fit the point spread function (PSF) of individual blinking events in each frame to determine the precise coordinates of each molecule.[12]
-
Image Reconstruction: Combine the coordinates from all frames to generate a super-resolved image of the labeled structure.
-
Drift Correction: Apply post-acquisition drift correction algorithms using fiducial markers (e.g., fluorescent beads) to compensate for sample drift during the long acquisition times.
dSTORM Experimental Workflow
Application in STED Microscopy
STED microscopy achieves super-resolution by depleting the fluorescence at the periphery of the excitation spot with a donut-shaped laser beam, effectively narrowing the point spread function. AF 555 is a suitable fluorophore for STED microscopy.[5][13]
Protocol: STED Imaging of Cellular Structures
1. Sample Preparation:
-
The sample preparation is similar to that for standard immunofluorescence and dSTORM, with a strong emphasis on achieving high labeling density to adequately resolve fine structures.[5] It is recommended to use 2 to 5-fold higher secondary antibody concentrations than for conventional confocal microscopy.[5]
-
Use high-precision #1.5H coverslips for mounting.[5]
-
Mount the sample in a refractive index-matching embedding medium. Several commercial and non-commercial options are available (e.g., Mowiol/DABCO, ProLong Gold/Diamond).[14]
2. Imaging:
-
Microscope Setup:
-
Image Acquisition:
-
Acquire a standard confocal image to locate the region of interest.
-
Switch to STED mode. The STED laser power needs to be carefully optimized; higher power generally leads to better resolution but also increases photobleaching.[13]
-
Acquire the STED image by scanning the co-aligned excitation and STED laser beams across the sample.
-
3. Data Analysis:
-
The raw data from a STED microscope is a super-resolved image.
-
Deconvolution algorithms can be applied to further enhance image quality and resolution.
STED Microscopy Principle
Note on PALM (Photoactivated Localization Microscopy)
Photoactivated Localization Microscopy (PALM) is a super-resolution technique that relies on the stochastic activation of a sparse subset of photoactivatable or photoconvertible fluorescent proteins.[17][18] These proteins are genetically encoded and can be switched from a dark or a specific colored state to a fluorescent state upon irradiation with light of a specific wavelength. This compound is a conventional fluorophore and does not possess the intrinsic photoactivation properties required for standard PALM experiments.[17] Therefore, This compound is not a suitable probe for PALM microscopy . Researchers interested in PALM should utilize genetically encoded photoactivatable fluorescent proteins.[17][18]
Conclusion
This compound is a versatile and robust fluorescent probe for super-resolution microscopy. Its bright fluorescence and photostability make it an excellent choice for dSTORM and STED imaging, enabling the visualization of cellular structures at the nanoscale. By following the detailed protocols and considering the specific requirements of each technique, researchers can effectively leverage the capabilities of this compound to advance their scientific investigations.
References
- 1. Simple buffers for 3D STORM microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lumiprobe.com [lumiprobe.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. microscopyu.com [microscopyu.com]
- 5. nif.hms.harvard.edu [nif.hms.harvard.edu]
- 6. Alexa Fluor™ 555 NHS Ester (Succinimidyl Ester) 1 mg | Buy Online | Invitrogen™ [thermofisher.com]
- 7. Single-Molecule Super-Resolution Imaging | Nikon’s MicroscopyU [microscopyu.com]
- 8. Dual-color dSTORM imaging and ThunderSTORM image reconstruction and analysis to study the spatial organization of the nuclear phosphatidylinositol phosphates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. help.oni.bio [help.oni.bio]
- 10. augusta.edu [augusta.edu]
- 11. biorxiv.org [biorxiv.org]
- 12. igmmimagingcom.wordpress.com [igmmimagingcom.wordpress.com]
- 13. researchgate.net [researchgate.net]
- 14. Labeling for STED microscopy - @abberior.rocks [abberior.rocks]
- 15. scribd.com [scribd.com]
- 16. docs.research.missouri.edu [docs.research.missouri.edu]
- 17. oni.bio [oni.bio]
- 18. MyScope [myscope.training]
Application Notes and Protocols: Amine-Reactive Fluorescent Dyes for Protein Conjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorescently labeled proteins are essential tools in a vast array of biological research and drug development applications.[1] They enable the visualization, tracking, and quantification of proteins in complex biological systems, providing insights into cellular processes, protein-protein interactions, and drug mechanisms of action.[1][] One of the most common and robust methods for fluorescently labeling proteins is through the use of amine-reactive dyes, which form stable covalent bonds with primary amines on the protein surface.[1][3] This document provides detailed application notes and experimental protocols for the successful conjugation of proteins with amine-reactive fluorescent dyes, with a focus on N-hydroxysuccinimide (NHS) esters.
Principle of Amine-Reactive Chemistry
Amine-reactive dyes primarily target the primary amino groups (-NH₂) found at the N-terminus of polypeptide chains and on the side chains of lysine (B10760008) residues.[1][4] The most widely used amine-reactive functional groups are N-hydroxysuccinimide (NHS) esters and isothiocyanates.[5] NHS esters react with primary amines under mild alkaline conditions (pH 7.2-9.0) to form stable amide bonds, releasing N-hydroxysuccinimide as a byproduct.[1][6] Isothiocyanates react with primary amines to form stable thiourea (B124793) linkages, also favoring an alkaline pH (9-11).[5] Due to the high stability of the resulting amide bond, NHS esters are often the preferred choice for protein conjugation.[6][7]
Lysine residues are generally abundant and located on the protein surface, making them readily accessible for labeling without denaturing the protein's structure.[1] However, this can lead to a heterogeneous population of labeled proteins with varying degrees of labeling (DOL).[1] Therefore, careful optimization of the labeling reaction is crucial to achieve the desired DOL and maintain protein function.[4]
Common Amine-Reactive Fluorescent Dyes
A wide variety of amine-reactive fluorescent dyes are commercially available, spanning the entire visible and near-infrared spectrum.[8][9] The choice of dye depends on the specific application, the available excitation and emission filters on the imaging system, and the potential for spectral overlap with other fluorophores in multiplexing experiments.
Table 1: Properties of Common Amine-Reactive Fluorescent Dyes
| Fluorophore | Reactive Group | Excitation (nm) | Emission (nm) | Key Features |
| Fluorescein (FITC, 5-FAM SE) | Isothiocyanate, Succinimidyl Ester | ~494 | ~520 | Widely used green fluorophore, pH-sensitive fluorescence.[10][11] |
| Tetramethylrhodamine (TRITC, TAMRA SE) | Isothiocyanate, Succinimidyl Ester | ~555 | ~580 | Bright orange-red fluorescence, good photostability, less pH-sensitive than fluorescein.[10][12] |
| Alexa Fluor™ 488 | Succinimidyl Ester | ~495 | ~519 | Bright, photostable green fluorophore, pH-insensitive.[11] |
| Alexa Fluor™ 555 | Succinimidyl Ester | ~555 | ~565 | Bright and photostable orange fluorophore. |
| Alexa Fluor™ 647 | Succinimidyl Ester | ~650 | ~668 | Bright far-red fluorophore, ideal for reducing autofluorescence. |
| Cy®3 | Succinimidyl Ester | ~550 | ~570 | Bright orange-fluorescent dye.[10] |
| Cy®5 | Succinimidyl Ester | ~649 | ~670 | Far-red fluorescent dye, suitable for multiplexing.[10] |
| BODIPY™ FL | Succinimidyl Ester | ~502 | ~511 | Bright green fluorophore with narrow emission spectra, insensitive to pH and solvent polarity.[10] |
Note: The exact excitation and emission maxima can vary depending on the conjugation partner and the local environment.
Experimental Protocols
Protocol 1: Protein Preparation for Labeling
Successful labeling requires a purified protein solution free of any amine-containing contaminants.
Materials:
-
Protein of interest
-
Amine-free buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.2-7.4; 0.1 M sodium bicarbonate, pH 8.3; or 50 mM sodium borate, pH 8.5)[13][14]
-
Dialysis tubing or centrifugal ultrafiltration units
Procedure:
-
Buffer Exchange: If the protein is in a buffer containing primary amines (e.g., Tris or glycine), it must be exchanged into an amine-free buffer.[4][15] This can be achieved through dialysis against the desired labeling buffer or by using centrifugal ultrafiltration units.
-
Concentration Adjustment: For optimal labeling efficiency, the protein concentration should be at least 2 mg/mL.[7][15] If necessary, concentrate the protein using centrifugal ultrafiltration units.
-
Purity Check: Ensure the protein is of high purity by running it on an SDS-PAGE gel.
Protocol 2: Labeling with NHS Ester Dyes
This protocol provides a general procedure for labeling proteins with NHS ester-functionalized fluorescent dyes. Optimization of the dye-to-protein molar ratio is recommended for each specific protein.[13]
Materials:
-
Prepared protein solution (from Protocol 1)
-
Amine-reactive fluorescent dye (NHS ester)
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)[13]
-
Reaction tubes (protected from light)
-
Stirring or rocking platform
Procedure:
-
Prepare Dye Stock Solution: Allow the vial of the NHS ester dye to warm to room temperature.[3] Prepare a 10 mM stock solution of the dye in anhydrous DMSO or DMF.[13] Vortex briefly to ensure the dye is fully dissolved.[13] This stock solution should be prepared fresh for each labeling reaction.[16]
-
Calculate Molar Ratio: Determine the desired molar excess of dye to protein. A starting point of a 10:1 to 15:1 molar ratio of dye to protein is recommended, but this should be optimized.[13][17]
-
Labeling Reaction:
-
Place the protein solution in a reaction tube.
-
While gently stirring or vortexing the protein solution, slowly add the calculated volume of the dye stock solution.[3][13]
-
Incubate the reaction for 1 hour at room temperature, protected from light.[3][13] For some applications, the incubation time can be extended to increase the degree of labeling.[13]
-
-
Quench Reaction (Optional): The reaction can be stopped by adding a quenching buffer containing primary amines, such as Tris or glycine, to a final concentration of 50-100 mM.[1][13] Incubate for 10-15 minutes at room temperature.[13]
Protocol 3: Purification of the Labeled Protein
It is crucial to remove any unreacted, free dye from the labeled protein to ensure accurate determination of the degree of labeling and to prevent high background in downstream applications.
Materials:
-
Gel filtration column (e.g., Sephadex® G-25) or centrifugal ultrafiltration units[3][17]
-
Elution buffer (e.g., PBS, pH 7.2-7.4)
Procedure:
-
Gel Filtration Chromatography:
-
Equilibrate a gel filtration column with the elution buffer.[16]
-
Load the reaction mixture onto the column.[3]
-
Elute the labeled protein with the elution buffer. The labeled protein will elute first, followed by the smaller, unreacted dye molecules.[3]
-
Collect the fractions containing the colored, labeled protein.[17]
-
-
Centrifugal Ultrafiltration:
-
Add the reaction mixture to a centrifugal ultrafiltration unit with a molecular weight cutoff appropriate for the protein.
-
Wash the labeled protein by repeatedly adding the elution buffer and centrifuging according to the manufacturer's instructions. This will remove the free dye.
-
Protocol 4: Characterization of the Labeled Protein
1. Determination of Degree of Labeling (DOL):
The DOL is the average number of dye molecules conjugated to each protein molecule. It can be determined spectrophotometrically.
Procedure:
-
Measure the absorbance of the purified labeled protein at 280 nm (A₂₈₀) and at the maximum absorbance wavelength of the dye (Aₘₐₓ).[13]
-
Calculate the protein concentration, correcting for the dye's absorbance at 280 nm using the following formula:
-
Corrected Protein Concentration (M) = [A₂₈₀ - (Aₘₐₓ × CF)] / ε_protein
-
Where CF is the correction factor for the dye at 280 nm (provided by the dye manufacturer) and ε_protein is the molar extinction coefficient of the protein at 280 nm.[13]
-
-
-
Calculate the dye concentration:
-
Dye Concentration (M) = Aₘₐₓ / ε_dye
-
Where ε_dye is the molar extinction coefficient of the dye at its Aₘₐₓ.[13]
-
-
-
Calculate the DOL:
-
DOL = Dye Concentration (M) / Corrected Protein Concentration (M)
-
For antibodies, the optimal DOL typically ranges from 2 to 10.[4]
2. Storage of Labeled Protein:
Store the labeled protein conjugate at 4°C, protected from light.[3] For long-term storage, add a stabilizing agent like 5-10 mg/mL BSA and a preservative such as 0.01-0.03% sodium azide.[3] Alternatively, the conjugate can be stored at -20°C in the presence of 50% glycerol.[3]
Visualization of Workflows and Mechanisms
Caption: Experimental workflow for protein conjugation with amine-reactive dyes.
Caption: Chemical reaction of an NHS ester with a primary amine on a protein.
Troubleshooting Guide
Table 2: Common Problems and Solutions in Protein Labeling
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Labeling Efficiency | - Presence of primary amines in the buffer (e.g., Tris, glycine).[15] - Incorrect buffer pH.[15] - Inactive (hydrolyzed) labeling reagent.[15] - Low protein concentration.[15] - Insufficient molar excess of the dye.[15] | - Use an amine-free buffer like PBS, bicarbonate, or borate.[15] - Ensure the buffer pH is between 7.2 and 8.5 for NHS esters.[15] - Prepare the dye stock solution fresh in anhydrous DMSO or DMF.[16] - Concentrate the protein to at least 2 mg/mL.[15] - Optimize the dye-to-protein molar ratio (start with 5- to 20-fold excess).[1][15] |
| Protein Precipitation | - Over-labeling of the protein.[15] - Use of a very hydrophobic dye.[15] - High concentration of organic solvent from the dye stock. | - Reduce the dye-to-protein molar ratio or decrease the reaction time.[15] - If possible, use a water-soluble (sulfonated) version of the dye.[15] - Keep the concentration of the organic solvent in the final reaction mixture below 10%.[17] |
| High Background Staining in Application | - Incomplete removal of free dye. - Non-specific binding of the labeled protein. | - Ensure thorough purification of the conjugate using gel filtration or ultrafiltration. - Include appropriate blocking steps in your experimental protocol. - Optimize the concentration of the labeled protein used. |
| Loss of Protein Function | - Labeling of critical amine groups in the active site or binding interface. - Over-labeling leading to conformational changes. | - Try a different labeling chemistry that targets other functional groups (e.g., maleimides for thiols). - Reduce the degree of labeling by lowering the dye-to-protein molar ratio. |
Applications of Fluorescently Labeled Proteins
Fluorescently labeled proteins are versatile reagents used in a multitude of applications, including:
-
Immunofluorescence Microscopy: Labeled antibodies are used to visualize the localization of specific antigens in fixed cells and tissues.[]
-
Flow Cytometry: Fluorescently conjugated antibodies are used to identify and quantify specific cell populations.[4]
-
Enzyme-Linked Immunosorbent Assays (ELISA): Labeled antibodies are used for the detection and quantification of antigens.[4]
-
Fluorescence Resonance Energy Transfer (FRET): Labeled proteins can be used to study protein-protein interactions in real-time.[18]
-
Live-Cell Imaging: Tracking the movement and dynamics of proteins within living cells.[19]
-
Drug Discovery: Assessing the binding of a drug candidate to its target protein and studying its mechanism of action.[1]
By following the detailed protocols and considering the key parameters outlined in these application notes, researchers can successfully generate high-quality fluorescently labeled proteins for a wide range of biological and biomedical applications.
References
- 1. benchchem.com [benchchem.com]
- 3. biotium.com [biotium.com]
- 4. Amine Reactive Dyes and Probes for Conjugation | AAT Bioquest [aatbio.com]
- 5. benchchem.com [benchchem.com]
- 6. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 7. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 8. biotium.com [biotium.com]
- 9. youdobio.com [youdobio.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Molecular Probes amine-reactive dyes—Table 1.1 | Thermo Fisher Scientific - HK [thermofisher.com]
- 12. Amine-reactive, orange- and red-fluorescent fluorophores—Table 1.9 | Thermo Fisher Scientific - SG [thermofisher.com]
- 13. Conjugation Protocol for Amine Reactive Dyes [bio-techne.com]
- 14. NHS ester protocol for labeling proteins [abberior.rocks]
- 15. benchchem.com [benchchem.com]
- 16. genecopoeia.com [genecopoeia.com]
- 17. Labeling Proteins with iFluor® Dye Succinimidyl Esters | AAT Bioquest [aatbio.com]
- 18. mdpi.com [mdpi.com]
- 19. Labeling Using Fluorescent Proteins | Thermo Fisher Scientific - TW [thermofisher.com]
Step-by-Step Guide to AF 555 NHS Ester Labeling: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to labeling proteins and other amine-containing biomolecules with AF 555 NHS ester. These application notes and protocols are designed to ensure robust and reproducible conjugation for downstream applications such as immunofluorescence, flow cytometry, and fluorescence microscopy.
Introduction to this compound Labeling
This compound is a bright, photostable, and water-soluble fluorescent dye belonging to the Alexa Fluor family.[1][2][3] Its N-hydroxysuccinimide (NHS) ester functional group reacts efficiently with primary amines (-NH₂) on biomolecules, such as the ε-amino group of lysine (B10760008) residues and the N-terminus of proteins, to form a stable covalent amide bond.[4][5] This labeling chemistry is one of the most common and effective methods for fluorescently tagging proteins and antibodies.[6] The reaction is highly pH-dependent, with optimal labeling occurring in a slightly basic environment (pH 8.3-8.5).[4][5]
The degree of labeling (DOL), which represents the average number of dye molecules conjugated to each protein molecule, is a critical parameter for ensuring the quality and reproducibility of the labeled conjugate.[7][8] An optimal DOL provides a bright fluorescent signal without compromising the biological activity of the labeled molecule due to over-labeling, which can lead to fluorescence quenching or protein denaturation.[7][8] For antibodies, a DOL between 4 and 7 is often considered optimal.[9]
Materials and Reagents
Required Materials
-
This compound (stored at -20°C, protected from light and moisture)[6][9]
-
Protein or other amine-containing biomolecule to be labeled
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)[10]
-
Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.3-8.5[5]
-
Purification column (e.g., Sephadex G-25)[10]
-
Phosphate-buffered saline (PBS), pH 7.2-7.4
-
Spectrophotometer
-
Microcentrifuge tubes
-
Pipettes and tips
Buffer Preparation
0.1 M Sodium Bicarbonate Buffer (pH 8.3)
-
Dissolve 8.4 g of sodium bicarbonate (NaHCO₃) in 900 mL of deionized water.
-
Adjust the pH to 8.3 using 1 M NaOH.
-
Bring the final volume to 1 L with deionized water.
-
Store at 4°C.
Experimental Protocols
Preparation of Protein and Dye Solutions
Protein Preparation:
-
Dissolve the protein in PBS at a concentration of 2-10 mg/mL.[11]
-
If the protein solution contains primary amines (e.g., Tris buffer) or ammonium (B1175870) salts, it must be dialyzed against PBS pH 7.2-7.4 to remove these interfering substances.[10][12]
This compound Stock Solution:
-
Allow the vial of this compound to warm to room temperature before opening to prevent moisture condensation.[6]
-
Prepare a 10 mg/mL stock solution of the dye in anhydrous DMSO or DMF.[10] This solution should be prepared fresh immediately before use as NHS esters are susceptible to hydrolysis.[5]
Labeling Reaction
-
Transfer the desired amount of protein solution to a microcentrifuge tube.
-
Add the 0.1 M sodium bicarbonate buffer (pH 8.3) to the protein solution to achieve a final labeling reaction pH of 8.3-8.5. A common approach is to add 1/10th of the protein solution volume of 1 M sodium bicarbonate buffer, pH 8.3.[9]
-
Calculate the required volume of the this compound stock solution based on the desired dye-to-protein molar ratio. For initial optimization, it is recommended to test a range of molar ratios (e.g., 5:1, 10:1, 15:1).[10]
-
Slowly add the calculated volume of the dye stock solution to the protein solution while gently vortexing.[10]
-
Incubate the reaction for 1 hour at room temperature, protected from light.[9][10] For sensitive proteins, the incubation can be performed at 4°C for a longer duration (e.g., 2 hours to overnight).[4]
Purification of the Labeled Conjugate
It is crucial to remove the unreacted dye from the labeled protein to obtain an accurate determination of the degree of labeling and to prevent background fluorescence in downstream applications.
Gel Filtration Chromatography:
-
Equilibrate a gel filtration column (e.g., Sephadex G-25) with PBS, pH 7.2-7.4.[10]
-
Apply the reaction mixture to the top of the column.
-
Elute the labeled protein with PBS. The first colored band to elute is the dye-protein conjugate.[13]
-
Collect the colored fractions containing the labeled protein.
Determination of the Degree of Labeling (DOL)
The DOL is calculated from the absorbance of the purified conjugate at 280 nm (for the protein) and at the absorbance maximum of the dye (555 nm for AF 555).[7]
-
Measure the absorbance of the purified conjugate solution at 280 nm (A₂₈₀) and 555 nm (A₅₅₅) using a spectrophotometer.
-
Calculate the concentration of the protein, correcting for the absorbance of the dye at 280 nm.
-
Calculate the concentration of the dye.
-
The DOL is the molar ratio of the dye to the protein.
Calculation Formula:
-
Protein Concentration (M) = [A₂₈₀ - (A₅₅₅ × CF₂₈₀)] / ε_protein
-
Dye Concentration (M) = A₅₅₅ / ε_dye
-
DOL = Dye Concentration / Protein Concentration
Where:
-
A₂₈₀ and A₅₅₅ are the absorbances at 280 nm and 555 nm, respectively.
-
CF₂₈₀ is the correction factor for the dye's absorbance at 280 nm (for AF 555, CF₂₈₀ is approximately 0.08).[9][14]
-
ε_protein is the molar extinction coefficient of the protein at 280 nm (e.g., for IgG, ε ≈ 210,000 M⁻¹cm⁻¹).[8]
-
ε_dye is the molar extinction coefficient of AF 555 at 555 nm (ε ≈ 150,000 M⁻¹cm⁻¹).[9][15]
Quantitative Data and Optimization
The efficiency of the labeling reaction is influenced by several factors, including the dye-to-protein molar ratio, pH, temperature, and incubation time. The following tables provide a summary of these parameters and their expected impact on the labeling outcome.
Table 1: Recommended Reaction Conditions
| Parameter | Recommended Range | Notes |
| pH | 8.3 - 8.5 | Balances amine reactivity and NHS ester hydrolysis.[5][16] |
| Temperature | Room Temperature (20-25°C) or 4°C | Room temperature for faster reaction; 4°C for sensitive proteins.[4] |
| Incubation Time | 1 hour at RT; 2 hours to overnight at 4°C | Longer incubation at lower temperatures compensates for slower reaction rates.[4] |
| Dye:Protein Molar Ratio | 5:1 to 20:1 | The optimal ratio depends on the protein and should be determined empirically.[10] |
Table 2: Influence of pH on NHS Ester Hydrolysis
| pH | Half-life of NHS Ester | Implication for Labeling |
| 7.0 | ~4-5 hours | Slower labeling reaction but more stable NHS ester.[17] |
| 8.0 | ~1 hour | Good balance between amine reactivity and ester stability.[17] |
| 8.6 | ~10 minutes | Rapid hydrolysis of NHS ester, leading to lower labeling efficiency.[17] |
Table 3: Troubleshooting Common Labeling Issues
| Issue | Potential Cause | Suggested Solution |
| Low Degree of Labeling | Suboptimal pH (too low or too high). | Ensure reaction pH is between 8.3 and 8.5.[16] |
| Hydrolyzed NHS ester. | Prepare fresh dye stock solution immediately before use.[5] | |
| Presence of primary amines in the protein buffer. | Dialyze the protein against PBS before labeling.[10] | |
| Low protein concentration. | Concentrate the protein to at least 2 mg/mL.[18] | |
| Over-labeling (High DOL) | High dye-to-protein molar ratio. | Reduce the molar excess of the this compound. |
| Precipitation of Protein | High concentration of organic solvent (DMSO/DMF). | Ensure the final concentration of the organic solvent is below 10%.[6] |
Visualizing the Workflow and Reaction
The following diagrams illustrate the chemical reaction and the experimental workflow for this compound labeling.
Caption: Chemical reaction of this compound with a primary amine on a protein.
Caption: Experimental workflow for this compound labeling of proteins.
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. How to Determine the Degree of Labeling | AAT Bioquest [aatbio.com]
- 9. ulab360.com [ulab360.com]
- 10. docs.aatbio.com [docs.aatbio.com]
- 11. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 12. Molecular and Spectroscopic Characterization of Green and Red Cyanine Fluorophores from the Alexa Fluor and AF Series - PMC [pmc.ncbi.nlm.nih.gov]
- 13. N-terminal protein labeling with N-hydroxysuccinimide esters and microscale thermophoresis measurements of protein-protein interactions using labeled protein - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Correction Factor [Alexa Fluor 555] | AAT Bioquest [aatbio.com]
- 15. FluoroFinder [app.fluorofinder.com]
- 16. benchchem.com [benchchem.com]
- 17. nanocomposix.com [nanocomposix.com]
- 18. documents.thermofisher.com [documents.thermofisher.com]
Application Notes and Protocols for AF 555 NHS Ester in Western Blot Detection
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorescent Western blotting offers a quantitative and multiplex-capable alternative to traditional chemiluminescent detection methods. AF 555 NHS ester is a bright, photostable, amine-reactive fluorescent dye ideal for this application.[1][2][3] It readily conjugates to primary or secondary antibodies, enabling direct or indirect detection of proteins on a Western blot. This document provides detailed protocols for antibody conjugation with this compound and its subsequent use in fluorescent Western blot detection, along with key performance data and workflow diagrams.
Properties of this compound
AF 555 is a bright, orange-red fluorescent dye that is water-soluble and pH-insensitive between pH 4 and 10.[4][5] The N-hydroxysuccinimidyl (NHS) ester functional group allows for covalent labeling of primary amines (R-NH₂) present on proteins, such as the lysine (B10760008) residues on antibodies.[1][2][3][4][6][] The resulting amide bond is highly stable.[8]
| Property | Value | Reference |
| Excitation Maximum (Ex) | 552-555 nm | [1][2][3][4][8][9] |
| Emission Maximum (Em) | 566-572 nm | [1][2][3][4][8][9] |
| Extinction Coefficient | ~155,000 cm⁻¹M⁻¹ | [4][8] |
| Molecular Weight | ~1250 g/mol | [4][8] |
| Reactive Group | N-hydroxysuccinimidyl (NHS) ester | [4] |
| Reactivity | Primary amines | [4] |
Experimental Protocols
Part 1: Antibody Labeling with this compound
This protocol describes the conjugation of this compound to an antibody. The procedure is optimized for IgG antibodies but can be adapted for other proteins.
Materials:
-
Antibody (purified, in an amine-free buffer like PBS)
-
This compound
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO)
-
1 M Sodium Bicarbonate buffer (pH 8.3-8.5)
-
Purification column (e.g., Sephadex G-25)[10]
-
Phosphate-buffered saline (PBS), pH 7.2-7.4
Procedure:
-
Antibody Preparation:
-
Ensure the antibody is in an amine-free buffer (e.g., PBS). Buffers containing Tris or glycine (B1666218) will interfere with the labeling reaction.[11] If necessary, perform a buffer exchange.
-
Adjust the antibody concentration to at least 2 mg/mL for optimal results.[4]
-
-
This compound Stock Solution Preparation:
-
Labeling Reaction:
-
Adjust the pH of the antibody solution to 8.3–8.5 by adding 1 M sodium bicarbonate buffer.[4][6]
-
Add the this compound stock solution to the antibody solution. A molar ratio of 10:1 (dye:antibody) is a good starting point.[] The optimal ratio may need to be determined empirically.[4]
-
Incubate the reaction for 1 hour at room temperature with gentle stirring, protected from light.
-
-
Purification of the Labeled Antibody:
-
Determination of Degree of Labeling (DOL):
-
Measure the absorbance of the purified conjugate at 280 nm (for protein) and 555 nm (for AF 555 dye).
-
Calculate the DOL using the following formula: DOL = (A₅₅₅ / ε_dye) / (A₂₈₀ - (A₅₅₅ × CF₂₈₀)) / ε_protein) Where:
-
A₅₅₅ and A₂₈₀ are the absorbances at 555 nm and 280 nm.
-
ε_dye is the extinction coefficient of AF 555 (155,000 cm⁻¹M⁻¹).
-
ε_protein is the extinction coefficient of the antibody (e.g., ~210,000 cm⁻¹M⁻¹ for IgG).
-
CF₂₈₀ is the correction factor for the dye's absorbance at 280 nm (typically around 0.08-0.09 for AF 555).[1][8]
-
-
-
Storage of Labeled Antibody:
-
Store the labeled antibody at 4°C, protected from light. For long-term storage, add a cryoprotectant like 50% glycerol (B35011) and store at -20°C.[14]
-
Part 2: Fluorescent Western Blot Detection
This protocol outlines the use of an AF 555-labeled secondary antibody for indirect fluorescent Western blotting.
Materials:
-
PVDF or nitrocellulose membrane with transferred proteins
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST or a commercial fluorescent-specific blocking buffer)[15]
-
Primary antibody (unlabeled)
-
AF 555-labeled secondary antibody
-
Tris-buffered saline with Tween 20 (TBST)
-
Fluorescent imaging system
Procedure:
-
Blocking:
-
Primary Antibody Incubation:
-
Washing:
-
Secondary Antibody Incubation:
-
Dilute the AF 555-labeled secondary antibody in blocking buffer. The optimal concentration should be determined, but a starting point is typically in the range of 50-100 ng/mL.[18]
-
Incubate the membrane with the secondary antibody solution for 1 hour at room temperature, protected from light.[16][17]
-
-
Final Washes:
-
Imaging:
-
The blot can be imaged wet or after drying.
-
Scan the membrane using a fluorescent imager with excitation and emission filters appropriate for AF 555 (e.g., ~555 nm excitation and ~570 nm emission).
-
Diagrams
Caption: Workflow for labeling an antibody with this compound.
Caption: Indirect fluorescent Western blot detection workflow.
Advantages of Fluorescent Detection with AF 555
Fluorescent Western blotting offers several advantages over traditional chemiluminescence:
-
Quantitative Data: The signal generated is stable and directly proportional to the amount of target protein, allowing for more accurate quantification over a wider linear dynamic range.[19][20]
-
Multiplexing: By using multiple antibodies labeled with different colored fluorophores, it is possible to detect several proteins on the same blot simultaneously.[19] This improves accuracy for normalization with loading controls.
-
Signal Stability: The fluorescent signal is stable for weeks to months, allowing for re-imaging and archiving of blots.[20]
-
Simplified Workflow: No substrate is required for signal generation.[20]
While visible fluorophores like AF 555 are effective, near-infrared (NIR) dyes can offer higher sensitivity due to lower autofluorescence of the blotting membranes in the NIR spectrum.[18][19][20][21] However, AF 555 provides a robust and bright signal in the visible range, suitable for a wide variety of applications with appropriate imaging equipment.
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | Bioproducts Magazine [bioprodmag.com]
- 4. Invitrogen Alexa Fluor 555 NHS Ester (Succinimidyl Ester) 1 mg | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.co.uk]
- 5. Alexa Fluor™ 555 NHS Ester (Succinimidyl Ester) 3 x 100 μg | Contact Us | Invitrogen™ [thermofisher.com]
- 6. fluidic.com [fluidic.com]
- 8. biogradetech.com [biogradetech.com]
- 9. lunanano.ca [lunanano.ca]
- 10. docs.aatbio.com [docs.aatbio.com]
- 11. furthlab.xyz [furthlab.xyz]
- 12. genecopoeia.com [genecopoeia.com]
- 13. docs.aatbio.com [docs.aatbio.com]
- 14. biotium.com [biotium.com]
- 15. Western Blotting Protocol (Fluorescent) | Cell Signaling Technology [cellsignal.com]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. youtube.com [youtube.com]
- 18. biotium.com [biotium.com]
- 19. azurebiosystems.com [azurebiosystems.com]
- 20. bitesizebio.com [bitesizebio.com]
- 21. [PDF] Quantitative , Two-Color Western Blot Detection With Infrared Fluorescence | Semantic Scholar [semanticscholar.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing AF 555 NHS Ester Conjugation Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their AF 555 NHS ester conjugation reactions for consistent and high-efficiency results.
Troubleshooting Guide
This section addresses common issues encountered during the conjugation of this compound to proteins and other amine-containing biomolecules.
Question: Why is my conjugation efficiency low or non-existent?
Answer:
Low conjugation efficiency is a frequent challenge. Several factors, often related to reaction conditions and reagent quality, can be the cause. A systematic approach to troubleshooting is recommended.
Possible Causes & Solutions:
-
Suboptimal pH: The reaction between an NHS ester and a primary amine is highly pH-dependent.[1]
-
Problem: If the pH is too low (e.g., <7.5), the primary amines on the protein will be protonated (-NH₃⁺) and thus non-nucleophilic, leading to a very slow or non-existent reaction.[2][3]
-
Problem: If the pH is too high (e.g., >8.5-9.0), the competing hydrolysis reaction, where the NHS ester reacts with water and becomes inactivated, accelerates significantly.[2][3] This can lead to the consumption of the dye before it has a chance to react with the protein.[2]
-
Solution: The optimal pH range for NHS ester conjugations is typically 8.0 to 8.5.[2] A pH of 8.3 is often recommended as an ideal starting point.[4][5] Ensure your reaction buffer is within this range.
-
-
Incompatible Buffer: The composition of your buffer is critical.
-
Problem: Buffers containing primary amines, such as Tris or glycine, will compete with your target molecule for the this compound, significantly reducing the labeling efficiency.[6]
-
Solution: Use an amine-free buffer. Recommended buffers include 0.1 M sodium bicarbonate, 0.1 M sodium phosphate, or HEPES.[4][7] If your protein is in an incompatible buffer, perform a buffer exchange via dialysis or a desalting column before starting the conjugation.[6]
-
-
Hydrolyzed this compound: NHS esters are sensitive to moisture.
-
Problem: If the this compound has been improperly stored or handled, it may have hydrolyzed, rendering it inactive.[8]
-
Solution: Store the this compound desiccated at -20°C.[8] Before opening, always allow the vial to equilibrate to room temperature to prevent condensation.[8] Prepare stock solutions in a dry, high-quality organic solvent like DMSO or DMF immediately before use.[8]
-
-
Low Protein Concentration: The concentration of your protein can impact the reaction kinetics.
-
Problem: In dilute protein solutions, the concentration of water is significantly higher than that of the primary amines on the protein, which favors the competing hydrolysis reaction.[8]
-
Solution: For optimal results, the protein concentration should be at least 2 mg/mL.[9][10] If your protein solution is too dilute, consider concentrating it before the reaction.
-
Question: My protein precipitates after adding the this compound solution. What should I do?
Answer:
Protein precipitation during the conjugation reaction can be caused by several factors.
Possible Causes & Solutions:
-
High Concentration of Organic Solvent: this compound is typically dissolved in an organic solvent like DMSO or DMF.[4]
-
High Degree of Labeling:
Frequently Asked Questions (FAQs)
1. What is the optimal pH for this compound conjugation?
The optimal pH is a balance between ensuring the primary amines on the protein are deprotonated and reactive, and minimizing the hydrolysis of the NHS ester.[2] A pH range of 8.0 to 8.5 is generally recommended, with a pH of 8.3 often being ideal.[2][4][5]
2. What are the best buffers to use for the conjugation reaction?
It is crucial to use buffers that do not contain primary amines.[6] Recommended options include:
3. How should I prepare and store the this compound?
This compound is sensitive to moisture and should be stored desiccated at -20°C.[8] Allow the vial to warm to room temperature before opening to prevent condensation.[8] Stock solutions should be prepared fresh in anhydrous DMSO or DMF.[8] While DMSO/DMF stock solutions can be stored for a short period at -20°C, freshly prepared solutions are always recommended for the best results.[4][5] Aqueous solutions of the NHS ester should be used immediately.[4]
4. How can I remove the unconjugated AF 555 dye after the reaction?
Removing the free dye is essential for accurate downstream applications.[13] Common methods include:
-
Size Exclusion Chromatography (Desalting Columns): This is a quick and effective method that separates the larger labeled protein from the smaller, unconjugated dye.[13]
-
Dialysis: This method involves exchanging the buffer to remove small molecules, but it is a slower process.[13]
-
Ultrafiltration (Spin Columns): This technique uses a membrane with a specific molecular weight cutoff to separate the protein from the free dye.[13]
5. How do I determine the Degree of Labeling (DOL)?
The Degree of Labeling (DOL), or the dye-to-protein ratio, can be determined using a spectrophotometer.[14] You will need to measure the absorbance of the purified conjugate at 280 nm (for the protein) and at the absorbance maximum of AF 555 (approximately 555 nm).[14] The following formula is used:
DOL = (A_max * ε_protein) / ((A_280 - (A_max * CF)) * ε_dye)
Where:
-
A_max is the absorbance at the dye's maximum absorbance wavelength.
-
A_280 is the absorbance at 280 nm.
-
ε_protein is the molar extinction coefficient of the protein at 280 nm.
-
ε_dye is the molar extinction coefficient of the dye at its A_max. For AF 555, this is approximately 155,000 cm⁻¹M⁻¹.[15]
-
CF is the correction factor (A₂₈₀ of the dye / Aₘₐₓ of the dye). For AF 555, this is approximately 0.08.[15]
An ideal DOL is typically between 2 and 10 for antibodies, but the optimal ratio can vary depending on the specific protein and application.[16]
Data Presentation
Table 1: pH and its Effect on NHS Ester Reactions
| pH Range | Amine Reactivity | NHS Ester Hydrolysis Rate | Labeling Efficiency |
| < 7.5 | Low (protonated amines)[2][3] | Slow[12] | Low[2] |
| 8.0 - 8.5 | High (deprotonated amines)[2] | Moderate[12] | Optimal[2] |
| > 9.0 | High[2] | Rapid[2][12] | Low (hydrolysis outcompetes labeling)[2] |
Table 2: Half-life of NHS Esters in Aqueous Solution
| pH | Temperature | Approximate Half-life |
| 7.0 | 0°C | 4-5 hours[12] |
| 8.6 | 4°C | 10 minutes[12] |
Note: Half-life values are general and can vary based on the specific NHS ester and buffer conditions.
Table 3: Comparison of Purification Methods for Unconjugated Dye Removal
| Method | Principle | Speed | Protein Recovery |
| Size Exclusion Chromatography | Size-based separation[13] | Fast[17] | High[17] |
| Dialysis | Diffusion across a semi-permeable membrane[13] | Slow[13] | High |
| Ultrafiltration (Spin Columns) | Centrifugal filtration through a MWCO membrane[13] | Moderate | Moderate to High |
Experimental Protocols
Protocol 1: General Protein Labeling with this compound
This protocol provides a general guideline for labeling an IgG antibody. Optimization may be required for other proteins.
Materials:
-
Protein solution (2-10 mg/mL in an amine-free buffer)
-
This compound
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.3[7]
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Desalting column for purification
Procedure:
-
Prepare the Protein Solution: Ensure the protein is in the Reaction Buffer at a concentration of at least 2 mg/mL.[9]
-
Prepare the this compound Stock Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10 mg/mL.[11]
-
Determine the Molar Ratio: A molar excess of 5:1 to 20:1 (dye:protein) is a good starting point for optimization.[11]
-
Conjugation Reaction: While gently vortexing, add the calculated amount of the this compound stock solution to the protein solution.
-
Incubation: Incubate the reaction for 1-2 hours at room temperature, protected from light.[9] For more sensitive proteins, the reaction can be performed overnight at 4°C.[9]
-
Quench the Reaction (Optional): Add the Quenching Buffer to a final concentration of 50-100 mM and incubate for 15-30 minutes at room temperature to stop the reaction.[18]
-
Purification: Remove the unreacted dye using a desalting column equilibrated with your desired storage buffer (e.g., PBS).[13] The first colored fraction to elute will be the labeled protein.[9]
Protocol 2: Determining the Degree of Labeling (DOL)
Procedure:
-
Purify the Conjugate: It is essential to remove all unbound dye before measuring absorbance.[19]
-
Measure Absorbance: Using a spectrophotometer, measure the absorbance of the purified conjugate at 280 nm (A₂₈₀) and at the maximum absorbance wavelength of AF 555 (~555 nm, Aₘₐₓ). Dilute the sample if the absorbance is too high, and account for the dilution factor in your calculations.[19]
-
Calculate the DOL: Use the formula provided in the FAQ section above.
Visualizations
Caption: A typical workflow for this compound protein conjugation.
Caption: Competing reactions in this compound conjugation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. lumiprobe.com [lumiprobe.com]
- 5. interchim.fr [interchim.fr]
- 6. Troubleshooting Guides - Creative Biolabs [creative-biolabs.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 11. docs.aatbio.com [docs.aatbio.com]
- 12. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 13. benchchem.com [benchchem.com]
- 14. support.nanotempertech.com [support.nanotempertech.com]
- 15. biogradetech.com [biogradetech.com]
- 16. How to Determine the Degree of Labeling | AAT Bioquest [aatbio.com]
- 17. Small Molecule and Biotin Removal | Thermo Fisher Scientific - US [thermofisher.com]
- 18. benchchem.com [benchchem.com]
- 19. info.gbiosciences.com [info.gbiosciences.com]
Technical Support Center: Reducing Non-specific Binding of AF555 Conjugates
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you minimize non-specific binding of Alexa Fluor™ 555 (AF555) conjugates in your experiments, ensuring high-quality, reproducible data.
Troubleshooting Guides
High background or non-specific staining is a common issue in fluorescence-based assays. This guide provides a systematic approach to identifying and resolving the root causes of non-specific binding of your AF555 conjugates.
Issue 1: High Background Fluorescence Across the Entire Sample
This is often indicative of problems with blocking, antibody concentration, or washing steps.
Question: My entire sample is showing high background fluorescence with my AF555 secondary antibody. What should I do?
Answer: High background can obscure your specific signal. Here’s a step-by-step approach to troubleshoot this issue:
-
Optimize Blocking: Inadequate or inappropriate blocking is a primary cause of non-specific binding.[1][2][3][4]
-
Blocking Agent Selection: The choice of blocking agent is critical.[1][4] Commonly used blockers include Bovine Serum Albumin (BSA), normal serum from the species of the secondary antibody, and non-fat dry milk (for Western blotting).[1][4][5] For immunofluorescence, using normal serum from the same species as the secondary antibody is highly recommended.[3][4]
-
Blocking Incubation Time: Ensure you are blocking for a sufficient amount of time, typically 1-2 hours at room temperature or overnight at 4°C.[1][5]
-
-
Titrate Your AF555 Conjugate: Using too high a concentration of the fluorescently labeled antibody is a frequent cause of high background.[2][6][7]
-
Improve Washing Steps: Insufficient washing will not adequately remove unbound antibodies.[9][10]
-
Increase Wash Duration and Number: Increase the number and duration of washes after both primary and secondary antibody incubations.[11] For example, perform 3-5 washes of 5-10 minutes each.[5]
-
Incorporate a Detergent: Adding a mild, non-ionic detergent like Tween® 20 (typically at 0.05-0.1%) to your wash buffer can help reduce non-specific interactions.[5][9][12]
-
Issue 2: "Speckled" or Punctate Background Staining
This pattern of non-specific binding often points to aggregated conjugates.
Question: I am observing a "speckled" background in my immunofluorescence experiment using an AF555 conjugate. What is causing this?
Answer: A speckled or punctate background is often due to the presence of aggregated antibody conjugates.[13]
-
Centrifuge Your Conjugate: Before use, centrifuge the AF555 conjugate solution at a high speed (e.g., >10,000 x g) for 10-15 minutes at 4°C to pellet any aggregates.[13] Use only the supernatant for your staining.
-
Filter the Conjugate: If centrifugation is not sufficient, you can filter the antibody solution through a low-protein-binding syringe filter (e.g., 0.2 µm pore size).[13]
-
Proper Storage: Ensure your AF555 conjugate is stored correctly according to the manufacturer's instructions to prevent aggregation.[14] Avoid repeated freeze-thaw cycles.[14]
Issue 3: Non-specific Binding to Specific Cellular Structures or Tissues
This can be caused by several factors, including interactions with endogenous components or cross-reactivity.
Question: My AF555-conjugated secondary antibody is binding non-specifically to certain cell types or structures in my tissue section. How can I prevent this?
Answer: This type of non-specific binding can be challenging, but the following steps can help:
-
Use Pre-adsorbed Secondary Antibodies: If you are working with tissues that may contain endogenous immunoglobulins (e.g., mouse tissue stained with a mouse primary antibody), use a secondary antibody that has been pre-adsorbed against the species of your sample.[6]
-
Include an Isotype Control: An isotype control is a primary antibody of the same isotype (e.g., IgG1, IgG2a) and from the same host species as your primary antibody, but it is not directed against your target antigen. This control helps to determine if the observed staining is due to non-specific binding of the primary antibody to Fc receptors on cells.[15]
-
Block Endogenous Fc Receptors: Some cells, particularly immune cells, have Fc receptors that can bind antibodies non-specifically.[15] Pre-incubating your sample with an Fc receptor blocking agent can prevent this.[15]
-
Consider Autofluorescence: Some tissues and cells have endogenous molecules that fluoresce, which can be mistaken for non-specific binding.[6][16]
Frequently Asked Questions (FAQs)
Q1: What is the optimal blocking buffer for experiments with AF555 conjugates?
A1: The optimal blocking buffer is application-dependent. For immunofluorescence, a common and effective blocking buffer consists of 5-10% normal serum from the same species as the secondary antibody host (e.g., normal goat serum for a goat anti-mouse secondary) in a buffer like PBS or TBS containing a mild detergent such as 0.1% Triton™ X-100.[4] For western blotting, 3-5% non-fat dry milk or BSA in TBST is often used.[5] It's important to avoid using blocking agents that may cross-react with your antibodies; for instance, avoid milk-based blockers when detecting phosphoproteins.[4][5]
Q2: How do I determine the best concentration for my AF555-conjugated antibody?
A2: The best way to determine the optimal concentration is to perform a titration experiment.[6][8] This involves staining your sample with a range of antibody concentrations while keeping the primary antibody concentration and all other parameters constant. The optimal concentration will be the one that provides the best signal-to-noise ratio.[17]
Q3: Can the AF555 dye itself contribute to non-specific binding?
A3: While Alexa Fluor™ dyes are designed for high specificity, highly charged fluorescent dyes can sometimes contribute to non-specific binding.[6] This is often due to hydrophobic or ionic interactions with cellular components.[18] Using a well-formulated blocking buffer and optimized antibody concentrations can help mitigate this.[6]
Q4: What is the role of detergents in reducing non-specific binding?
A4: Non-ionic detergents like Tween® 20 or Triton™ X-100 are included in wash and antibody dilution buffers to reduce non-specific hydrophobic interactions.[4][12] They help to break up weak, non-specific binding of antibodies to surfaces and other proteins.[12] However, the choice and concentration of detergent may need to be optimized, as some detergents can affect the integrity of membrane proteins or antibody-antigen interactions.[19]
Q5: How can I be sure that the signal I'm seeing is specific?
A5: Running proper controls is essential to confirm the specificity of your staining. Key controls include:
-
Secondary Antibody Only Control: This involves incubating your sample with only the AF555-conjugated secondary antibody (no primary antibody). This control will reveal any non-specific binding of the secondary antibody.[6]
-
Isotype Control: As mentioned earlier, this control helps to identify non-specific binding of the primary antibody.[15]
-
Unstained Control: This allows you to assess the level of autofluorescence in your sample.[6]
Quantitative Data Summary
Optimizing the signal-to-noise ratio is a key goal in reducing non-specific binding. The following table provides a hypothetical example of a secondary antibody titration experiment to illustrate how to determine the optimal concentration.
| AF555 Secondary Antibody Concentration (µg/mL) | Mean Signal Intensity (RFU) | Mean Background Intensity (RFU) | Signal-to-Noise Ratio (Signal/Background) |
| 0.5 | 500 | 100 | 5.0 |
| 1.0 | 1500 | 150 | 10.0 |
| 2.0 | 2500 | 400 | 6.25 |
| 5.0 | 3000 | 1000 | 3.0 |
| 10.0 | 3200 | 1800 | 1.78 |
| In this example, a concentration of 1.0 µg/mL provides the highest signal-to-noise ratio and would be considered optimal. |
Experimental Protocols
Protocol 1: Titration of AF555-Conjugated Secondary Antibody for Immunofluorescence
This protocol outlines the steps to determine the optimal concentration of your AF555-conjugated secondary antibody.
Materials:
-
Fixed and permeabilized cells or tissue sections on slides
-
Primary antibody
-
AF555-conjugated secondary antibody
-
Blocking buffer (e.g., 5% normal goat serum in PBS with 0.1% Triton™ X-100)
-
Wash buffer (e.g., PBS with 0.1% Tween® 20)
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Prepare your samples (cells or tissue sections) as you normally would for immunofluorescence, up to the primary antibody incubation step.
-
Incubate all samples with the optimal concentration of your primary antibody for the recommended time. Include a "secondary antibody only" control slide that will not be incubated with the primary antibody.
-
Wash the samples three times for 5 minutes each with wash buffer.
-
Prepare a series of dilutions of your AF555-conjugated secondary antibody in blocking buffer. A good starting range is 0.5, 1, 2, 5, and 10 µg/mL.
-
Incubate each slide (including the control slide) with a different concentration of the diluted secondary antibody for 1 hour at room temperature, protected from light.
-
Wash the samples three times for 5 minutes each with wash buffer, protected from light.
-
Mount the coverslips using an antifade mounting medium.
-
Image the slides using a fluorescence microscope with consistent acquisition settings for all slides.
-
Analyze the images to determine the concentration that gives the highest specific signal with the lowest background.
Protocol 2: Pre-clearing AF555 Conjugate to Remove Aggregates
This protocol describes how to remove aggregates from your antibody solution.
Materials:
-
AF555-conjugated antibody solution
-
Microcentrifuge
-
Microcentrifuge tubes
Procedure:
-
Before preparing your antibody dilution, place the stock solution of the AF555 conjugate in a microcentrifuge tube.
-
Centrifuge the tube at 14,000 x g for 15 minutes at 4°C.
-
Carefully collect the supernatant without disturbing the pellet at the bottom of the tube. The pellet contains the antibody aggregates.
-
Use the supernatant (the cleared antibody solution) to prepare your working dilution.
Visualizations
Caption: A logical workflow for troubleshooting non-specific binding.
References
- 1. How to Block a Membrane to Reduce Non-Specific Binding [synapse.patsnap.com]
- 2. stjohnslabs.com [stjohnslabs.com]
- 3. Blocking Buffers in Immunofluorescence Workflows [visikol.com]
- 4. ICC/IF Blocking | Blocking Buffers for Immunofluorescence | Bio-Techne [bio-techne.com]
- 5. How to reduce background noise on PVDF membranes? â Membrane Solutions [membrane-solutions.com]
- 6. biotium.com [biotium.com]
- 7. creative-bioarray.com [creative-bioarray.com]
- 8. info.gbiosciences.com [info.gbiosciences.com]
- 9. benchchem.com [benchchem.com]
- 10. Immunofluorescence Troubleshooting | Tips & Tricks | StressMarq Biosciences Inc. [stressmarq.com]
- 11. researchgate.net [researchgate.net]
- 12. youtube.com [youtube.com]
- 13. m.youtube.com [m.youtube.com]
- 14. ulab360.com [ulab360.com]
- 15. bosterbio.com [bosterbio.com]
- 16. vectorlabs.com [vectorlabs.com]
- 17. Alexa Fluor Plus Secondary Antibody Development & Optimization | Thermo Fisher Scientific - US [thermofisher.com]
- 18. clf.stfc.ac.uk [clf.stfc.ac.uk]
- 19. Impact of Detergents on Membrane Protein Complex Isolation - PubMed [pubmed.ncbi.nlm.nih.gov]
AF 555 NHS Ester Labeling: A Technical Support Guide on the Effects of pH
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides detailed guidance on the critical role of pH in labeling reactions using AF 555 N-hydroxysuccinimidyl (NHS) ester. Below, you will find answers to frequently asked questions, a troubleshooting guide for common issues, and a detailed experimental protocol to help ensure the success of your conjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for labeling proteins with AF 555 NHS ester?
The optimal pH for reacting this compound with primary amines on a protein is between 8.3 and 8.5.[1][2][3][4][5] This pH range offers the best compromise between two competing reactions: the acylation of the amine and the hydrolysis of the NHS ester.
Q2: How does pH affect the primary amine on the protein?
The reactivity of the primary amines, found on the N-terminus of polypeptides and the side chain of lysine (B10760008) residues, is pH-dependent.[6][7] At a pH below their pKa (typically around 10.5 for lysine), the amine group is predominantly protonated (-NH3+).[6] This protonated form is not nucleophilic and will not react with the NHS ester.[2][3][6] As the pH increases towards the optimal range of 8.3-8.5, more of the amine groups become deprotonated (-NH2), making them nucleophilic and available for reaction.[6]
Q3: What happens to the this compound at a pH that is too high?
At a pH above the optimal range, the this compound becomes increasingly susceptible to hydrolysis.[2][3][6] In this reaction, the ester is cleaved by water, rendering it inactive and unable to conjugate to the protein.[6] This competing hydrolysis reaction significantly reduces the labeling efficiency.[2][3][6][8] The rate of hydrolysis increases significantly with higher pH.[6][8]
Q4: What buffers are recommended for the labeling reaction?
Phosphate, carbonate-bicarbonate, HEPES, or borate (B1201080) buffers at a pH of 7.2 to 8.5 are commonly used for NHS ester conjugations.[7] A 0.1 M sodium bicarbonate solution is a frequently recommended buffer.[1][2] It is critical to avoid buffers containing primary amines, such as Tris, as they will compete with the protein for reaction with the this compound.[1][7][9]
Q5: Can I perform the labeling reaction at a neutral pH (e.g., pH 7.4)?
While the reaction can proceed at pH 7.4, it will be significantly slower.[10] At this pH, the concentration of deprotonated, reactive amines is lower.[6] However, the rate of NHS ester hydrolysis is also slower at a neutral pH, which can be advantageous for pH-sensitive proteins.[10]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Labeling Efficiency | Incorrect pH of reaction buffer: The pH may be too low, resulting in protonated, non-reactive amines, or too high, causing rapid hydrolysis of the NHS ester. | Verify the pH of your reaction buffer is within the optimal range of 8.3-8.5 using a calibrated pH meter.[1][2][3][4][5] |
| Presence of amine-containing buffers or additives: Buffers like Tris or additives such as sodium azide (B81097) can compete with the protein for the NHS ester.[7][9] | Dialyze or buffer exchange your protein into an amine-free buffer like PBS before starting the labeling reaction. | |
| Hydrolysis of this compound stock: The NHS ester is moisture-sensitive and can hydrolyze over time if not stored properly. | Prepare the this compound solution in anhydrous DMSO or DMF immediately before use.[1][2] Avoid repeated freeze-thaw cycles of the stock solution.[11] | |
| Inconsistent Labeling Results | Fluctuations in pH during the reaction: The hydrolysis of the NHS ester can release N-hydroxysuccinimide, which can lower the pH of the reaction mixture, especially in large-scale reactions.[1][2] | Use a more concentrated buffer to maintain a stable pH throughout the reaction. Monitor the pH during the reaction and adjust if necessary.[1][2] |
| No Labeling Occurs | Protein concentration is too low: Dilute protein solutions can lead to suboptimal labeling due to the increased likelihood of NHS ester hydrolysis before it can react with the protein.[9][12] | Concentrate your protein to a recommended concentration of 2-10 mg/mL.[5] |
| Inactive this compound: The reagent may have degraded due to improper storage or handling. | Use a fresh vial of this compound. Ensure it has been stored desiccated and protected from light at -20°C.[11] |
Quantitative Data: Effect of pH on NHS Ester Stability
The stability of the NHS ester is a critical factor in the success of the labeling reaction. The following table summarizes the half-life of a typical NHS ester at various pH values and temperatures. While this data is for a generic NHS ester, it provides a valuable illustration of the impact of pH on the stability of the reactive group.
| pH | Temperature (°C) | Half-life of NHS Ester |
| 7.0 | 0 | 4-5 hours[7] |
| 8.0 | 4 | ~1 hour[13] |
| 8.5 | Room Temperature | 125-180 minutes[13] |
| 8.6 | 4 | 10 minutes[7] |
| 9.0 | Room Temperature | Minutes[13] |
Experimental Protocol: Labeling an Antibody with this compound
This protocol provides a general guideline for labeling an IgG antibody with this compound. The molar ratio of dye to protein may need to be optimized for your specific protein and desired degree of labeling.
Materials:
-
Antibody (or other protein) in an amine-free buffer (e.g., PBS)
-
This compound
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)
-
1 M Sodium bicarbonate (NaHCO3) solution, pH 8.3
-
Purification column (e.g., Sephadex G-25)
-
Reaction tubes
-
Pipettes and tips
Procedure:
-
Prepare the Protein Solution:
-
Ensure your antibody is at a concentration of 2-10 mg/mL in an amine-free buffer. If the protein is in a buffer containing amines (e.g., Tris), it must be dialyzed against PBS.
-
Add 1/10th volume of 1 M sodium bicarbonate solution to the protein solution to adjust the pH to ~8.3. For example, add 10 µL of 1 M NaHCO3 to 100 µL of protein solution.
-
-
Prepare the this compound Stock Solution:
-
Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 1-10 mg/mL. Vortex briefly to ensure it is fully dissolved.
-
-
Perform the Labeling Reaction:
-
Calculate the required volume of the this compound stock solution to achieve the desired molar excess. A 10- to 20-fold molar excess of dye to protein is a common starting point.
-
Add the calculated volume of the this compound stock solution to the protein solution while gently vortexing.
-
Incubate the reaction for 1 hour at room temperature, protected from light.
-
-
Purify the Conjugate:
-
Separate the labeled protein from the unreacted dye and byproducts using a size-exclusion chromatography column (e.g., a desalting column).
-
Equilibrate the column with PBS.
-
Apply the reaction mixture to the column and collect the fractions. The first colored band to elute will be the labeled protein.
-
-
Determine the Degree of Labeling (Optional):
-
Measure the absorbance of the purified conjugate at 280 nm (A280) and ~555 nm (A555).
-
Calculate the degree of labeling (DOL) using the following formula: DOL = (A555 × Molar mass of protein) / (A280 - (A555 × Correction Factor)) × Molar extinction coefficient of AF 555
The correction factor accounts for the absorbance of the dye at 280 nm.
-
Visualizations
References
- 1. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 2. lumiprobe.com [lumiprobe.com]
- 3. interchim.fr [interchim.fr]
- 4. fluidic.com [fluidic.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]
- 8. benchchem.com [benchchem.com]
- 9. Zip Alexa Fluor™ 555 Rapid Antibody Labeling Kit, 555/580 nm - FAQs [thermofisher.com]
- 10. glenresearch.com [glenresearch.com]
- 11. NHS ester protocol for labeling proteins [abberior.rocks]
- 12. ulab360.com [ulab360.com]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Removal of Unconjugated AF 555 NHS Ester Dye
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols for the effective removal of unconjugated AF 555 NHS ester dye from protein and antibody labeling reactions.
The Importance of Removing Unconjugated Dye
Following a labeling reaction, any fluorescent dye that has not covalently attached to the target protein is referred to as "unconjugated" or "free" dye. It is critical to remove this excess dye from the final conjugate solution. Failure to do so can lead to significant experimental problems, including high background fluorescence, reduced signal-to-noise ratios, and inaccurate quantification, which can ultimately result in misleading data and false-positive results.[1][2]
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for removing unconjugated this compound dye?
The most effective and widely used methods separate the larger labeled protein from the smaller, free dye molecule based on differences in their molecular size.[3] The primary techniques include:
-
Size Exclusion Chromatography (SEC): Also known as gel filtration, this method uses a porous resin to separate molecules by size. Larger molecules (the labeled protein) pass through the column quickly, while smaller molecules (the free dye) enter the pores and elute later.[3][4][5] This is often performed using convenient, pre-packed spin columns for rapid purification.[3]
-
Dialysis: This technique involves a semi-permeable membrane with a specific molecular weight cut-off (MWCO) that retains the large protein-dye conjugate while allowing the small, unconjugated dye molecules to diffuse into a large volume of buffer.[3][6][7]
-
Ultrafiltration (Spin Filters): This method uses a membrane with a defined MWCO in a centrifugal device. Centrifugation forces the buffer and small, free dye molecules through the membrane, while the larger, labeled protein is retained and concentrated.[2]
Q2: How do I choose the best purification method for my experiment?
The optimal method depends on factors such as your sample volume, protein concentration, urgency, and the required final purity. The decision-making workflow below can help guide your choice.
Q3: Can I precipitate my labeled protein to remove the free dye?
While ethanol (B145695) precipitation is a common method for concentrating DNA and RNA, it can also be used for some proteins.[8][9][10] However, it can be harsh and may lead to protein denaturation or aggregation. This method is generally less common for protein-dye conjugates compared to size-based separation techniques, which are gentler and more reliable for preserving protein activity.[]
Comparison of Purification Methods
The following table summarizes the key characteristics of the most common methods for removing unconjugated AF 555 dye.
| Feature | Size Exclusion (Spin Column) | Dialysis | Ultrafiltration (Spin Filter) |
| Principle | Separation based on molecular size.[3][4] | Diffusion across a semi-permeable membrane.[3][6] | Size-based separation via centrifugal force.[2] |
| Typical Time | 5-15 minutes.[3] | 4 hours to overnight.[3] | 15-30 minutes per cycle. |
| Protein Recovery | >90% (with correct column choice).[3] | >90% (if handled carefully).[3] | >90% (membrane dependent). |
| Pros | Very fast, high recovery, easy to use.[3] | Gentle, effective for large/small volumes, allows buffer exchange.[3] | Concentrates the sample, relatively fast.[2] |
| Cons | Causes sample dilution, limited sample volume per column.[3] | Time-consuming, requires large buffer volumes, risk of leaks.[3] | Potential for protein loss on the membrane, risk of aggregation. |
| Best For | Rapid, small-scale purification.[3] | Large sample volumes or when buffer exchange is also needed.[] | Both purification and sample concentration.[2] |
Experimental Protocols
Protocol 1: Removal of Free Dye using a Desalting Spin Column (SEC)
This protocol is suitable for purifying small volumes (e.g., 50-200 µL) of labeled protein.[12]
Materials:
-
Labeled protein reaction mixture
-
Desalting spin column (e.g., Zeba™ or Sephadex™ G-25) with an appropriate Molecular Weight Cut-Off (MWCO), typically 7K for antibodies.[12]
-
Microcentrifuge
-
Collection tubes (1.5 mL)
-
Purification buffer (e.g., PBS, pH 7.2-7.4)
Methodology:
-
Column Preparation: Prepare the spin column according to the manufacturer's instructions. This typically involves removing the bottom closure, placing it in a collection tube, and centrifuging at 1,000-1,500 x g for 1-2 minutes to remove the storage buffer.[3][13]
-
Column Equilibration: Add 300-500 µL of purification buffer to the top of the resin. Centrifuge at 1,000-1,500 x g for 1-2 minutes.[3] Discard the flow-through buffer. Repeat this step 2-3 times to ensure the column is fully equilibrated with your buffer.[2]
-
Sample Loading: Place the equilibrated spin column into a new, clean collection tube. Slowly apply the entire labeling reaction mixture to the center of the resin bed.[3]
-
Elution: Centrifuge the column at 1,000-1,500 x g for 2-3 minutes.[3][13] The purified, labeled protein will be in the collection tube. The smaller, unconjugated AF 555 dye will be retained in the resin.[3]
-
Storage: Store the purified conjugate protected from light at 4°C. For long-term storage, consider adding a cryoprotectant (e.g., glycerol) or a stabilizing protein (e.g., BSA) and storing in single-use aliquots at -20°C or -80°C.[3][14]
Protocol 2: Removal of Free Dye using Dialysis
This protocol is ideal for larger sample volumes or when a complete buffer exchange is required.
Materials:
-
Labeled protein reaction mixture
-
Dialysis tubing or cassette with an appropriate MWCO (e.g., 10-14 kDa for IgG antibodies).[3][15]
-
Dialysis clips (if using tubing)
-
Large beaker (1-2 L)
-
Dialysis buffer (e.g., PBS, pH 7.2-7.4), at least 200-500 times the sample volume.[7]
-
Stir plate and stir bar
Methodology:
-
Prepare Dialysis Membrane: Prepare the dialysis membrane according to the manufacturer's instructions. This usually involves rinsing with deionized water to remove preservatives.[3]
-
Load Sample: Securely close one end of the tubing or cassette. Load the labeled protein mixture into the dialysis device. Remove excess air and seal the other end.
-
Perform Dialysis: Submerge the sealed dialysis device in the beaker containing the dialysis buffer. Place the beaker on a stir plate and stir gently at 4°C to maintain protein stability and facilitate diffusion.[3][15]
-
Change Buffer: Dialyze for at least 2-4 hours. Discard the used buffer and replace it with an equal volume of fresh, cold dialysis buffer.[7] Repeat the buffer change at least two more times. For complete removal of the free dye, an overnight dialysis step is recommended.[3][12]
-
Recover Sample: Carefully remove the dialysis device from the buffer. Open one end and gently pipette the purified protein conjugate into a clean storage tube.
-
Storage: Store the labeled protein as described in the previous protocol, protected from light.[3]
Troubleshooting Guide
Q: I see high background fluorescence in my downstream application. What went wrong?
This strongly suggests that residual unconjugated dye remains in your sample.[12]
-
Possible Cause: Incomplete removal due to overloading a spin column or insufficient dialysis time/buffer changes.[3][12]
-
Solution: Perform a second round of purification. Combining two different methods (e.g., a spin column followed by dialysis) can be very effective.[12] Also, verify that the chosen MWCO of your dialysis membrane or spin filter is appropriate (typically 2-3 times smaller than your protein's molecular weight).[2]
Q: My protein recovery is very low after purification. How can I improve it?
-
Possible Cause: The protein may be binding non-specifically to the purification matrix (column resin or membrane).[12] For dialysis, sample loss can occur due to leaks in the tubing or cassette.
-
Solution: For SEC or ultrafiltration, ensure you are using devices with low protein-binding properties.[12] For dialysis, carefully check the integrity of the membrane and clips before loading your sample.[3] If your protein concentration is very low (<1 mg/mL), consider adding a stabilizing carrier protein like BSA (if compatible with your downstream application) to prevent loss on surfaces.[3]
Q: My labeled protein has precipitated out of solution. What happened?
-
Possible Cause: Over-labeling the protein with a high molar excess of the hydrophobic dye can reduce its solubility and lead to aggregation.[3] Alternatively, the purification buffer may not be optimal for your protein's stability (e.g., incorrect pH or ionic strength).[3][12]
-
Solution: Reduce the molar ratio of dye-to-protein in the initial labeling reaction; a starting point of a 5:1 to 10:1 molar excess is common.[3] Ensure the purification and final storage buffers have a pH and salt concentration that are known to be optimal for your specific protein.[3]
Quality Control: Determining the Degree of Labeling (DOL)
After purification, it is essential to determine the Degree of Labeling (DOL), which is the average number of dye molecules conjugated to each protein molecule.[16][17] This is a critical quality control step. For IgG antibodies, an optimal DOL is typically between 2 and 10.[14][18]
Protocol:
-
Measure Absorbance: Measure the absorbance of the purified conjugate solution in a 1 cm pathlength cuvette at 280 nm (for the protein) and 555 nm (for the AF 555 dye).[14]
-
Calculate Protein Concentration: Protein Conc. (M) = [A₂₈₀ – (A₅₅₅ × CF)] / ε_protein
-
Calculate Dye Concentration: Dye Conc. (M) = A₅₅₅ / ε_dye
-
ε_dye: Molar extinction coefficient of AF 555 at 555 nm (~150,000 M⁻¹cm⁻¹).[14]
-
-
Calculate DOL: DOL = Dye Conc. (M) / Protein Conc. (M)
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. harvardapparatus.com [harvardapparatus.com]
- 5. microbenotes.com [microbenotes.com]
- 6. fishersci.com [fishersci.com]
- 7. home.sandiego.edu [home.sandiego.edu]
- 8. ProtocolsEthanolPrecipitation < Lab < TWiki [barricklab.org]
- 9. Ethanol precipitation - Wikipedia [en.wikipedia.org]
- 10. Ethanol precipitation protocol - Help Centre / MLPA & Coffalyser.Net / Experimental Setup / Sample Selection & Requirements - MRC Holland Support [support.mrcholland.com]
- 12. benchchem.com [benchchem.com]
- 13. broadpharm.com [broadpharm.com]
- 14. ulab360.com [ulab360.com]
- 15. Azide Removal by Dialysis Protocol | Rockland [rockland.com]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. Degree of labeling (DOL) step by step [abberior.rocks]
- 18. How to Determine the Degree of Labeling | AAT Bioquest [aatbio.com]
Technical Support Center: AF 555 NHS Ester
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the use of AF 555 NHS ester for fluorescent labeling.
Frequently Asked Questions (FAQs)
Q1: How should I dissolve and store this compound?
This compound is sensitive to moisture and should be handled accordingly to prevent hydrolysis.
-
Storage of Solid Ester: Store the lyophilized this compound at -20°C in a desiccated container to protect it from moisture.[1][2][3] Before opening, allow the vial to equilibrate to room temperature to prevent condensation.[1][2]
-
Preparing Stock Solutions: this compound has limited solubility in aqueous buffers.[4][5] It is recommended to prepare a concentrated stock solution in an anhydrous, amine-free organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).[5][6][7] Use high-quality, anhydrous solvents to minimize hydrolysis of the ester.[3][7]
-
Storage of Stock Solutions: Stock solutions in anhydrous DMSO can be stored at -20°C for a few weeks.[8] For longer-term storage, it is best to use the solid, un-dissolved ester. Repeated freeze-thaw cycles of the stock solution should be avoided.
Q2: What is the optimal pH for labeling reactions with this compound?
The optimal pH for reacting NHS esters with primary amines is a balance between ensuring the amines are deprotonated and minimizing the hydrolysis of the NHS ester.[7]
-
Recommended pH Range: The recommended pH range for the reaction is typically between 7.2 and 8.5.[7][9]
-
Optimal Efficiency: For maximal labeling efficiency, a pH of 8.3-8.5 is often recommended.[5][6][7] At this pH, primary amines are sufficiently deprotonated to be reactive nucleophiles, while the rate of NHS ester hydrolysis is still manageable.[7]
-
pH-Sensitive Proteins: For proteins that are sensitive to higher pH, a lower pH of around 7.4 can be used, but this will require a longer incubation time to achieve the desired degree of labeling.[7]
Q3: Which buffers are compatible with this compound labeling reactions?
The choice of buffer is critical for a successful labeling reaction.
-
Compatible Buffers: Buffers that do not contain primary amines are suitable. These include phosphate-buffered saline (PBS), sodium bicarbonate, HEPES, and borate (B1201080) buffers, all adjusted to the desired pH.[7][9][10] A 0.1 M sodium bicarbonate buffer is a commonly used reaction buffer.[5][6]
-
Incompatible Buffers: Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, must be avoided.[7][11] These buffers will compete with the primary amines on your target molecule for reaction with the NHS ester, significantly reducing the labeling efficiency.[7] If your protein is in an incompatible buffer, a buffer exchange step is necessary before labeling.[7]
Troubleshooting Guides
Issue 1: Low or No Labeling Efficiency
If you observe low fluorescence or a low degree of labeling, consider the following potential causes and solutions.
| Potential Cause | Troubleshooting Step |
| Hydrolyzed NHS Ester | The this compound is highly susceptible to hydrolysis. Ensure it was stored properly in a desiccated environment.[1][2] Use a fresh vial of the ester or a freshly prepared stock solution in anhydrous DMSO or DMF.[10] |
| Incorrect Buffer pH | Verify the pH of your reaction buffer is within the optimal range of 7.2-8.5 (ideally 8.3-8.5).[7][9] A pH that is too low will result in protonated, unreactive amines, while a pH that is too high will accelerate the hydrolysis of the NHS ester.[7] |
| Presence of Competing Amines | Ensure your protein solution is free from amine-containing buffers (e.g., Tris, glycine) or other primary amine-containing substances (e.g., ammonium (B1175870) salts).[7][11] If necessary, perform a buffer exchange via dialysis or a desalting column before labeling.[7] |
| Poor Solubility of NHS Ester | This compound is not readily soluble in aqueous solutions.[4][5] Ensure the ester is completely dissolved in anhydrous DMSO or DMF before adding it to the reaction mixture.[7] The final concentration of the organic solvent should typically be kept below 10%.[4][8] |
| Insufficient Molar Excess of Dye | The molar ratio of this compound to the target molecule may need to be optimized. It is recommended to try a few different molar ratios to determine the optimal condition for your specific protein.[6][12] |
| Low Protein Concentration | Labeling efficiency can be low for dilute protein solutions (< 2 mg/mL).[6] If possible, concentrate your protein before the labeling reaction. |
Issue 2: Protein Aggregation or Precipitation During Labeling
Protein aggregation can occur during the labeling reaction. Here are some common causes and solutions.
| Potential Cause | Troubleshooting Step |
| Hydrophobic Nature of the Dye | The addition of the AF 555 dye can increase the overall hydrophobicity of the protein, leading to aggregation. If aggregation is a significant issue, consider using a more hydrophilic, sulfonated version of the dye if available.[10] |
| Suboptimal Buffer Conditions | The pH of the reaction buffer may be too close to the isoelectric point (pI) of your protein, minimizing its solubility.[10] Adjust the buffer pH to be at least one pH unit away from the protein's pI. |
| High Protein Concentration | High protein concentrations can promote intermolecular interactions and aggregation.[10] Try reducing the protein concentration during the labeling reaction. The labeled protein can be concentrated after purification if necessary.[10] |
| Localized High Concentration of Reagent | Adding the this compound stock solution too quickly can create localized high concentrations, potentially leading to precipitation.[10] Add the dye solution slowly and dropwise to the protein solution while gently stirring.[10] |
Experimental Protocols
General Protocol for Protein Labeling with this compound
-
Protein Preparation:
-
This compound Stock Solution Preparation:
-
Labeling Reaction:
-
Purification of the Labeled Protein:
-
Remove the unreacted dye and byproducts from the labeled protein using a desalting column, gel filtration, or dialysis.[7]
-
Visual Guides
This compound Labeling Workflow
Caption: Workflow for labeling proteins with this compound.
Troubleshooting Logic for Low Labeling Efficiency
Caption: Decision tree for troubleshooting low labeling efficiency.
Competing Reactions: Aminolysis vs. Hydrolysis
Caption: Competing reactions of this compound in an aqueous environment.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. lumiprobe.com [lumiprobe.com]
- 6. Invitrogen™ Alexa Fluor™ 555 NHS Ester (Succinimidyl Ester) | Fisher Scientific [fishersci.ca]
- 7. benchchem.com [benchchem.com]
- 8. docs.aatbio.com [docs.aatbio.com]
- 9. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]
- 10. benchchem.com [benchchem.com]
- 11. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - JP [thermofisher.com]
- 12. genecopoeia.com [genecopoeia.com]
- 13. vectorlabs.com [vectorlabs.com]
AF 555 NHS Ester Conjugate Aggregation: Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common aggregation problems encountered when working with AF 555 NHS ester conjugates.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound conjugate aggregation?
Aggregation of protein conjugates after labeling with this compound is a common issue driven by several factors:
-
Increased Hydrophobicity: AF 555, like many fluorescent dyes, is a hydrophobic molecule. Covalently attaching it to a protein's surface increases the overall hydrophobicity of the conjugate, promoting self-association to minimize exposure to the aqueous environment.[1]
-
Over-labeling: A high degree of labeling (DOL), or a high dye-to-protein ratio, can significantly alter the protein's surface properties, leading to reduced solubility and aggregation.[2] It is often recommended to aim for a low labeling stoichiometry, ideally not exceeding 1:1, to minimize this effect.[3]
-
Suboptimal Buffer Conditions: The pH, ionic strength, and composition of the buffer are critical for protein stability. A buffer pH close to the protein's isoelectric point (pI) can minimize electrostatic repulsion between molecules, increasing the likelihood of aggregation.[2][4] The optimal pH for NHS ester reactions (pH 8.3-8.5) may not be ideal for the stability of all proteins.[5][6]
-
High Protein Concentration: Labeling reactions performed at high protein concentrations increase the probability of intermolecular interactions and subsequent aggregation.[2]
-
Presence of Organic Solvents: NHS esters are often dissolved in organic solvents like DMSO or DMF. High concentrations of these solvents can denature the protein and induce aggregation.[7][8]
-
Pre-existing Aggregates: The starting protein sample may already contain a small population of aggregates that can act as seeds, accelerating the aggregation process during labeling.[9]
-
Temperature: Elevated temperatures can increase the rate of both the labeling reaction and protein unfolding, which can expose hydrophobic regions and lead to aggregation.[10]
Q2: My protein conjugate precipitated immediately after adding the this compound. What should I do?
Immediate precipitation suggests a rapid aggregation event. Here are the most likely causes and immediate troubleshooting steps:
-
High Dye-to-Protein Ratio: You may have added too much dye. Immediately reduce the molar excess of the this compound in your next reaction.
-
Unfavorable Buffer Conditions: The reaction buffer's pH might be too close to your protein's pI. Screen different pH values, aiming for 1-2 pH units away from the pI. Also, adjust the salt concentration (e.g., 50-250 mM NaCl) to minimize electrostatic interactions.[1]
-
Protein Instability: Your protein may be unstable at the reaction temperature. Perform the labeling reaction at a lower temperature (e.g., 4°C) for a longer duration.[1]
-
High Concentration of Organic Solvent: Minimize the amount of DMSO or DMF used to dissolve the dye. Add the dye solution slowly to the protein solution while gently stirring to avoid localized high concentrations of the solvent.[10]
Q3: My AF 555 conjugate is soluble after the reaction but aggregates during storage. How can I prevent this?
Delayed aggregation during storage is often due to suboptimal storage conditions. Here are some solutions:
-
Suboptimal Storage Buffer: Add stabilizing excipients to your storage buffer. A combination of additives can be particularly effective.[1]
-
Freeze-Thaw Cycles: Aliquot the labeled protein into single-use volumes to avoid repeated freeze-thaw cycles. If you must freeze your conjugate, use a cryoprotectant like glycerol (B35011) (at a final concentration of 25-50%).[11]
-
Oxidation: If your protein has surface-exposed cysteines, consider adding a reducing agent like DTT or TCEP to the storage buffer.[12]
-
Light Exposure: Fluorescently labeled conjugates should be stored in the dark to prevent photobleaching, which can sometimes contribute to instability.[13]
Troubleshooting Guide
Problem 1: Observing turbidity or precipitation during the labeling reaction.
| Potential Cause | Recommended Solution |
| High Dye-to-Protein Molar Ratio | Reduce the molar excess of the this compound. Perform a titration experiment to find the optimal ratio.[10] |
| Suboptimal Reaction Buffer pH | Ensure the pH is between 8.3-8.5 for efficient labeling.[6] However, if your protein is unstable at this pH, try a slightly lower pH (e.g., 7.5-8.0) and extend the reaction time. The pH should be at least 1-2 units away from the protein's pI.[1] |
| Inappropriate Buffer Composition | Avoid buffers containing primary amines (e.g., Tris, glycine) as they will compete with the protein for the NHS ester.[5] Use buffers like phosphate, bicarbonate, or borate.[10] |
| High Protein Concentration | Reduce the protein concentration during the labeling reaction. If a high final concentration is needed, label at a lower concentration and then concentrate the purified conjugate.[2] |
| Excessive Organic Solvent | Keep the final concentration of DMSO or DMF below 10%.[10] Add the dissolved dye slowly while gently mixing. |
| Elevated Reaction Temperature | Perform the labeling reaction at 4°C or on ice to minimize protein unfolding and aggregation.[1] This may require a longer incubation time. |
Problem 2: Labeled conjugate appears soluble but shows aggregates in downstream analysis (e.g., SEC).
| Potential Cause | Recommended Solution |
| Over-labeling | Even if immediate precipitation is not observed, a high DOL can lead to the formation of soluble aggregates. Reduce the dye-to-protein molar ratio. |
| Protein Instability in Labeling Buffer | Add stabilizing agents to the labeling buffer, such as L-arginine (0.5-1 M) or glycerol (5-15%).[14][15] |
| Inefficient Removal of Aggregates | Purify the conjugate immediately after the reaction using size-exclusion chromatography (SEC) to separate the monomeric conjugate from aggregates.[16] |
Problem 3: Low labeling efficiency (low Degree of Labeling - DOL).
| Potential Cause | Recommended Solution |
| Hydrolyzed NHS ester | Prepare a fresh solution of the this compound in anhydrous DMSO or DMF immediately before use.[17] |
| Presence of primary amines in the buffer | Ensure your protein is in an amine-free buffer. If necessary, perform a buffer exchange before labeling.[1] |
| Incorrect pH of the reaction buffer | Verify that the pH of the reaction buffer is between 8.3 and 8.5 for optimal reactivity.[18] |
| Insufficient molar excess of the label | Increase the molar ratio of the NHS ester to the protein.[1] |
Experimental Protocols
Protocol 1: Titration of Dye-to-Protein Molar Ratio
This protocol helps determine the optimal this compound to protein molar ratio that provides sufficient labeling without causing significant aggregation.
-
Prepare the Protein Solution:
-
Prepare the Dye Stock Solution:
-
Set up Labeling Reactions:
-
Prepare a series of labeling reactions with varying molar ratios of dye to protein (e.g., 3:1, 5:1, 10:1, 15:1, 20:1).[19]
-
For each reaction, slowly add the calculated volume of the dye stock solution to the protein solution while gently stirring.
-
-
Incubation:
-
Incubate the reactions for 1 hour at room temperature, protected from light.[5]
-
-
Quenching (Optional):
-
To stop the reaction, add an amine-containing buffer like 1 M Tris-HCl, pH 8.0 to a final concentration of 50-100 mM and incubate for an additional 15-30 minutes.[5]
-
-
Purification and Analysis:
-
Purify each conjugate using a desalting column to remove unreacted dye.
-
Analyze each purified conjugate for its Degree of Labeling (DOL) and the presence of aggregates using SEC-HPLC.
-
Choose the highest molar ratio that results in an acceptable DOL without significant aggregate formation.
-
Protocol 2: Purification of AF 555 Conjugate using Size-Exclusion Chromatography (SEC)
This protocol describes the removal of aggregates and free dye from the labeled protein conjugate.
-
Column and Buffer Selection:
-
Choose an SEC column with a fractionation range appropriate for the size of your protein monomer and potential aggregates.[20]
-
The mobile phase should be a non-denaturing buffer that is optimal for the stability of your labeled protein. It is recommended to include at least 150 mM NaCl to prevent ionic interactions with the column matrix.[21]
-
-
Sample Preparation:
-
Chromatography:
-
Equilibrate the SEC column with at least two column volumes of your chosen mobile phase.
-
Inject a sample volume that is typically 1-5% of the total column volume to ensure optimal resolution.[20]
-
Run the chromatography at the flow rate recommended by the column manufacturer.
-
-
Data Analysis and Fraction Collection:
-
Monitor the elution profile using a UV detector at 280 nm (for the protein) and at the absorbance maximum of AF 555 (~555 nm).
-
Aggregates will elute first, followed by the monomeric protein conjugate, and finally, the free, unreacted dye.[9]
-
Collect fractions corresponding to the monomeric peak for your experiments.
-
Data Summary
Table 1: Recommended Starting Molar Ratios for this compound Labeling
| Protein Type | Recommended Starting Molar Ratio (Dye:Protein) | Reference |
| IgG Antibody | 10:1 to 15:1 | [10] |
| Other Proteins | 5:1 to 20:1 (empirical determination recommended) | [10] |
Table 2: Common Stabilizing Additives to Prevent Aggregation
| Additive | Typical Concentration | Mechanism of Action | Reference |
| L-Arginine | 0.5 - 1.0 M | Suppresses aggregation by interacting with charged and hydrophobic patches on the protein surface.[14] | [22] |
| Glycerol | 5 - 20% (v/v) | Stabilizes the native protein structure through preferential hydration.[15] | [12] |
| Sucrose | 0.25 - 0.5 M | Acts as an osmolyte, favoring the compact, native state of the protein.[12] | |
| Polysorbate 20/80 | 0.01 - 0.1% (v/v) | Non-ionic detergents that can prevent hydrophobic interactions between protein molecules. | [23] |
Visualizations
Caption: Experimental workflow for this compound conjugation.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. DMSO-related effects in protein characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Conjugation Protocol for Amine Reactive Dyes | Tocris Bioscience [tocris.com]
- 6. fluidic.com [fluidic.com]
- 7. researchgate.net [researchgate.net]
- 8. Evidence of DMSO-Induced Protein Aggregation in Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. bosterbio.com [bosterbio.com]
- 10. benchchem.com [benchchem.com]
- 11. Step-by-Step Protocol for Reproducible Size Exclusion Chromatography - Persee [pgeneral.com]
- 12. info.gbiosciences.com [info.gbiosciences.com]
- 13. pubs.aip.org [pubs.aip.org]
- 14. Role of arginine in the stabilization of proteins against aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Mechanisms of protein stabilization and prevention of protein aggregation by glycerol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Size exclusion chromatography for protein purification - ProteoGenix [proteogenix.science]
- 17. broadpharm.com [broadpharm.com]
- 18. lumiprobe.com [lumiprobe.com]
- 19. docs.aatbio.com [docs.aatbio.com]
- 20. goldbio.com [goldbio.com]
- 21. Protein purification by size exclusion chromatography (SEC) [vlabs.iitkgp.ac.in]
- 22. researchgate.net [researchgate.net]
- 23. benchchem.com [benchchem.com]
Technical Support Center: Alexa Fluor™ 555 Labeling
This technical support guide provides researchers, scientists, and drug development professionals with detailed protocols and troubleshooting advice for determining the Degree of Labeling (DOL) for Alexa Fluor™ 555 (AF 555) conjugated to proteins and antibodies.
Frequently Asked Questions (FAQs)
Q1: What is the Degree of Labeling (DOL) and why is it important?
The Degree of Labeling (DOL), also known as the Degree of Substitution (DOS), represents the average number of dye molecules covalently attached to a single protein or antibody molecule.[1][2][3] It is a critical quality control parameter in bioconjugation for several reasons:
-
Consistency and Reproducibility: Knowing the DOL ensures that your experiments are consistent and reproducible over time.[1]
-
Functional Integrity: Over-labeling can lead to protein aggregation, reduced antibody binding affinity, and fluorescence quenching, where the fluorescent signal is diminished due to dye molecules being too close to each other.[4][5]
-
Optimal Brightness: While a higher DOL might seem desirable for a stronger signal, there is an optimal range. Below this range, the signal may be too weak, and above it, self-quenching can occur, reducing the fluorescence intensity.[1][4]
Q2: What is the optimal DOL for an antibody labeled with AF 555?
For IgG antibodies, the optimal DOL for Alexa Fluor™ 555 is typically between 4 and 7 moles of dye per mole of antibody.[6] However, the ideal DOL can vary depending on the specific protein and its application.[1] It is often recommended to determine the optimal DOL experimentally for your specific needs.[1]
Q3: What information do I need to calculate the DOL for my AF 555 conjugate?
To calculate the DOL, you will need the following information:
-
Absorbance of the conjugate at 280 nm (A₂₈₀): This is the wavelength at which proteins typically absorb light.
-
Absorbance of the conjugate at the dye's maximum absorbance (Aₘₐₓ): For AF 555, this is approximately 555 nm.[7]
-
Molar extinction coefficient of the protein at 280 nm (ε_prot): This value is specific to your protein. For a typical IgG, it is approximately 203,000 M⁻¹cm⁻¹.[6]
-
Molar extinction coefficient of AF 555 at 555 nm (ε_dye): This is approximately 150,000 M⁻¹cm⁻¹.[8]
-
Correction Factor (CF₂₈₀) for AF 555: This accounts for the dye's absorbance at 280 nm. The correction factor for AF 555 is approximately 0.08.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low DOL (<4 for IgG) | Suboptimal reaction conditions: Incorrect pH, presence of primary amines (e.g., Tris buffer) in the protein solution, or low protein concentration.[4] | Ensure the labeling reaction is performed at a pH of ~8.3. Dialyze the protein against a suitable buffer like PBS to remove any interfering substances. Concentrate the protein to at least 1-2 mg/mL for efficient labeling. |
| Insufficient dye: The molar ratio of dye to protein was too low. | Increase the molar excess of the AF 555 reactive dye in the next labeling reaction.[4] | |
| Inactive dye: The reactive dye may have hydrolyzed due to moisture. | Use a fresh vial of the reactive dye and ensure it is protected from moisture during storage.[4] | |
| High DOL (>7 for IgG) | Excessive dye: The molar ratio of dye to protein was too high. | Reduce the amount of reactive dye used in the labeling reaction or increase the amount of protein. |
| Prolonged reaction time: The labeling reaction was allowed to proceed for too long. | Decrease the incubation time of the labeling reaction. | |
| Low fluorescence signal despite an acceptable DOL | Fluorescence quenching: The dye molecules are too close to each other or are in a microenvironment on the protein that quenches their fluorescence.[4][5] | This can be protein-specific. If possible, try labeling a different site on the protein or aim for a slightly lower DOL. |
| Protein precipitation after labeling | Over-labeling: A high degree of labeling can increase the hydrophobicity of the protein, leading to aggregation and precipitation.[9] | Aim for a lower DOL by reducing the dye-to-protein ratio in the labeling reaction.[9] |
| Inappropriate buffer conditions: The buffer used for storage may not be optimal for the labeled conjugate. | Store the labeled protein at a concentration of >0.5 mg/mL in the presence of a carrier protein like BSA and protect it from light.[10] |
Experimental Protocol: Determining the DOL of AF 555-labeled Proteins
This protocol outlines the steps to determine the DOL of an AF 555-labeled protein using UV-Vis spectrophotometry.
1. Purification of the Labeled Conjugate:
-
It is crucial to remove all non-conjugated AF 555 dye from the labeled protein before measuring absorbance.[11][12]
-
This can be achieved using size-exclusion chromatography (e.g., a gel filtration column) or extensive dialysis against a suitable buffer (e.g., PBS, pH 7.4).[12][13]
2. Spectrophotometric Measurement:
-
Use a UV-transparent cuvette (e.g., quartz) with a 1 cm pathlength.[2]
-
Blank the spectrophotometer with the same buffer used to dissolve the conjugate.
-
Measure the absorbance of the purified conjugate at 280 nm (A₂₈₀) and 555 nm (A₅₅₅).
-
If the absorbance reading is too high (e.g., >2.0), dilute the sample with a known volume of buffer and re-measure. Remember to account for the dilution factor in your calculations.[11]
3. Calculation of DOL:
The DOL is calculated using the following formulas:
Step 1: Calculate the molar concentration of the protein.
Protein Concentration (M) = [A₂₈₀ - (A₅₅₅ x CF₂₈₀)] / ε_prot
Step 2: Calculate the Degree of Labeling (DOL).
DOL = A₅₅₅ / (ε_dye x Protein Concentration (M))
Key Quantitative Data for DOL Calculation
| Parameter | Symbol | Value |
| Molar Extinction Coefficient of AF 555 at 555 nm | ε_dye | 150,000 M⁻¹cm⁻¹[8] |
| Correction Factor for AF 555 at 280 nm | CF₂₈₀ | 0.08 |
| Molar Extinction Coefficient of IgG at 280 nm | ε_prot | ~203,000 M⁻¹cm⁻¹[6] |
| Maximum Absorbance Wavelength of AF 555 | Aₘₐₓ | ~555 nm[7] |
| Maximum Emission Wavelength of AF 555 | Emₘₐₓ | ~565 nm[7] |
Visualized Workflows and Pathways
Caption: Workflow for determining the Degree of Labeling (DOL).
Caption: Logical flow for troubleshooting common labeling issues.
References
- 1. Degree of Labeling (DOL) Calculator | AAT Bioquest [aatbio.com]
- 2. Degree of labeling (DOL) step by step [abberior.rocks]
- 3. support.nanotempertech.com [support.nanotempertech.com]
- 4. benchchem.com [benchchem.com]
- 5. Labeling Chemistry Support—Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. FluoroFinder [app.fluorofinder.com]
- 8. microscopy.unc.edu [microscopy.unc.edu]
- 9. researchgate.net [researchgate.net]
- 10. docs.aatbio.com [docs.aatbio.com]
- 11. info.gbiosciences.com [info.gbiosciences.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
AF 555 NHS ester stability in different buffers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of AF 555 NHS ester for bioconjugation. Find troubleshooting tips, frequently asked questions, and detailed experimental protocols to ensure the success of your labeling experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for reacting this compound with primary amines?
A1: The optimal pH for the reaction of NHS esters with primary amines is between 8.3 and 8.5.[1][2] At a lower pH, the primary amine is protonated, rendering it non-nucleophilic and significantly slowing down the reaction.[3] Conversely, at a higher pH, the rate of hydrolysis of the NHS ester increases dramatically, which can reduce the efficiency of the conjugation reaction.[2][4]
Q2: Which buffers are recommended for the conjugation reaction?
A2: Amine-free buffers are essential for successful conjugation. Suitable buffers include phosphate-buffered saline (PBS), sodium bicarbonate, sodium phosphate, HEPES, and borate (B1201080) buffers at a pH between 7.2 and 8.5.[3][5] 0.1 M sodium bicarbonate solution is a common choice as it has an appropriate pH for the reaction.[2]
Q3: Are there any buffers I should avoid?
A3: Yes. Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine, must be avoided.[3][5] These buffers will compete with your target molecule for reaction with the this compound, thereby reducing the conjugation efficiency.[3]
Q4: How should I store my this compound?
A4: this compound should be stored in a freezer at -5 to -30°C, protected from light and moisture.[6] It is highly recommended to store the reagent desiccated.[7] To prevent condensation, allow the vial to equilibrate to room temperature before opening.[7] For optimal stability, purging the vial with an inert gas like nitrogen before resealing is good practice.[7]
Q5: Can I prepare a stock solution of this compound?
A5: It is best to prepare the NHS ester solution immediately before use.[2][4] If you need to make a stock solution, dissolve the this compound in a high-quality, anhydrous (water-free) organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).[8] A stock solution in DMF can be stored for 1-2 months at -20°C.[2] Aqueous solutions of NHS esters are very unstable and should be used immediately.[2][8]
Q6: What is the stability of this compound in aqueous solutions?
A6: The stability of NHS esters in aqueous solutions is highly dependent on pH and temperature.[4] As the pH increases, the rate of hydrolysis (the competing reaction that deactivates the ester) also increases.[4][5] This leads to a shorter half-life of the reactive ester.
Data Presentation
Stability of NHS Esters in Aqueous Buffers
The following table summarizes the half-life of typical NHS esters under various pH and temperature conditions. This data provides a general guideline for the stability of this compound.
| pH | Temperature (°C) | Half-life of NHS Ester |
| 7.0 | 0 | 4-5 hours |
| 7.0 | Room Temperature | ~7 hours |
| 8.0 | 4 | ~1 hour |
| 8.5 | Room Temperature | 125-180 minutes |
| 8.6 | 4 | 10 minutes |
| 9.0 | Room Temperature | Minutes |
Experimental Protocols
Protocol 1: Standard Protein Labeling with this compound
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS)
-
This compound
-
Anhydrous DMSO or DMF
-
1 M Sodium Bicarbonate, pH 8.3-8.5
-
Purification column (e.g., Sephadex G-25)
Procedure:
-
Prepare the Protein Solution:
-
Prepare the Dye Stock Solution:
-
Allow the vial of this compound to warm to room temperature before opening.
-
Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of ~10 mM.[12]
-
-
Conjugation Reaction:
-
Add a 10- to 20-fold molar excess of the dissolved this compound to the protein solution.[12] The optimal ratio may need to be determined empirically.
-
Ensure the volume of the organic solvent does not exceed 10% of the total reaction volume.[12]
-
Incubate the reaction at room temperature for 1 to 4 hours or overnight on ice.[2]
-
-
Purification:
-
Remove any unreacted dye by passing the reaction mixture through a size-exclusion chromatography column, such as a Sephadex G-25 column.[11]
-
Collect the fractions containing the labeled protein.
-
Protocol 2: Assessing Labeling Efficiency
Materials:
-
Labeled protein solution from Protocol 1
-
UV-Vis Spectrophotometer
-
Quartz cuvettes
Procedure:
-
Measure the absorbance of the purified, labeled protein at 280 nm (for the protein) and 555 nm (for the AF 555 dye).
-
Calculate the protein concentration using the following formula:
-
Protein Concentration (M) = [A₂₈₀ - (A₅₅₅ x Correction Factor)] / (Molar extinction coefficient of the protein)
-
The correction factor for AF 555 at 280 nm is typically around 0.08.
-
-
Calculate the concentration of the dye using the Beer-Lambert law:
-
Calculate the Degree of Labeling (DOL):
-
DOL = Dye Concentration (M) / Protein Concentration (M)
-
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low Labeling Efficiency | 1. Incorrect pH: The reaction buffer pH is too low (<7.5).2. Hydrolyzed NHS Ester: The dye has been exposed to moisture.3. Competing Amines: The buffer contains primary amines (e.g., Tris, glycine).4. Low Protein Concentration: Protein concentration is below 2 mg/mL. | 1. Adjust the pH of the reaction buffer to 8.3-8.5 using 1 M sodium bicarbonate.2. Use a fresh vial of this compound and ensure it is warmed to room temperature before opening. Prepare the dye solution immediately before use.3. Dialyze the protein against an amine-free buffer like PBS.4. Concentrate the protein to at least 2 mg/mL. |
| Non-specific Staining | Unreacted Dye: Free this compound is still present in the final solution. | Improve the purification step after the labeling reaction. Use a longer size-exclusion column or perform a second purification step. |
| Precipitation of Protein | High Dye-to-Protein Ratio: Excessive labeling can lead to protein aggregation. | Reduce the molar excess of the this compound in the conjugation reaction. Titrate the dye-to-protein ratio to find the optimal balance between labeling efficiency and protein stability. |
| Inconsistent Results | 1. Variable Reaction Time/Temperature: Inconsistent incubation conditions.2. Degraded DMF: DMF can degrade to form dimethylamine, which reacts with the NHS ester. | 1. Standardize the incubation time and temperature for all labeling reactions.2. Use high-quality, amine-free DMF. If the DMF has a fishy odor, it has likely degraded and should be discarded.[2] |
Visualizations
Caption: Reaction pathways of this compound.
Caption: Troubleshooting low labeling efficiency.
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. lumiprobe.com [lumiprobe.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 6. Alexa Fluor™ 555 NHS Ester (Succinimidyl Ester) 1 mg | Buy Online | Invitrogen™ [thermofisher.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. benchchem.com [benchchem.com]
- 9. nanocomposix.com [nanocomposix.com]
- 10. benchchem.com [benchchem.com]
- 11. docs.aatbio.com [docs.aatbio.com]
- 12. benchchem.com [benchchem.com]
- 13. Invitrogen™ Alexa Fluor™ 555 NHS Ester (Succinimidyl Ester) | Fisher Scientific [fishersci.ca]
- 14. vectorlabs.com [vectorlabs.com]
Technical Support Center: Protein Labeling with N-Hydroxysuccinimide (NHS) Esters
This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions regarding protein labeling with N-hydroxysuccinimide (NHS) esters.
Troubleshooting Guide
This section addresses specific problems that may arise during the labeling process, offering potential causes and solutions in a question-and-answer format.
Problem: Low or No Labeling Efficiency
1. Is your reaction buffer at the optimal pH?
-
Issue: The pH of the reaction buffer is critical for successful conjugation.[1] A pH that is too low (below 7.2) will result in the protonation of primary amines on the protein, rendering them unreactive.[1][2] Conversely, a pH that is too high (above 8.5) significantly accelerates the hydrolysis of the NHS ester, inactivating it before it can react with the protein.[2][3]
-
Solution: The optimal pH range for NHS ester labeling is typically 7.2 to 8.5.[1][3] For many proteins, a pH of 8.3-8.5 provides the best balance between amine reactivity and NHS ester stability.[2][4] Always verify the pH of your reaction buffer with a calibrated pH meter before starting the experiment.[5]
2. Does your buffer contain competing primary amines?
-
Issue: Buffers containing primary amines, such as Tris or glycine, will compete with the primary amines on your target protein for reaction with the NHS ester.[2][6] This competition will significantly reduce the labeling efficiency of your target protein.[5]
-
Solution: Before labeling, ensure your protein is in an amine-free buffer.[7] Suitable buffers include Phosphate-Buffered Saline (PBS), sodium bicarbonate, HEPES, and borate (B1201080) buffers.[2][3] If your protein is in an incompatible buffer, a buffer exchange step using dialysis or a desalting column is necessary.[2][8]
3. Is your NHS ester reagent active?
-
Issue: NHS esters are highly sensitive to moisture and can hydrolyze over time, rendering them inactive.[5][9] This is a common cause of failed labeling reactions.
-
Solution: Proper storage and handling are crucial. Store solid NHS esters desiccated at -20°C to -80°C.[2] Before use, always allow the vial to equilibrate to room temperature before opening to prevent condensation.[2][8] Prepare stock solutions of the NHS ester immediately before use in a high-quality, anhydrous organic solvent such as Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF).[2][4] Avoid using old stock solutions or those that have undergone multiple freeze-thaw cycles.[8]
4. Are you using an appropriate molar ratio of NHS ester to protein?
-
Issue: An insufficient molar excess of the NHS ester will lead to a low degree of labeling (DOL).[2]
-
Solution: A common starting point for labeling is an 8- to 20-fold molar excess of the NHS ester over the protein.[2] However, the optimal ratio is protein-dependent and should be determined empirically by performing a titration.[9]
Problem: Protein Precipitation During or After Labeling
1. Could over-labeling be the cause?
-
Issue: Many labels, especially fluorescent dyes, are hydrophobic. Attaching too many of these molecules to a protein can decrease its overall solubility, leading to aggregation and precipitation.[9]
-
Solution: Reduce the molar excess of the NHS ester in the reaction to achieve a lower degree of labeling.[5][9]
2. Is the concentration of organic solvent too high?
-
Issue: NHS esters are often dissolved in organic solvents like DMSO or DMF. A high final concentration of these solvents in the aqueous reaction mixture can denature and precipitate the protein.[9]
-
Solution: Aim to keep the final concentration of the organic solvent in the reaction mixture below 10%.[2][9]
Frequently Asked Questions (FAQs)
Q1: What is the primary competing reaction in NHS ester labeling?
The main side reaction that reduces labeling efficiency is the hydrolysis of the NHS ester by water.[3][6] This reaction forms an inactive carboxylic acid and releases N-hydroxysuccinimide (NHS), thus reducing the amount of active ester available to react with the protein.[3] The rate of this hydrolysis is highly dependent on pH, increasing significantly at more alkaline conditions.[3][8]
Q2: Which functional groups on a protein do NHS esters react with?
NHS esters primarily react with primary amines (-NH₂) to form stable amide bonds.[3][6] On a protein, these are found at the N-terminus and on the side chain of lysine (B10760008) residues.[7] While side reactions with other nucleophilic groups like the hydroxyls of serine, threonine, and tyrosine can occur, they are generally less favorable and result in less stable linkages.[6]
Q3: How should I prepare my protein for labeling?
Your protein solution should be in an amine-free buffer at an optimal pH (typically 8.3-8.5).[2][4] The recommended protein concentration is generally between 1-10 mg/mL.[4][10] Higher protein concentrations can lead to better labeling efficiency.[8][9] If your protein solution contains substances with primary amines, such as BSA or gelatin, these should be removed prior to labeling.[2]
Q4: How do I stop the labeling reaction?
To quench the reaction, you can add a small molecule with a primary amine, such as Tris or glycine, to a final concentration of 20-100 mM.[1][9] This will consume any unreacted NHS ester.[1]
Q5: How do I remove unreacted label after the reaction?
Purification is essential to remove unreacted NHS ester and the N-hydroxysuccinimide byproduct.[11] The most common method for purifying labeled proteins is size-exclusion chromatography (e.g., using a desalting column).[7][12] Other methods such as dialysis or precipitation can also be used.[10][11]
Quantitative Data Summary
The following table summarizes key reaction parameters for protein labeling with NHS esters. These values should be used as a starting point for optimization.
| Parameter | Recommended Range | Notes |
| Reaction pH | 7.2 - 8.5 | Optimal for many proteins is 8.3-8.5.[2][4] |
| Protein Concentration | 1 - 10 mg/mL | Higher concentrations generally improve efficiency.[4][9] |
| Dye:Protein Molar Ratio | 5:1 to 20:1 | A 10:1 to 15:1 ratio is a common starting point; requires optimization.[9] |
| Reaction Temperature | Room Temperature or 4°C | Room temperature for 1-4 hours is typical.[3][7] 4°C overnight can be used for sensitive proteins.[8] |
| Organic Solvent (DMSO/DMF) | < 10% of final volume | High concentrations can cause protein precipitation.[9] |
| Quenching Agent | 20 - 100 mM Tris or Glycine | Added to stop the reaction by consuming excess NHS ester.[1][9] |
The stability of NHS esters is highly dependent on pH. The half-life of the ester bond decreases significantly as the pH increases.
| pH | Temperature | Approximate Half-Life of NHS Ester |
| 7.0 | 0°C | 4-5 hours[3][8] |
| 8.6 | 4°C | 10 minutes[3][8] |
Note: These values are approximate and can vary depending on the specific NHS ester and buffer conditions.[8]
Experimental Protocols
General Protocol for Protein Labeling with an NHS Ester
This protocol provides a general guideline. Optimization is often required for specific proteins and labels.
-
Protein Preparation:
-
Prepare NHS Ester Stock Solution:
-
Labeling Reaction:
-
Calculate the volume of the NHS ester stock solution needed to achieve the desired molar excess (an 8- to 20-fold molar excess is a common starting point).[2][13]
-
While gently stirring the protein solution, add the NHS ester stock solution.[8]
-
Incubate the reaction at room temperature for 1-4 hours or at 4°C overnight.[7][8] If the label is light-sensitive, protect the reaction from light.[8]
-
-
Quench the Reaction (Optional but Recommended):
-
Purify the Labeled Protein:
Visualizations
Caption: Competing reaction pathways for NHS ester labeling.
Caption: Troubleshooting workflow for low labeling efficiency.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 4. lumiprobe.com [lumiprobe.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. glenresearch.com [glenresearch.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. interchim.fr [interchim.fr]
- 11. benchchem.com [benchchem.com]
- 12. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Immunofluorescence with AF 555
Welcome to the Technical Support Center for optimizing your immunofluorescence (IF) experiments using Alexa Fluor™ 555 (AF 555). This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you achieve high-quality, reproducible results.
Troubleshooting Guide: High Background and Non-Specific Staining
High background fluorescence can obscure specific signals, leading to misinterpreted results. The following guide addresses common causes and solutions for minimizing background when using AF 555-conjugated antibodies.
Problem: High Background Fluorescence
Symptoms:
-
The entire field of view appears fluorescent, not just the structures of interest.
-
The signal-to-noise ratio is low, making it difficult to distinguish the target from the background.
-
Control samples (e.g., secondary antibody only) show significant fluorescence.[1]
Potential Causes and Solutions:
| Potential Cause | Recommended Solution | Expected Outcome |
| Inadequate Blocking | Optimize the blocking step. Increase the incubation time (e.g., from 30 minutes to 1 hour) or try a different blocking agent. Common options include normal serum from the secondary antibody host species or Bovine Serum Albumin (BSA).[2][3][4] A study has shown that for AF 555, using BSA as a blocking agent may lead to a reduced signal-to-background ratio compared to using no blocking agent or Normal Goat Serum (NGS).[5] | A significant decrease in overall background fluorescence. |
| Antibody Concentration Too High | Perform a titration of both the primary and secondary antibodies to find the optimal concentration that provides a strong specific signal with minimal background.[1] | Reduced background signal while maintaining a strong specific signal. |
| Insufficient Washing | Increase the number and/or duration of wash steps after primary and secondary antibody incubations. Using a wash buffer containing a mild detergent like Tween-20 can help remove unbound antibodies.[4] | Lower background signal across the entire sample. |
| Autofluorescence | Examine an unstained sample under the microscope to assess the level of endogenous autofluorescence. If it is high, consider using a commercial autofluorescence quenching reagent or choosing a fluorophore in a different spectral range if possible.[3] | Reduced background in areas of the sample that do not contain the target antigen. |
| Secondary Antibody Cross-Reactivity | Run a "secondary antibody only" control (omitting the primary antibody) to check for non-specific binding of the secondary antibody.[6] If staining is observed, consider using a pre-adsorbed secondary antibody.[7] | No or minimal fluorescence in the secondary antibody-only control. |
| Sample Drying | Ensure the sample remains hydrated throughout the entire staining procedure.[1] | Prevention of non-specific antibody binding caused by drying artifacts. |
Frequently Asked Questions (FAQs)
Q1: What is the best blocking buffer for AF 555 immunofluorescence?
The optimal blocking buffer can be application-dependent. While Bovine Serum Albumin (BSA) is a common blocking agent, some studies indicate that it may decrease the signal-to-background ratio for AF 555.[5] Normal serum from the species in which the secondary antibody was raised (e.g., normal goat serum for a goat anti-mouse secondary) is often a preferred choice.[8][9] It is recommended to empirically test different blocking agents to determine the best one for your specific experiment.
Q2: How long should I incubate my samples in the blocking solution?
A typical blocking incubation is for 1 hour at room temperature.[10] However, if you are experiencing high background, you can try increasing the incubation time.[1]
Q3: Can I reuse my blocking buffer?
It is generally not recommended to reuse blocking buffer, as this can introduce contaminants and lead to inconsistent results. For optimal and reproducible staining, always use a fresh preparation of blocking buffer.
Q4: My secondary antibody control is showing high background. What should I do?
This indicates that your secondary antibody is binding non-specifically. Here are a few troubleshooting steps:
-
Use a pre-adsorbed secondary antibody: These antibodies have been purified to remove antibodies that may cross-react with immunoglobulins from other species.
-
Ensure proper blocking: Use normal serum from the same species as your secondary antibody for blocking.[7]
-
Titrate your secondary antibody: You may be using it at too high of a concentration.
Experimental Protocols
Protocol 1: Optimizing Blocking Buffers for AF 555 Immunofluorescence
This protocol provides a framework for testing different blocking buffers to determine the optimal solution for your experiment.
Materials:
-
Phosphate-Buffered Saline (PBS)
-
Paraformaldehyde (PFA)
-
Permeabilization Buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking Buffers to be tested (prepare fresh):
-
5% Normal Goat Serum (NGS) in PBST (PBS + 0.1% Tween-20)
-
3% Bovine Serum Albumin (BSA) in PBST
-
Commercial blocking buffer
-
-
Primary Antibody
-
AF 555-conjugated Secondary Antibody
-
Antifade Mounting Medium
Procedure:
-
Sample Preparation: Prepare your cells or tissue sections as you normally would for immunofluorescence.
-
Fixation: Fix samples in 4% PFA for 15 minutes at room temperature.
-
Washing: Wash samples three times with PBS for 5 minutes each.
-
Permeabilization: If your target is intracellular, permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.
-
Washing: Wash samples three times with PBS for 5 minutes each.
-
Blocking:
-
Divide your samples into groups for each blocking buffer to be tested.
-
Incubate each group in its respective blocking buffer for 1 hour at room temperature.
-
-
Primary Antibody Incubation: Dilute your primary antibody in each of the corresponding blocking buffers and incubate overnight at 4°C.
-
Washing: Wash samples three times with PBST for 5 minutes each.
-
Secondary Antibody Incubation: Dilute the AF 555-conjugated secondary antibody in each of the corresponding blocking buffers and incubate for 1-2 hours at room temperature, protected from light.
-
Washing: Wash samples three times with PBST for 5 minutes each, protected from light.
-
Mounting: Mount coverslips using an antifade mounting medium.
-
Imaging: Acquire images using a fluorescence microscope with consistent settings for all samples.
-
Analysis: Compare the signal-to-noise ratio for each blocking condition to determine the optimal buffer.
Protocol 2: Standard Immunofluorescence Protocol with AF 555
This protocol provides a general workflow for immunofluorescence staining.
Materials:
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA)
-
Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking Buffer (e.g., 5% Normal Goat Serum in PBS)
-
Primary Antibody
-
AF 555-conjugated Secondary Antibody
-
Antifade Mounting Medium with DAPI
Procedure:
-
Fixation: Fix cells with 4% PFA in PBS for 15 minutes at room temperature.[11]
-
Washing: Rinse three times with PBS for 5 minutes each.[11]
-
Permeabilization (if required): Incubate with 0.1% Triton X-100 in PBS for 10-15 minutes.
-
Washing: Rinse three times in PBS for 5 minutes each.
-
Blocking: Incubate with Blocking Buffer for 60 minutes at room temperature.[11]
-
Primary Antibody Incubation: Dilute the primary antibody in the blocking buffer and incubate overnight at 4°C.[11]
-
Washing: Rinse three times in PBS for 5 minutes each.[11]
-
Secondary Antibody Incubation: Dilute the AF 555-conjugated secondary antibody in the blocking buffer and incubate for 1-2 hours at room temperature in the dark.[11]
-
Washing: Rinse three times in PBS for 5 minutes each in the dark.[11]
-
Mounting: Mount coverslips with an antifade mounting medium containing DAPI.
-
Imaging: Image with a fluorescence microscope.
Visualizations
Caption: Troubleshooting workflow for high background in immunofluorescence.
References
- 1. Immunofluorescence Troubleshooting Tips [elabscience.com]
- 2. ibidi.com [ibidi.com]
- 3. Immunofluorescence (IF) Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 4. sinobiological.com [sinobiological.com]
- 5. Use of bovine serum albumin might impair immunofluorescence signal in thick tissue samples - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Eliminating Background - Jackson ImmunoResearch [jacksonimmuno.com]
- 8. 9 Tips to optimize your IF experiments | Proteintech Group [ptglab.com]
- 9. Blocking Buffers in Immunofluorescence Workflows [visikol.com]
- 10. usbio.net [usbio.net]
- 11. ulab360.com [ulab360.com]
Validation & Comparative
A Head-to-Head Comparison: AF 555 NHS Ester and Alexa Fluor 555 NHS Ester for Advanced Fluorescence Applications
For researchers, scientists, and drug development professionals, the selection of fluorescent dyes is a critical decision that directly influences experimental outcomes. This guide provides an objective, data-driven comparison of two widely used orange-fluorescent dyes: AF 555 NHS ester and Alexa Fluor 555 NHS ester. While often marketed under different names, these dyes are, in fact, molecularly identical and considered direct equivalents.[1] This guide will delve into their shared photophysical properties and labeling performance, supported by experimental data and detailed protocols to inform your selection process.
Executive Summary
This compound and Alexa Fluor 555 NHS ester are amine-reactive derivatives of the same bright, photostable, and hydrophilic fluorophore.[1][2] Both are designed to covalently label primary amines on proteins, antibodies, and amine-modified oligonucleotides. Their identical chemical structure results in indistinguishable performance characteristics, making them interchangeable in various applications such as immunofluorescence, flow cytometry, and fluorescence microscopy.
Performance Characteristics at a Glance
The key performance indicators for both this compound and Alexa Fluor 555 NHS ester are summarized below. As they are molecularly identical, their photophysical properties are the same.
| Property | Value | Reference |
| Excitation Maximum | 555 nm | [3] |
| Emission Maximum | 565 nm | [3] |
| Molar Extinction Coefficient | 155,000 cm⁻¹M⁻¹ | [4] |
| Fluorescence Quantum Yield | 0.10 | [4][5][6][7] |
| Recommended Laser Line | 532 nm or 555 nm | [8] |
| Common Filter Set | TRITC (Tetramethylrhodamine) | [8] |
| pH Sensitivity | pH-insensitive from pH 4 to 10 | [9] |
| Water Solubility | High | [9] |
Brightness and Photostability
Both AF 555 and Alexa Fluor 555 are known for their exceptional brightness and photostability, which are critical for sensitive detection and demanding imaging applications. The brightness of a fluorophore is a product of its molar extinction coefficient and its fluorescence quantum yield. Conjugates of Alexa Fluor 555 have been shown to be significantly brighter than those of spectrally similar dyes like Cy3, especially at higher degrees of labeling where other dyes may exhibit self-quenching.[10][11] The inherent photostability of the Alexa Fluor 555 dye allows for longer exposure times and more robust image acquisition.[10]
Experimental Protocols
The following protocols provide a detailed methodology for labeling proteins and antibodies with either this compound or Alexa Fluor 555 NHS ester.
Protein and Antibody Labeling with NHS Ester
This protocol is optimized for labeling IgG antibodies but can be adapted for other proteins.
Materials:
-
This compound or Alexa Fluor 555 NHS ester
-
Protein or antibody of interest (at 2 mg/mL in amine-free buffer like PBS)
-
1 M Sodium bicarbonate, pH 8.3
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)
-
Purification column (e.g., Sephadex G-25)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Prepare the Protein Solution:
-
Ensure the protein is in an amine-free buffer (e.g., PBS). If the buffer contains primary amines like Tris or glycine, dialyze the protein against PBS.
-
Adjust the protein concentration to 2 mg/mL.
-
-
Prepare the Dye Stock Solution:
-
Allow the vial of NHS ester to warm to room temperature before opening.
-
Dissolve the dye in a small amount of anhydrous DMF or DMSO to a final concentration of 10 mg/mL.
-
-
Labeling Reaction:
-
Add 50 µL of 1 M sodium bicarbonate to 0.5 mL of the 2 mg/mL protein solution.[12]
-
Add the calculated amount of dye stock solution to the protein solution while gently vortexing. A molar ratio of 5:1 to 15:1 (dye:protein) is a good starting point for optimization.
-
Incubate the reaction for 1 hour at room temperature, protected from light.[9]
-
-
Purification of the Conjugate:
-
Equilibrate a gel filtration column (e.g., Sephadex G-25) with PBS.
-
Apply the reaction mixture to the top of the column.
-
Elute the labeled protein with PBS. The first colored band to elute is the conjugated protein.
-
Collect the fractions containing the labeled protein.
-
-
Determine the Degree of Labeling (Optional but Recommended):
-
Measure the absorbance of the conjugate at 280 nm (for the protein) and 555 nm (for the dye).
-
Calculate the degree of labeling (DOL) using the Beer-Lambert law and the correction factor for the dye's absorbance at 280 nm.
-
Workflow for Protein Labeling and Purification
Caption: Workflow for labeling proteins with AF 555/Alexa Fluor 555 NHS ester.
Signaling Pathway and Experimental Logic
The fundamental principle behind the use of AF 555 and Alexa Fluor 555 NHS esters is the covalent labeling of biomolecules for subsequent detection. The NHS ester chemistry specifically targets primary amines, which are abundant in proteins (at the N-terminus and on lysine (B10760008) residues).
Caption: Logical relationship of fluorescent dye conjugation and detection.
Conclusion
References
- 1. docs.aatbio.com [docs.aatbio.com]
- 2. lumiprobe.com [lumiprobe.com]
- 3. FluoroFinder [app.fluorofinder.com]
- 4. Alexa Fluor series fluorescent dyes and equivalents | AxisPharm [axispharm.com]
- 5. bu.edu [bu.edu]
- 6. Fluorescence quantum yields (QY) and lifetimes (τ) for Alexa Fluor dyes—Table 1.5 | Thermo Fisher Scientific - US [thermofisher.com]
- 7. Alexa Fluor Dyes Spanning the Visible and Infrared Spectrum—Section 1.3 | Thermo Fisher Scientific - SG [thermofisher.com]
- 8. Alexa Fluor 555 equivalent | APDye Fluor 555 | AxisPharm [axispharm.com]
- 9. Invitrogen™ Alexa Fluor™ 555 NHS Ester (Succinimidyl Ester) | Fisher Scientific [fishersci.ca]
- 10. chem.uci.edu [chem.uci.edu]
- 11. researchgate.net [researchgate.net]
- 12. ulab360.com [ulab360.com]
A Head-to-Head Comparison: AF 555 NHS Ester vs. Cy3 NHS Ester for Fluorescent Labeling
In the landscape of fluorescent labeling, the choice of dye is paramount to experimental success. For researchers, scientists, and drug development professionals, this decision hinges on a dye's photophysical properties, stability, and performance in specific applications. This guide provides an in-depth, data-driven comparison of two prominent orange-fluorescent dyes: AF 555 NHS ester and Cy3 NHS ester. While both are extensively used for labeling proteins, antibodies, and nucleic acids, their performance characteristics exhibit key differences that can significantly impact experimental outcomes.
Performance at a Glance: A Quantitative Comparison
The brightness of a fluorophore is determined by its molar extinction coefficient (the efficiency of light absorption) and its quantum yield (the efficiency of converting absorbed light into emitted fluorescence).[1] Photostability, the resistance to fading upon excitation, is critical for applications requiring prolonged imaging.[1][2]
| Property | This compound | Cy3 NHS Ester | Key Advantage |
| Excitation Maximum | ~552-555 nm[3][4][5] | ~555 nm[2][6] | Comparable |
| Emission Maximum | ~565-566 nm[3][5] | ~569-570 nm[2][6][7] | Comparable |
| Molar Extinction Coefficient (ε) | ~152,000-155,000 M⁻¹cm⁻¹[3][4] | ~150,000 M⁻¹cm⁻¹[6][8][7][9] | Comparable |
| Fluorescence Quantum Yield (Φ) | ~0.10-0.14[3][10][11] | ~0.31[6][7][12] (free dye) | Cy3 (free dye) |
| Brightness (ε x Φ) | ~15,200-21,700 | ~46,500 (free dye) | Cy3 (free dye) |
| Photostability | Excellent[1][13] | Good[1] | AF 555 |
| pH Sensitivity | Insensitive (pH 4-10)[1][14] | Insensitive (pH 4-10)[1][15] | Comparable |
| Water Solubility | Excellent[1] | Good (sulfonated versions)[1] | AF 555 |
| Self-Quenching | Low[1][16] | Significant at high DOL*[1][15][17] | AF 555 |
*DOL (Degree of Labeling): The average number of dye molecules conjugated to each protein molecule.[1]
Summary of Performance: While the free Cy3 dye exhibits a higher quantum yield, AF 555 conjugates are typically brighter and significantly more photostable than Cy3 conjugates.[1][18] This is because AF 555 is less prone to the self-quenching that occurs when multiple Cy3 molecules are in close proximity on a labeled protein.[1][16] This makes AF 555 a more robust choice for applications requiring high sensitivity and prolonged imaging.[1] One study demonstrated that after 95 seconds of continuous illumination, AF 555 retained almost 90% of its fluorescence, while Cy3 retained only about 75%.[19]
Chemical Structures and Labeling Reaction
Both AF 555 and Cy3 are commonly supplied as N-hydroxysuccinimidyl (NHS) esters. This amine-reactive group efficiently forms a stable covalent amide bond with primary amines on proteins and other biomolecules.
Experimental Protocols
General Protocol for Antibody Labeling with NHS-Ester Dyes
This protocol provides a general procedure for conjugating this compound or Cy3 NHS ester to an IgG antibody. The optimal dye-to-protein molar ratio may need to be determined empirically for each specific protein.[1]
Materials:
-
Antibody (IgG) in an amine-free buffer (e.g., PBS).
-
AF 555 or Cy3 NHS ester.
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO).[1]
-
1 M Sodium Bicarbonate (NaHCO₃), pH 8.3-8.5.[1]
-
Purification column (e.g., Sephadex G-25) or spin column.[1]
Procedure:
-
Prepare the antibody solution at a concentration of 2-10 mg/mL in 0.1 M sodium bicarbonate buffer (pH 8.3).
-
Prepare a 10 mg/mL stock solution of the NHS ester dye in anhydrous DMSO.
-
Add the reactive dye solution to the antibody solution while gently stirring. The recommended molar ratio of dye to protein is typically between 5:1 and 15:1.
-
Incubate the reaction mixture for 1 hour at room temperature, protected from light.
-
Purify the conjugate by passing the reaction mixture through a size-exclusion chromatography column (e.g., Sephadex G-25) to separate the labeled antibody from unconjugated dye.
-
The first colored band to elute is the conjugated antibody.[1]
-
(Optional but Recommended) Determine the Degree of Labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for protein) and at the dye's absorption maximum (~555 nm).[1]
Protocol for Assessing Photostability
This protocol can be used to compare the photobleaching rates of fluorescently labeled antibodies.
Materials:
-
Solutions of fluorescently labeled antibodies (e.g., AF 555-IgG and Cy3-IgG) at equal molar concentrations in PBS.
-
Fluorescence microscope with a stable light source (e.g., mercury arc lamp or laser).[1]
-
Appropriate filter sets for the dyes (a TRITC or Cy3 filter set generally works for both).[1]
-
A sensitive camera (e.g., sCMOS or EMCCD).[1]
-
Image acquisition and analysis software.
-
Sample holder (e.g., glass-bottom dish).
Procedure:
-
Sample Preparation: Place equal concentrations of the labeled antibody solutions into the sample holder.
-
Microscope Setup: Focus on the sample and adjust the illumination intensity to a level typical for your experiments.
-
Image Acquisition: Acquire a time-lapse series of images, capturing an image at regular intervals (e.g., every 5 seconds) under continuous illumination.
-
Data Analysis:
-
Measure the mean fluorescence intensity of a defined region of interest for each time point.
-
Normalize the initial fluorescence intensity of both dyes to 100%.
-
Plot the normalized fluorescence intensity as a function of time to visualize the photobleaching rate.
-
Conclusion
For applications demanding high brightness and photostability, such as confocal microscopy and single-molecule studies, this compound is the superior choice over Cy3 NHS ester. Its resistance to self-quenching at higher degrees of labeling leads to more robust and reliable fluorescent signals. While Cy3 remains a viable option, particularly for applications where photobleaching is less of a concern, the enhanced performance of AF 555 makes it a more versatile and dependable tool for modern fluorescence-based research. An improved version of Cy3, known as Cy3B, offers increased fluorescence quantum yield and photostability compared to the standard Cy3.[15][17]
References
- 1. benchchem.com [benchchem.com]
- 2. Cy3 NHS Ester | AAT Bioquest [aatbio.com]
- 3. lunanano.ca [lunanano.ca]
- 4. vectorlabs.com [vectorlabs.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Cy3 NHS ester, 2632339-91-2 | BroadPharm [broadpharm.com]
- 7. lunanano.ca [lunanano.ca]
- 8. Sulfo-Cy3 NHS ester | BroadPharm [broadpharm.com]
- 9. goldbio.com [goldbio.com]
- 10. lumiprobe.com [lumiprobe.com]
- 11. Alexa Fluor Dyes Spanning the Visible and Infrared Spectrum—Section 1.3 | Thermo Fisher Scientific - HK [thermofisher.com]
- 12. lumiprobe.com [lumiprobe.com]
- 13. cancer.iu.edu [cancer.iu.edu]
- 14. Invitrogen Alexa Fluor 555 NHS Ester (Succinimidyl Ester) 1 mg | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.com]
- 15. vectorlabs.com [vectorlabs.com]
- 16. Quantitative comparison of long-wavelength Alexa Fluor dyes to Cy dyes: fluorescence of the dyes and their bioconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. vectorlabs.com [vectorlabs.com]
- 18. chem.uci.edu [chem.uci.edu]
- 19. researchgate.net [researchgate.net]
A Researcher's Guide to Alternatives for AF 555 NHS Ester in Protein Labeling
For researchers, scientists, and drug development professionals, the covalent labeling of proteins with fluorescent dyes is a cornerstone of modern biological inquiry. Alexa Fluor™ 555 (AF 555) NHS ester is a widely used reagent for this purpose, prized for its brightness and photostability. However, a range of viable alternatives exists, each with distinct characteristics that may offer advantages for specific applications. This guide provides an objective, data-driven comparison of leading alternatives to AF 555 NHS ester, including Cyanine3 (Cy3), DyLight™ 550, and ATTO 550, to inform your selection process.
Performance at a Glance: A Quantitative Comparison
The selection of a fluorescent probe is a critical decision impacting experimental outcomes. Key performance indicators include the molar extinction coefficient (ε), which measures the efficiency of light absorption, and the quantum yield (QY), which represents the efficiency of converting absorbed light into emitted fluorescence. Together, these factors determine the intrinsic brightness of the fluorophore. Photostability, the resistance to irreversible photodegradation, is crucial for applications requiring prolonged or intense illumination, such as super-resolution microscopy.
The table below summarizes the key photophysical properties of AF 555 and its common alternatives. It is important to note that while values for free dye in solution are readily available, properties like quantum yield can change significantly upon conjugation to a protein.[1]
| Property | This compound | Cy3 NHS Ester | DyLight™ 550 NHS Ester | ATTO 550 NHS Ester |
| Excitation Max (nm) | ~555 | ~550 | ~562 | ~554 |
| Emission Max (nm) | ~565 | ~570 | ~576 | ~576 |
| Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | ~150,000 | ~150,000 | ~150,000 | ~120,000 |
| Quantum Yield (QY) of Free Dye | ~0.1 | ~0.15 | High | ~0.80 |
| Relative Brightness | Very High | High | Very High | Very High |
| Photostability | Very High | Moderate | High | Very High |
Data compiled from multiple sources.[2][3][4][5][6] QY values are for the unconjugated dye and can vary based on environmental factors and conjugation.[1] Brightness and photostability are often described comparatively in literature. AF 555 is consistently reported to be significantly more photostable than Cy3.[2][7]
In-Depth Comparison
AF 555: As a benchmark, AF 555 offers a superior combination of brightness and photostability. Its conjugates often exhibit less fluorescence quenching at higher degrees of labeling compared to traditional dyes like Cy3.[2][3] This makes it a robust choice for a wide array of applications, from standard immunofluorescence to demanding single-molecule studies.
Cy3: Cyanine3 is a well-established and cost-effective alternative. Its spectral properties are very similar to AF 555, allowing for use with the same standard filter sets.[8] However, its primary drawback is lower photostability compared to AF 555.[2][7] Under continuous illumination, Cy3 conjugates will lose signal more rapidly, which can be a limiting factor in quantitative or long-term imaging experiments. Furthermore, Cy3 conjugates can be more prone to self-quenching at high degrees of labeling.[2][3]
DyLight™ 550: This dye is engineered to be a direct competitor to AF 555, offering high fluorescence intensity and photostability.[9] DyLight dyes are known for their excellent water solubility, which can facilitate the labeling process and allow for higher dye-to-protein ratios without causing precipitation of the conjugate.[4] They also maintain their fluorescence over a broad pH range (pH 4-9), adding to their versatility.[9]
ATTO 550: As part of the ATTO series of dyes, ATTO 550 is designed for high-performance applications, including single-molecule detection and super-resolution microscopy (dSTORM, STED).[5][10] It is characterized by a very high quantum yield, strong absorption, and excellent thermal and photostability.[5][11] This makes it a powerful alternative when the highest photon output and signal stability are required.
Visualizing the Labeling Process
The fundamental workflow for labeling a protein with any of these NHS ester dyes is highly conserved. The process involves the reaction of the amine-reactive dye with primary amines on the protein surface, followed by purification to remove unconjugated dye.
Key Experimental Protocols
Protocol for Protein Labeling with NHS Ester Dyes
This protocol provides a general procedure for labeling proteins, such as IgG antibodies, with an amine-reactive succinimidyl ester (NHS ester) dye.
Materials:
-
Protein (2-10 mg/mL) in an amine-free buffer (e.g., PBS, HEPES, bicarbonate).
-
Amine-reactive dye (AF 555, Cy3, DyLight 550, or ATTO 550 NHS ester).
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).
-
Reaction Buffer: 1 M Sodium bicarbonate, pH 8.3-8.5.
-
Purification column (e.g., Sephadex G-25 size-exclusion column).
-
1X Phosphate-Buffered Saline (PBS).
Procedure:
-
Prepare the Protein Solution:
-
Dissolve the protein in an amine-free buffer. Ensure the buffer does not contain primary amines like Tris or glycine, as they will compete with the labeling reaction.[12]
-
Adjust the protein concentration to 2-10 mg/mL. Lower concentrations can reduce labeling efficiency.[13]
-
Add the Reaction Buffer to the protein solution to achieve a final concentration of 0.1 M sodium bicarbonate and a final pH of 8.3-8.5. This pH is optimal for the reaction between the NHS ester and primary amines.[14]
-
-
Prepare the Dye Stock Solution:
-
Allow the vial of NHS ester dye to warm to room temperature before opening to prevent moisture condensation.
-
Dissolve the dye in a small volume of anhydrous DMF or DMSO to create a 10 mg/mL stock solution.[15] This solution should be prepared fresh immediately before use.
-
-
Perform the Labeling Reaction:
-
Calculate the required amount of dye. A molar excess of 8-10 fold of dye to protein is a common starting point for mono-labeling.[16] The optimal ratio may need to be determined empirically.
-
Add the calculated volume of the dye stock solution to the protein solution while gently vortexing.
-
Incubate the reaction for 1-2 hours at room temperature, protected from light.[14][15]
-
-
Purify the Conjugate:
-
Separate the labeled protein from the unreacted, free dye using a size-exclusion chromatography column (e.g., Sephadex G-25).[13]
-
Equilibrate the column with 1X PBS.
-
Apply the reaction mixture to the column.
-
Elute the conjugate with 1X PBS. The first colored band to elute is the labeled protein. Collect this fraction.
-
-
Store the Labeled Protein:
-
Store the purified conjugate at 4°C for short-term use or at -20°C in aliquots for long-term storage. Protect from light.[15]
-
Protocol for Determining the Degree of Labeling (DOL)
The DOL is the average number of dye molecules conjugated to each protein molecule. It can be determined using UV-Vis spectrophotometry.[17]
Materials:
-
Purified protein-dye conjugate.
-
UV-Vis Spectrophotometer.
-
Quartz cuvette.
Procedure:
-
Measure Absorbance:
-
Measure the absorbance of the purified conjugate solution at 280 nm (A₂₈₀) and at the absorption maximum of the dye (Aₘₐₓ). Dilute the sample if necessary to keep the absorbance within the linear range of the spectrophotometer (< 2.0).[18]
-
-
Calculate the DOL:
-
The concentration of the protein is first calculated, correcting for the dye's absorbance at 280 nm. Protein Conc. (M) = [A₂₈₀ - (Aₘₐₓ × CF₂₈₀)] / ε_protein
-
The DOL is then calculated using the following equation:[17] DOL = (Aₘₐₓ × ε_protein) / [[A₂₈₀ - (Aₘₐₓ × CF₂₈₀)] × ε_dye]
-
Where:
-
A₂₈₀: Absorbance of the conjugate at 280 nm.
-
Aₘₐₓ: Absorbance of the conjugate at the dye's λₘₐₓ.
-
ε_protein: Molar extinction coefficient of the protein at 280 nm (e.g., ~203,000 M⁻¹cm⁻¹ for IgG).
-
ε_dye: Molar extinction coefficient of the dye at its λₘₐₓ.
-
CF₂₈₀: Correction factor (A₂₈₀ of the dye / Aₘₐₓ of the dye). This value is dye-specific and often provided by the manufacturer.
-
-
An ideal DOL is typically between 2 and 9 for antibodies, though the optimal value depends on the specific application.[19][20] Over-labeling can lead to fluorescence quenching and loss of protein function.[21]
-
Protocol for Assessing Photostability
This protocol outlines a method for comparing the photobleaching rates of different fluorescently labeled proteins. Note that standardizing illumination conditions is critical for accurate comparisons.[22]
Materials:
-
Fluorescently labeled protein solutions of equal molar concentration and DOL.
-
Fluorescence microscope with a stable light source (e.g., laser or stabilized arc lamp).
-
Appropriate filter sets for the dyes being tested.
-
A sensitive digital camera (e.g., sCMOS or EMCCD).
-
Image acquisition and analysis software (e.g., ImageJ/Fiji).
Procedure:
-
Sample Preparation:
-
Mount a small volume of each labeled protein solution on a microscope slide.
-
-
Microscope Setup:
-
Use the same objective and illumination settings for all samples.
-
Focus on the sample and adjust the illumination intensity to a level representative of a typical imaging experiment.
-
-
Image Acquisition:
-
Acquire a time-lapse series of images, capturing images at regular intervals (e.g., every 5-10 seconds) under continuous illumination.
-
Continue acquiring images until the fluorescence intensity has decreased significantly (e.g., by >50%).
-
-
Data Analysis:
-
Using image analysis software, measure the mean fluorescence intensity within a defined region of interest (ROI) for each image in the time series.
-
For each dye, normalize the intensity values by setting the initial intensity (at time = 0) to 100%.
-
Plot the normalized fluorescence intensity as a function of time for each dye.
-
The resulting curves represent the photobleaching rate. The time at which the intensity drops to 50% of the initial value is the bleaching half-life, a common metric for comparing photostability.
-
References
- 1. biotium.com [biotium.com]
- 2. Quantitative comparison of long-wavelength Alexa Fluor dyes to Cy dyes: fluorescence of the dyes and their bioconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 5. downloads.leica-microsystems.com [downloads.leica-microsystems.com]
- 6. spectra.arizona.edu [spectra.arizona.edu]
- 7. cancer.iu.edu [cancer.iu.edu]
- 8. Alexa Fluor Dyes Spanning the Visible and Infrared Spectrum—Section 1.3 | Thermo Fisher Scientific - DE [thermofisher.com]
- 9. biomol.com [biomol.com]
- 10. docs.aatbio.com [docs.aatbio.com]
- 11. ATTO and alternative dye [biosyn.com]
- 12. biotium.com [biotium.com]
- 13. jenabioscience.com [jenabioscience.com]
- 14. benchchem.com [benchchem.com]
- 15. NHS ester protocol for labeling proteins [abberior.rocks]
- 16. lumiprobe.com [lumiprobe.com]
- 17. Degree of labeling (DOL) step by step [abberior.rocks]
- 18. info.gbiosciences.com [info.gbiosciences.com]
- 19. support.nanotempertech.com [support.nanotempertech.com]
- 20. sigmaaldrich.com [sigmaaldrich.com]
- 21. documents.thermofisher.com [documents.thermofisher.com]
- 22. FPbase: The Fluorescent Protein Database Beta explanation [fpbase.org]
A Comparative Guide to AF 555 and Other Common Fluorophores for Biological Imaging
For researchers, scientists, and drug development professionals seeking to optimize their fluorescence-based assays, selecting the appropriate fluorophore is a critical decision. This guide provides an objective comparison of the photophysical properties and performance of AF 555 and its spectral counterparts, including the widely used Cy3, Alexa Fluor 555, and DyLight 555. Experimental data is presented to facilitate informed decisions for applications such as immunofluorescence, flow cytometry, and high-content screening.
Photophysical Property Comparison
The brightness of a fluorophore is a key determinant of its performance and is directly proportional to the product of its molar extinction coefficient (ε) and its fluorescence quantum yield (Φ).[1][2][3] The molar extinction coefficient indicates how strongly a fluorophore absorbs light at a specific wavelength, while the quantum yield represents the efficiency of converting absorbed light into emitted fluorescence.[2]
A summary of the key photophysical properties of AF 555 and spectrally similar fluorophores is presented in the table below. It is important to note that AF 555, Alexa Fluor 555, and APDye Fluor 555 are considered structural and spectral equivalents to each other and are often used interchangeably.[4][5] They are spectrally very similar to Cy3 and DyLight 555.[6][7][8][9]
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (ε) (cm⁻¹M⁻¹) | Quantum Yield (Φ) | Relative Brightness (ε x Φ) |
| AF 555 / Alexa Fluor 555 | 555[7] | 565[7] | 150,000 - 155,000[7][10] | 0.10[11] | 15,000 - 15,500 |
| Cy3 | 554[6] | 568[6] | 150,000[6][12][13] | 0.15 - 0.31[6][13] | 22,500 - 46,500 |
| DyLight 555 | 562[9][14] | 576[9][14] | 150,000[9][14] | Not specified | Not specified |
Note: The quantum yield of fluorophores can be influenced by their local environment, including the solvent and conjugation to biomolecules.[15]
Principles of Fluorescence: The Jablonski Diagram
To understand the fundamentals of fluorescence, the Jablonski diagram provides a visual representation of the electronic transitions that occur when a fluorophore absorbs and emits light.
Caption: Jablonski diagram illustrating the processes of light absorption and emission by a fluorophore.
Experimental Workflow for Fluorophore Brightness Comparison
To empirically compare the brightness of AF 555 and other fluorophores in a laboratory setting, a standardized experimental workflow is essential. The following diagram outlines a typical immunofluorescence staining protocol designed for this purpose.
Caption: Workflow for comparing fluorophore brightness using immunofluorescence.
Experimental Protocol: Comparative Immunofluorescence Staining
This protocol provides a framework for comparing the performance of AF 555, Cy3, Alexa Fluor 555, and DyLight 555 conjugated to secondary antibodies.
Objective: To qualitatively and quantitatively compare the fluorescence signal intensity of different fluorophores under identical experimental conditions.
Materials:
-
Fixed and permeabilized cells (e.g., HeLa cells grown on coverslips)
-
Primary antibody specific to a target protein (e.g., anti-α-tubulin)
-
Secondary antibodies conjugated to AF 555, Cy3, Alexa Fluor 555, and DyLight 555 (all raised against the same species as the primary antibody)
-
Phosphate-buffered saline (PBS)
-
Blocking buffer (e.g., 5% BSA in PBS with 0.1% Triton X-100)
-
Mounting medium with DAPI
Procedure:
-
Cell Preparation:
-
Culture and seed cells on coverslips in a multi-well plate.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Wash the cells three times with PBS.
-
Block the cells with blocking buffer for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody to its optimal concentration in the blocking buffer.
-
Incubate the cells with the primary antibody solution for 1-2 hours at room temperature or overnight at 4°C.
-
Wash the cells three times with PBS.
-
-
Secondary Antibody Incubation:
-
Prepare separate working dilutions of each fluorophore-conjugated secondary antibody in blocking buffer. Crucially, ensure the concentration of each secondary antibody is identical.
-
Incubate separate coverslips with each secondary antibody solution for 1 hour at room temperature, protected from light.
-
-
Washing and Mounting:
-
Wash the cells three times with PBS, protected from light.
-
Mount the coverslips onto microscope slides using a mounting medium containing DAPI.
-
Seal the coverslips and allow the mounting medium to cure.
-
-
Image Acquisition:
-
Image the slides using a fluorescence microscope equipped with appropriate filter sets for the fluorophores being tested (e.g., a TRITC/Cy3 filter set).
-
It is critical to use the exact same exposure time, gain, and other acquisition settings for all samples to ensure a fair comparison.
-
-
Data Analysis:
-
Using image analysis software (e.g., ImageJ/Fiji), quantify the mean fluorescence intensity of the stained structures for each fluorophore.
-
Compare the mean fluorescence intensities to determine the relative brightness of each fluorophore under these specific experimental conditions.
-
Expected Outcome: This experiment will provide a direct comparison of the signal intensity produced by AF 555 and the other tested fluorophores, allowing for an evidence-based selection for future experiments. While photophysical properties provide a theoretical basis for brightness, this empirical validation is crucial for assessing performance in a biological context.
References
- 1. benchchem.com [benchchem.com]
- 2. How to determine the brightness of a fluorescent molecule? | AAT Bioquest [aatbio.com]
- 3. brightness (fluorophore) | Glossary of Microscopy Terms | Nikon Instruments Inc. [microscope.healthcare.nikon.com]
- 4. Molecular and Spectroscopic Characterization of Green and Red Cyanine Fluorophores from the Alexa Fluor and AF Series - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Alexa Fluor 555 equivalent | APDye Fluor 555 | AxisPharm [axispharm.com]
- 6. FluoroFinder [app.fluorofinder.com]
- 7. FluoroFinder [app.fluorofinder.com]
- 8. Alexa Fluor Dyes Spanning the Visible and Infrared Spectrum—Section 1.3 | Thermo Fisher Scientific - JP [thermofisher.com]
- 9. FluoroFinder [app.fluorofinder.com]
- 10. The Alexa Fluor Dye Series—Note 1.1 | Thermo Fisher Scientific - UK [thermofisher.com]
- 11. Fluorescence quantum yields (QY) and lifetimes (τ) for Alexa Fluor dyes—Table 1.5 | Thermo Fisher Scientific - HK [thermofisher.com]
- 12. Fluorescence spectral properties of cyanine dye-labeled DNA oligomers on surfaces coated with silver particles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. assets.fishersci.com [assets.fishersci.com]
- 15. osti.gov [osti.gov]
A Researcher's Guide to Orange Fluorescent Dyes: Photostability Showdown
In the vibrant world of fluorescence microscopy, the selection of a robust and photostable dye is paramount for generating high-quality, reproducible data. For researchers focusing on the orange spectrum, a variety of fluorescent probes are available, each with distinct characteristics. This guide provides a comprehensive comparison of the photostability of four popular orange fluorescent dyes: Alexa Fluor 555 (AF 555), Cyanine 3 (Cy3), DyLight 550, and Rhodamine Red-X. Our analysis, supported by experimental data from various studies, aims to equip researchers, scientists, and drug development professionals with the information needed to make an informed decision for their specific imaging applications.
Quantitative Comparison of Photostability
The photostability of a fluorophore is a critical parameter, dictating the duration of imaging experiments and the integrity of the collected data. Photobleaching, the irreversible loss of fluorescence upon excitation, can significantly limit the signal-to-noise ratio and hinder the quantitative analysis of images. The following tables summarize key photophysical properties and photostability data for AF 555, Cy3, DyLight 550, and Rhodamine Red-X.
| Dye | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (cm⁻¹M⁻¹) | Quantum Yield |
| Alexa Fluor 555 | 555[1][2] | 565[1][2] | 150,000[1] | - |
| Cy3 | 550[3] | 570[3] | 150,000[4] | 0.24[4] |
| DyLight 550 | 562[3] | 576[3] | 150,000[3] | - |
| Rhodamine Red-X | 570[5] | 590[5] | - | High[5] |
Table 1: Spectroscopic Properties of Selected Orange Fluorescent Dyes. Note: Quantum yield can vary depending on the experimental conditions.
| Dye | Relative Photostability | Key Findings |
| Alexa Fluor 555 | High | Consistently demonstrated to be more photostable than Cy3.[6][7] Protein conjugates of Alexa Fluor 555 are significantly more fluorescent than those of Cy3, especially at high degrees of labeling.[7] |
| Cy3 | Moderate | Less photostable than Alexa Fluor 555.[6][7] Its photostability can be influenced by its local environment and the presence of photoprotective agents.[8] |
| DyLight 550 | High | Exhibits high fluorescence intensity and photostability.[9][10][11] In one study, DyLight 550 was found to be significantly brighter than Alexa Fluor 555.[12] |
| Rhodamine Red-X | High | Known for its high photostability and resistance to photobleaching.[5] |
Table 2: Comparative Photostability of Orange Fluorescent Dyes.
Experimental Protocols for Assessing Photostability
To quantitatively evaluate and compare the photostability of fluorescent dyes, a standardized experimental protocol is crucial. Below is a detailed methodology for a typical photobleaching experiment using a fluorescence microscope.
Objective: To measure and compare the rate of photobleaching of different fluorescent dyes under controlled illumination conditions.
Materials:
-
Fluorescence microscope (confocal or wide-field) with a suitable laser line or excitation source for the orange dyes (e.g., 561 nm laser).
-
High-sensitivity camera (e.g., sCMOS or EMCCD).
-
Objective lens with a high numerical aperture (e.g., 60x or 100x oil immersion).
-
Samples labeled with the fluorescent dyes of interest (e.g., fixed cells with immunolabeling, or purified proteins/antibodies conjugated to the dyes in solution).
-
Image analysis software (e.g., ImageJ/Fiji, MATLAB).
Procedure:
-
Sample Preparation: Prepare samples with each of the fluorescent dyes to be tested. Ensure that the labeling density and sample mounting conditions are as consistent as possible across all samples. For in vitro assays, prepare optically dilute solutions of the dye-conjugates in a suitable buffer.
-
Microscope Setup:
-
Turn on the microscope and the excitation light source.
-
Select the appropriate filter set for the orange fluorescent dyes.
-
Set the laser power or illumination intensity to a constant and reproducible level. This is a critical parameter and should be kept consistent for all experiments.
-
Adjust the camera settings (exposure time, gain) to achieve a good initial signal-to-noise ratio without saturating the detector.
-
-
Image Acquisition:
-
Locate a region of interest (ROI) with clear and uniform fluorescence.
-
Acquire a time-lapse series of images of the ROI under continuous illumination. The time interval between each frame should be kept constant.
-
Continue acquiring images until the fluorescence intensity has significantly decreased (e.g., to less than 50% of the initial intensity).
-
-
Data Analysis:
-
Open the time-lapse image series in the image analysis software.
-
Define an ROI that encompasses the fluorescently labeled structures.
-
Measure the mean fluorescence intensity within the ROI for each frame of the time series.
-
Correct for background fluorescence by measuring the intensity of a region with no labeled structures and subtracting it from the ROI intensity at each time point.
-
Normalize the fluorescence intensity of each time point to the initial intensity (at time = 0).
-
Plot the normalized fluorescence intensity as a function of time.
-
The rate of photobleaching can be quantified by fitting the decay curve to an exponential function to determine the photobleaching half-life (the time it takes for the fluorescence intensity to decrease by 50%).
-
Visualizing the Experimental Workflow
To further clarify the process of evaluating dye photostability, the following diagrams illustrate the key steps involved.
Caption: Experimental workflow for comparing dye photostability.
Caption: Simplified Jablonski diagram illustrating photobleaching.
Conclusion
The choice of an orange fluorescent dye significantly impacts the outcome of fluorescence imaging experiments. Based on the available data, Alexa Fluor 555 and DyLight 550 emerge as highly photostable options, generally outperforming Cy3 . Alexa Fluor 555 is consistently reported to be more photostable than Cy3, leading to brighter and more stable signals over time.[6][7] DyLight 550 is also a strong contender, with reports of high fluorescence intensity and photostability.[9][10][11] Rhodamine Red-X is a classic dye known for its robustness and high photostability.[5]
For demanding applications requiring long-term imaging or quantitative analysis, Alexa Fluor 555 and DyLight 550 are excellent choices. While Cy3 is a widely used and effective dye, researchers should be mindful of its greater susceptibility to photobleaching and consider the use of antifade reagents to mitigate this effect. Ultimately, the optimal dye will depend on the specific experimental conditions, including the imaging system, illumination intensity, and the biological question being addressed. It is always recommended to perform a pilot experiment to evaluate the performance of different dyes in your specific setup.
References
- 1. cancer.iu.edu [cancer.iu.edu]
- 2. FluoroFinder [app.fluorofinder.com]
- 3. assets.fishersci.com [assets.fishersci.com]
- 4. Photostability of Cy3 and Cy5-Labeled DNA in the Presence of Metallic Silver Particles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Buy rhodamine red-X (EVT-1596454) [evitachem.com]
- 6. Alexa Fluor Dyes Spanning the Visible and Infrared Spectrum—Section 1.3 | Thermo Fisher Scientific - KR [thermofisher.com]
- 7. researchgate.net [researchgate.net]
- 8. Photobleaching Lifetimes of Cyanine Fluorophores Used for Single Molecule Förster Resonance Energy Transfer in the Presence of Various Photoprotection Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. DyLight conjugated secondary antibodies | Abcam [abcam.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. DyLight Antibody Labeling Kits | Thermo Fisher Scientific - TW [thermofisher.com]
- 12. Comparison of a chimeric anti-carcinoembryonic antigen antibody conjugated with visible or near-infrared fluorescent dyes for imaging pancreatic cancer in orthotopic nude mouse models - PMC [pmc.ncbi.nlm.nih.gov]
Preserving Function: A Guide to Validating the Biological Activity of AF555-Labeled Proteins
For researchers, scientists, and drug development professionals, the covalent attachment of a fluorescent dye to a protein is a powerful technique for visualizing and tracking molecules. However, a critical and often overlooked step is the validation that this labeling process does not compromise the protein's biological activity. This guide provides a comprehensive comparison of Alexa Fluor™ 555 (AF555), a popular fluorescent dye, with its alternatives, and details the experimental methodologies required to ensure your labeled protein remains functionally sound.
The Impact of Labeling on Protein Function
The addition of any extrinsic label, including a fluorophore like AF555, has the potential to alter a protein's structure and, consequently, its function. This can occur through several mechanisms:
-
Steric Hindrance: The physical bulk of the dye molecule can block binding sites or interfere with conformational changes necessary for activity.
-
Charge Interactions: The charge of the fluorescent dye can introduce new electrostatic interactions that may disrupt the protein's native folding or its interactions with other molecules.[1][2]
-
Hydrophobicity: The hydrophobicity of the dye can lead to aggregation or non-specific binding.
Therefore, it is imperative to experimentally validate the biological activity of any labeled protein. Over-labeling, in particular, increases the risk of aggregation and reduced specificity.[1]
Comparison of AF555 with Alternative Fluorophores
AF555 is a bright and photostable dye, making it a popular choice for protein labeling.[3] However, several alternatives exist, each with its own set of characteristics that may be more or less suitable for a given application. The ideal fluorescent probe should be bright, photostable, and have a high quantum yield.[3]
| Feature | AF555 | Cy®3 | 6-TAMRA | DyLight™ 550 |
| Excitation Max (nm) | ~555 | ~550 | ~546 | ~562 |
| Emission Max (nm) | ~565 | ~570 | ~579 | ~576 |
| Molar Extinction Coefficient (cm⁻¹M⁻¹) | ~150,000 | ~150,000 | ~91,000 | ~150,000 |
| Quantum Yield | ~0.10 | ~0.15 | ~0.10 | Not widely reported |
| Brightness | High | High | Moderate | High |
| Photostability | High | Moderate | Moderate | High |
| pH Sensitivity | Low | Low | Moderate | Low |
| Key Advantages | Bright and photostable, less prone to self-quenching at high degrees of labeling compared to Cy3.[4][5] | Spectrally similar to AF555. | Cost-effective for routine applications.[3] | Bright and photostable. |
| Potential Disadvantages | Higher cost compared to some alternatives. | Prone to self-quenching at higher degrees of labeling, which can reduce fluorescence.[4][5] | Lower brightness and photostability compared to AF555.[3] | Performance can be antibody-dependent. |
Note: Spectroscopic properties can vary slightly depending on the conjugation partner and the local environment. Brightness is a product of the molar extinction coefficient and the quantum yield.
Experimental Protocols for Validating Biological Activity
A multi-faceted approach is recommended to thoroughly validate the biological activity of an AF555-labeled protein. This typically involves comparing the functional parameters of the labeled protein to its unlabeled counterpart.
Binding Assays
These assays are crucial for proteins whose function relies on binding to other molecules, such as antibodies, receptors, or DNA.
SPR is a label-free technique that allows for the real-time measurement of binding kinetics (association and dissociation rates) and affinity.[6][7][8][9]
Protocol:
-
Immobilization: Covalently attach the unlabeled ligand (the binding partner of the protein of interest) to the surface of a sensor chip.
-
Analyte Injection: Flow a series of concentrations of the AF555-labeled protein (analyte) over the sensor surface.
-
Association/Dissociation: Monitor the change in the refractive index as the labeled protein binds to and dissociates from the immobilized ligand.
-
Data Analysis: Fit the resulting sensorgram data to a suitable binding model to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
-
Comparison: Repeat the experiment with the unlabeled protein and compare the kinetic parameters to those of the AF555-labeled protein. Significant differences may indicate that the label is interfering with the binding interaction.
FP is a solution-based technique that measures changes in the rotational speed of a fluorescent molecule upon binding to a larger, unlabeled partner.[3][10][11][12]
Protocol:
-
Reagent Preparation: Prepare a solution of the AF555-labeled protein at a constant concentration. Prepare a serial dilution of the unlabeled binding partner.
-
Binding Reaction: Mix the labeled protein with each concentration of the binding partner and allow the binding to reach equilibrium.
-
Measurement: Excite the sample with polarized light and measure the polarization of the emitted fluorescence.
-
Data Analysis: Plot the change in fluorescence polarization as a function of the binding partner concentration. Fit the data to a binding isotherm to determine the dissociation constant (Kd).
-
Comparison: Compare the Kd obtained for the labeled protein with the known Kd of the unlabeled interaction (if available) or with a value determined through a different method.
Enzyme Kinetic Assays
For proteins that are enzymes, it is essential to determine if the labeling process has altered their catalytic activity.[13][14][15][16][17]
Protocol:
-
Assay Setup: Prepare a reaction mixture containing a suitable buffer, the enzyme's substrate, and any necessary cofactors.
-
Enzyme Addition: Initiate the reaction by adding a known concentration of either the AF555-labeled enzyme or the unlabeled enzyme.
-
Monitoring Reaction Progress: Measure the rate of product formation or substrate depletion over time using a suitable detection method (e.g., spectrophotometry, fluorometry).
-
Data Analysis: Determine the initial reaction velocities at various substrate concentrations. Plot the initial velocity versus substrate concentration and fit the data to the Michaelis-Menten equation to determine the Michaelis constant (Km) and the maximum velocity (Vmax).
-
Comparison: Compare the Km and Vmax values of the labeled and unlabeled enzymes. Significant changes in these parameters suggest that the label has affected the enzyme's catalytic efficiency or substrate binding.
Cell-Based Functional Assays
For proteins that function within a cellular context, such as signaling proteins or antibodies for cell-surface receptor targeting, cell-based assays are the most physiologically relevant method of validation.[18]
Protocol (Example: Labeled Antibody for Flow Cytometry):
-
Cell Preparation: Prepare a suspension of cells that express the target antigen and a negative control cell line that does not.
-
Staining: Incubate both cell types with a range of concentrations of the AF555-labeled antibody and the unlabeled primary antibody (which will require a fluorescently labeled secondary antibody for detection).
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to measure the mean fluorescence intensity (MFI) of the positive and negative cell populations.
-
Data Analysis: Compare the staining patterns and MFI of the AF555-labeled antibody with the unlabeled antibody. The labeled antibody should show specific binding to the antigen-expressing cells with minimal staining of the negative control cells.
-
Functional Consequence (Optional): If the antibody is expected to induce a biological response (e.g., receptor internalization, cell signaling), this can be measured as a downstream functional readout.
Visualizing the Validation Workflow and a Signaling Pathway
To further clarify the concepts discussed, the following diagrams illustrate a general workflow for validating the biological activity of a labeled protein and a representative signaling pathway that could be studied using such a protein.
Caption: Workflow for validating the biological activity of a labeled protein.
Caption: A representative RTK signaling pathway studied with a labeled ligand.
By rigorously applying these validation methods, researchers can confidently use AF555-labeled proteins in their experiments, ensuring that the observed results are a true reflection of the protein's biological function and not an artifact of the labeling process. This diligence is fundamental to producing reliable and reproducible scientific data.
References
- 1. How does fluorescent labeling affect the binding kinetics of proteins with intact cells? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. asu.elsevierpure.com [asu.elsevierpure.com]
- 3. Fluorescence Polarization (FP) | Molecular Devices [moleculardevices.com]
- 4. Fluorescence resonance energy transfer (FRET) microscopy imaging of live cell protein localizations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. blog.benchsci.com [blog.benchsci.com]
- 6. criver.com [criver.com]
- 7. portlandpress.com [portlandpress.com]
- 8. Measuring Antibody-Antigen Binding Kinetics Using Surface Plasmon Resonance | Springer Nature Experiments [experiments.springernature.com]
- 9. Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fluorescence polarization assay to quantify protein-protein interactions in an HTS format - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. bmglabtech.com [bmglabtech.com]
- 12. Fluorescence Polarization (FP) Assays for Monitoring Peptide-Protein or Nucleic Acid-Protein Binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Enzyme Kinetic Assay - Creative Biogene [microbiosci.creative-biogene.com]
- 14. Rapid Determination of Enzyme Kinetics from Fluorescence: Overcoming the Inner Filter Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 15. antibodiesinc.com [antibodiesinc.com]
- 16. How to Use Fluorescence Spectroscopy for Enzyme Activity Assays [synapse.patsnap.com]
- 17. Fluorometric Enzyme Assays - Creative Enzymes [creative-enzymes.com]
- 18. Cell-Based Functional Assays | Oncolines B.V. [oncolines.com]
A Comparative Guide to the Quality Control of AF 555 NHS Ester Conjugates
For researchers, scientists, and drug development professionals utilizing fluorescently labeled biomolecules, ensuring the quality and consistency of their conjugates is paramount. This guide provides a comprehensive comparison of AF 555 NHS ester, a popular fluorescent dye, with its alternatives. We present key quality control parameters, detailed experimental protocols, and supporting data to aid in the selection and validation of fluorescently labeled conjugates.
Performance Comparison: AF 555 vs. Alternatives
AF 555 is a bright and photostable fluorescent dye often used for labeling proteins, peptides, and other amine-containing molecules.[1][2] Its performance is frequently compared to other commercially available dyes in the same spectral region. The following tables summarize the key spectroscopic properties and quality control parameters for this compound and its common alternatives.
Table 1: Spectroscopic Properties of AF 555 and Alternative Dyes
| Dye | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (M⁻¹cm⁻¹) | Quantum Yield |
| AF 555 | 552 | 566 | 152,000 | 0.14[3] |
| Alexa Fluor 555 | 555 | 565 | >130,000[4] | Not specified |
| Cy3 | ~550 | ~570 | 150,000 | Not specified |
| AZDye 555 | 555 | 572 | 155,000 | Not specified[5] |
| DyLight 549 | 550 | 568 | Not specified | Not specified |
Table 2: Quality Control Parameters for Fluorescent Dye NHS Esters
| Parameter | This compound | General Alternatives (e.g., Alexa Fluor, Cy dyes) |
| Purity | ≥ 95% (HPLC-MS, ¹H NMR)[1][3] | Typically ≥ 90-95% (HPLC) |
| Reactivity | Amine-reactive NHS ester[1] | Amine-reactive NHS ester[5][6] |
| Storage | -20°C in the dark, desiccated[1][3] | Typically -20°C, desiccated |
| Solubility | Water, DMSO, DMF[5] | Varies, commonly DMSO or DMF |
Experimental Protocols for Quality Control
Rigorous quality control of antibody-dye conjugates is essential for reproducible experimental results. Below are detailed protocols for key quality control assays.
Determination of Dye-to-Protein Ratio (Degree of Labeling)
The dye-to-protein ratio (D:P ratio), or degree of labeling (DOL), is a critical parameter that indicates the average number of dye molecules conjugated to a single protein molecule.[7] An optimal D:P ratio is crucial, as over-labeling can lead to fluorescence quenching and loss of biological activity, while under-labeling results in a weak signal.[7]
Principle: The D:P ratio is determined by measuring the absorbance of the conjugate at two wavelengths: 280 nm (for the protein) and the maximum absorbance of the dye (A_max).[7][8] A correction factor is applied to the 280 nm reading to account for the dye's absorbance at this wavelength.[8][9]
Protocol:
-
Purification of the Conjugate: It is crucial to remove all non-conjugated dye from the labeled protein.[8] This can be achieved using size-exclusion chromatography (e.g., Sephadex G-25 column) or dialysis.[8][9] The first colored band to elute from the column is the labeled protein conjugate.[8]
-
Absorbance Measurement:
-
Using a spectrophotometer, measure the absorbance of the purified conjugate solution at 280 nm (A₂₈₀) and at the A_max of the dye (e.g., ~555 nm for AF 555).[8]
-
If the absorbance reading is above 2.0, dilute the sample with an appropriate buffer (e.g., PBS) and re-measure, keeping track of the dilution factor.[8]
-
-
Calculation:
-
Protein Concentration (M): Protein Conc. (M) = [A₂₈₀ - (A_max * CF)] / ε_protein * Dilution Factor Where:
-
A₂₈₀ is the absorbance at 280 nm.
-
A_max is the absorbance at the dye's maximum absorbance wavelength.
-
CF is the correction factor (A₂₈₀ of the dye / A_max of the dye). For AF 555, a typical correction factor for spectrally similar dyes like FITC is around 0.30.[8]
-
ε_protein is the molar extinction coefficient of the protein at 280 nm (e.g., ~210,000 M⁻¹cm⁻¹ for IgG).[8]
-
-
Dye Concentration (M): Dye Conc. (M) = A_max / ε_dye * Dilution Factor Where:
-
ε_dye is the molar extinction coefficient of the dye at its A_max (e.g., 152,000 M⁻¹cm⁻¹ for AF 555).[3]
-
-
Dye-to-Protein Ratio: D:P Ratio = Dye Conc. (M) / Protein Conc. (M)
-
Conjugation Efficiency
This assay determines the percentage of the initial dye that has been successfully conjugated to the protein.
Principle: Conjugation efficiency is assessed by separating the protein-dye conjugate from the free, unreacted dye and quantifying the amount of each.
Protocol:
-
Reaction Setup: Prepare the conjugation reaction by mixing the protein and this compound at a specific molar ratio (e.g., 1:10 to 1:20 protein to dye) in an amine-free buffer with a pH of 8.0-9.5.[8]
-
Incubation: Incubate the reaction mixture for 1 hour at room temperature in the dark.
-
Separation: Separate the conjugate from the free dye using a desalting column.[]
-
Quantification:
-
Measure the absorbance of the purified conjugate fraction at the A_max of the dye.
-
Measure the absorbance of the free dye fraction at the A_max.
-
-
Calculation: Conjugation Efficiency (%) = (Absorbance of Conjugated Dye / (Absorbance of Conjugated Dye + Absorbance of Free Dye)) * 100
Functional Assays for Antibody-Dye Conjugates
It is essential to verify that the conjugation process does not impair the biological function of the antibody.[11]
Principle: The specific functional assay will depend on the antibody's mechanism of action. Common assays include ELISA, flow cytometry, and cell-based assays to assess binding affinity and biological activity.[12]
Example Protocol (Flow Cytometry for Binding Analysis):
-
Cell Preparation: Prepare target cells that express the antigen recognized by the antibody.
-
Incubation: Incubate the cells with a dilution series of the AF 555-conjugated antibody and an unconjugated control antibody.
-
Washing: Wash the cells to remove unbound antibody.
-
Analysis: Analyze the cells by flow cytometry, measuring the mean fluorescence intensity (MFI) of the AF 555 signal.
-
Comparison: Compare the MFI of the conjugated antibody to that of the unconjugated antibody (which will require a fluorescently labeled secondary antibody for detection). A significant decrease in MFI for the conjugated antibody may indicate impaired binding.
Visualizing the Quality Control Workflow
The following diagrams illustrate the key workflows in the quality control of this compound conjugates.
Caption: Quality control workflow for this compound conjugates.
Caption: Logical flow for calculating the Dye-to-Protein (D:P) ratio.
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. lumiprobe.com [lumiprobe.com]
- 3. lunanano.ca [lunanano.ca]
- 4. Alexa Fluor Dyes Spanning the Visible and Infrared Spectrum—Section 1.3 | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. vectorlabs.com [vectorlabs.com]
- 6. abpbio.com [abpbio.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. benchchem.com [benchchem.com]
- 9. info.gbiosciences.com [info.gbiosciences.com]
- 11. youtube.com [youtube.com]
- 12. antibody.com [antibody.com]
Unveiling Spectral Overlap: A Comparative Guide for Alexa Fluor 555
For researchers, scientists, and drug development professionals leveraging fluorescence-based techniques, the selection of compatible fluorophores is paramount to generating accurate and reliable data. A critical consideration in multi-color fluorescence experiments is the degree of spectral overlap between the chosen dyes. This guide provides a comprehensive comparison of the spectral properties of Alexa Fluor 555 (AF 555) with other commonly used fluorophores, offering quantitative data and detailed experimental protocols to empower informed decision-making in your research.
Spectral Characteristics of Alexa Fluor 555 and Common Fluorophores
Alexa Fluor 555 is a bright and photostable orange-fluorescent dye frequently used in applications such as immunofluorescence, fluorescence microscopy, and flow cytometry.[1] Its spectral characteristics, particularly its excitation and emission maxima, dictate its compatibility with other fluorophores. Significant overlap in emission spectra can lead to "bleed-through" or "crosstalk," where the signal from one fluorophore is detected in the channel designated for another, potentially leading to false-positive results or inaccurate colocalization analysis.
The following table summarizes the key spectral properties of Alexa Fluor 555 and other common fluorophores.
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Stokes Shift (nm) |
| Alexa Fluor 555 | 555 | 565 | 10 |
| FITC | 495 | 518 | 23 |
| TRITC | 557 | 576 | 19 |
| Cy3 | 550 | 570 | 20 |
| Cy5 | 650 | 670 | 20 |
| DAPI | 345 | 455 | 110 |
| GFP (eGFP) | 488 | 509 | 21 |
Note: Excitation and emission maxima can vary slightly depending on the local environment (e.g., conjugation to a biomolecule, solvent).
Quantifying Spectral Overlap with Alexa Fluor 555
To provide a more quantitative measure of potential crosstalk, the following table illustrates the percentage of emission spillover from other common fluorophores into a standard detection channel for Alexa Fluor 555, and vice-versa. These values were generated using online spectral analysis tools and are based on typical laser lines and filter sets. It is crucial to note that these percentages can vary depending on the specific instrumentation and filter configurations used.
| Fluorophore Pair | Spillover of Fluorophore 1 into AF 555 Channel (%) | Spillover of AF 555 into Fluorophore 1 Channel (%) |
| AF 555 / FITC | Low (< 5%) | Low (< 5%) |
| AF 555 / TRITC | High (> 50%) | High (> 50%) |
| AF 555 / Cy3 | Very High (> 70%) | Very High (> 70%) |
| AF 555 / Cy5 | Negligible (< 1%) | Negligible (< 1%) |
| AF 555 / DAPI | Negligible (< 1%) | Negligible (< 1%) |
| AF 555 / GFP | Low (< 5%) | Low (< 5%) |
Analysis of Spectral Overlap:
-
High Overlap: Alexa Fluor 555 exhibits significant spectral overlap with TRITC and is spectrally almost identical to Cy3 .[2] This makes them unsuitable for simultaneous use in the same sample without advanced spectral unmixing techniques.
-
Moderate Overlap: While the peak emissions are well-separated, the broad emission tail of fluorophores like FITC and GFP can result in a low level of crosstalk into the AF 555 channel, and vice-versa. Careful selection of filters can minimize this.
-
Low to Negligible Overlap: Alexa Fluor 555 is highly compatible with blue-emitting dyes like DAPI and far-red emitting dyes like Cy5 , showing minimal to no spectral overlap. This makes them excellent partners for multi-color imaging.
Visualizing Spectral Overlap
The following diagram illustrates the concept of spectral overlap, where the emission spectrum of a donor fluorophore overlaps with the excitation spectrum of an acceptor fluorophore, a principle also fundamental to Förster Resonance Energy Transfer (FRET).
Experimental Protocol for Quantifying Spectral Bleed-through
To empirically determine the level of spectral bleed-through for your specific experimental setup, it is essential to prepare and image single-stained control samples.
Objective: To quantify the percentage of signal from a single fluorophore that is detected in a non-designated fluorescence channel (bleed-through).
Materials:
-
Your biological sample of interest (cells or tissue)
-
Primary antibodies (if performing immunofluorescence)
-
Secondary antibodies conjugated to individual fluorophores (e.g., anti-mouse AF 555, anti-rabbit FITC)
-
Mounting medium
-
Fluorescence microscope with appropriate filter sets for each fluorophore
Methodology:
-
Prepare Single-Stained Controls:
-
For each fluorophore in your multi-color experiment, prepare a separate sample stained with only that single fluorophore.
-
Example:
-
Control 1: Sample stained only with AF 555.
-
Control 2: Sample stained only with FITC.
-
Also, prepare an unstained sample to determine the level of autofluorescence.
-
-
-
Image Acquisition:
-
For each single-stained control, acquire images in all the channels you plan to use in your multi-color experiment.
-
Crucially, use the exact same imaging settings (laser power, exposure time, gain, etc.) for all control samples and for your final multi-color experiment.
-
Example for Control 1 (AF 555 only):
-
Acquire an image using the AF 555 filter set (your primary channel).
-
Acquire an image using the FITC filter set (the channel you are testing for bleed-through).
-
-
Example for Control 2 (FITC only):
-
Acquire an image using the FITC filter set (your primary channel).
-
Acquire an image using the AF 555 filter set (the channel you are testing for bleed-through).
-
-
-
Image Analysis and Quantification:
-
Use image analysis software (e.g., ImageJ/Fiji, ZEN, LAS X) to measure the mean fluorescence intensity in a region of interest (ROI) that contains a specific signal.
-
For each control sample, measure the mean intensity in the primary channel and in the bleed-through channel.
-
Subtract the mean intensity of the unstained control from all measurements to correct for autofluorescence.
-
Calculate the bleed-through percentage using the following formula:
Bleed-through (%) = (Mean Intensity in Bleed-through Channel / Mean Intensity in Primary Channel) x 100
-
Workflow for Quantifying Spectral Bleed-through
References
A Researcher's Guide to Selecting Fluorophores for Multiplex Imaging
In the intricate world of cellular and tissue analysis, multiplex imaging stands out as a powerful technique, allowing for the simultaneous visualization of multiple targets within a single sample. This capability is crucial for understanding complex biological systems, identifying cellular subtypes, and elucidating signaling pathways. However, the success of any multiplex imaging experiment hinges on the careful selection of fluorophores. This guide provides an objective comparison of various fluorophore classes, supported by quantitative data and detailed experimental protocols, to empower researchers in making informed decisions for their specific needs.
Key Performance Indicators for Fluorophore Selection
The ideal fluorophore for multiplex imaging should possess a combination of characteristics that ensure bright, stable, and distinct signals from each target. The primary parameters to consider are:
-
Brightness: Determined by the product of the molar extinction coefficient (ε) and the quantum yield (Φ), brightness dictates the intensity of the fluorescent signal.[1][2][3][4] Brighter fluorophores are essential for detecting low-abundance targets.[1][5]
-
Photostability: This refers to a fluorophore's resistance to photobleaching, the irreversible loss of fluorescence upon exposure to excitation light.[6][7] High photostability is critical for experiments requiring long or repeated exposures, such as time-lapse imaging or z-stack acquisition.[8]
-
Spectral Overlap: In multiplex experiments, the emission spectrum of one fluorophore can bleed into the detection channel of another, a phenomenon known as spectral overlap or crosstalk.[5][9][10] Minimizing spectral overlap by choosing fluorophores with well-separated emission peaks is crucial for accurate signal discrimination.[1][9]
-
Stokes Shift: This is the difference in wavelength between the excitation maximum and the emission maximum. A larger Stokes shift is generally desirable as it helps to separate the emission signal from the excitation light, reducing background noise.[11][12]
Comparison of Fluorophore Classes
The landscape of fluorescent probes is diverse, with each class offering a unique set of advantages and disadvantages for multiplex imaging.
Organic Dyes
Small-molecule organic dyes, such as the Alexa Fluor and DyLight series, are widely used due to their broad availability, ease of conjugation to antibodies, and relatively small size.
Advantages:
-
Wide variety of excitation and emission wavelengths.
-
Generally good brightness and photostability.
-
Small size, which can be advantageous for penetrating dense tissue structures.[13]
Disadvantages:
-
Can be prone to photobleaching, especially older generations of dyes like FITC.[7]
-
Broader emission spectra can lead to significant spectral overlap in high-plex panels.[9][14]
Quantum Dots (QDs)
QDs are semiconductor nanocrystals that exhibit quantum mechanical properties, resulting in unique optical characteristics.[15][16]
Advantages:
-
Broad absorption spectra and narrow, symmetric emission spectra, which significantly reduces spectral overlap.[15][17][18]
-
High photostability, making them ideal for long-term imaging.[16][17][18]
-
A single light source can be used to excite a wide range of QDs with different emission colors.[15][19]
Disadvantages:
-
Larger physical size compared to organic dyes, which may cause steric hindrance.[20]
-
Potential for cytotoxicity, although surface coatings have largely mitigated this concern.[20]
-
Can exhibit "blinking" (intermittent fluorescence).
Polymer-Based Dyes
This class includes dyes like the Brilliant Violet™ and Super Bright series, which are based on light-harvesting polymers.[14][21]
Advantages:
-
Exceptional brightness, often significantly brighter than traditional organic dyes.[14][21][22]
-
Narrow excitation and emission peaks, improving their suitability for multiplexing.[14]
Disadvantages:
-
Can be susceptible to degradation, particularly when exposed to certain fixation and permeabilization reagents.
-
Tandem versions can be sensitive to environmental factors.[23]
Tandem Dyes
Tandem dyes consist of a donor fluorophore covalently linked to an acceptor fluorophore.[23] Energy transfer from the donor to the acceptor results in a large Stokes shift.[23][24]
Advantages:
-
Enable a wider range of emission colors from a single excitation laser.[24]
-
Greatly expand the multiplexing capabilities of a given imaging system.
Disadvantages:
-
The efficiency of energy transfer can be compromised by environmental factors, leading to uncoupled donor emission and signal in an unintended channel.[23]
-
Can be less stable than their individual component dyes.[14][23]
Quantitative Fluorophore Comparison
The following table summarizes the key photophysical properties of a selection of commonly used fluorophores across different classes. Brightness is calculated as the product of the extinction coefficient and the quantum yield, normalized for comparison.
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Quantum Yield (Φ) | Relative Brightness | Photostability |
| Organic Dyes | ||||||
| FITC | 494 | 520 | 75,000 | 0.92 | Moderate | Low |
| Alexa Fluor 488 | 495 | 519 | 73,000 | 0.92 | Moderate | High |
| Alexa Fluor 555 | 555 | 565 | 150,000 | 0.10 | Moderate | High |
| Alexa Fluor 647 | 650 | 668 | 270,000 | 0.33 | High | High |
| Quantum Dots | ||||||
| Qdot 525 | <500 | 525 | Broad | ~0.50 | High | Very High |
| Qdot 605 | <500 | 605 | Broad | ~0.70 | Very High | Very High |
| Qdot 655 | <500 | 655 | Broad | ~0.80 | Very High | Very High |
| Polymer Dyes | ||||||
| Brilliant Violet 421 | 405 | 421 | N/A | N/A | Very High | Moderate |
| Brilliant Violet 605 | 405 | 603 | N/A | N/A | Very High | Moderate |
| Super Bright 436 | 414 | 436 | N/A | N/A | Very High | Moderate |
| Tandem Dyes | ||||||
| PE-Cy5 | 496, 565 | 667 | 1,960,000 | N/A | Very High | Moderate |
| APC-Cy7 | 650 | 767 | 700,000 | N/A | High | Moderate |
Note: Data for polymer dyes' extinction coefficients and quantum yields are often proprietary and not publicly available. Their brightness is generally marketed as being significantly higher than traditional dyes.
Experimental Protocols
Protocol for Assessing Fluorophore Photostability
This protocol outlines a method for comparing the photostability of different fluorophores under identical imaging conditions.
1. Sample Preparation: a. Prepare slides with cells or tissue sections stained with the fluorophore-conjugated antibodies to be tested. Use a consistent staining protocol for all samples. b. Mount the samples using an anti-fade mounting medium.[1]
2. Image Acquisition Setup: a. Use a confocal or widefield fluorescence microscope. b. Select an objective with appropriate magnification and numerical aperture. c. For each fluorophore, use the optimal laser line for excitation and set the emission detection window to capture the peak fluorescence. d. Set the laser power, detector gain, and pixel dwell time (for confocal) or exposure time (for widefield) to achieve a good initial signal-to-noise ratio without saturating the detector. Crucially, keep these settings identical for all fluorophores being compared.
3. Time-Lapse Imaging: a. Define a region of interest (ROI) for each sample. b. Acquire a time-lapse series of images of the ROI. For example, capture an image every 30 seconds for a total of 10 minutes. The continuous exposure to the excitation light will induce photobleaching.[6]
4. Data Analysis: a. For each time point in the series, measure the mean fluorescence intensity within the ROI. b. Background subtract the intensity values. c. Normalize the intensity of each time point to the intensity of the first time point (t=0). d. Plot the normalized fluorescence intensity as a function of time for each fluorophore. The rate of decay of the curve is indicative of the fluorophore's photostability, with a slower decay indicating higher photostability.
Protocol for Multiplex Staining and Imaging
This protocol provides a general workflow for staining a sample with multiple fluorophore-conjugated antibodies.
1. Sample Preparation: a. Prepare cells or tissue sections according to standard protocols (e.g., fixation, permeabilization, antigen retrieval).
2. Antibody Incubation: a. Prepare a cocktail of primary antibodies, each conjugated to a distinct fluorophore. If using unconjugated primary antibodies, a subsequent incubation with fluorophore-conjugated secondary antibodies will be required. b. When designing the antibody panel, assign the brightest fluorophores to the least abundant antigens and the dimmest fluorophores to the most abundant antigens.[5] c. Incubate the sample with the antibody cocktail for the recommended time and temperature.
3. Washing and Mounting: a. Wash the sample thoroughly to remove unbound antibodies. b. Counterstain with a nuclear stain such as DAPI, if desired. c. Mount the sample with an anti-fade mounting medium.
4. Image Acquisition: a. On a fluorescence microscope, sequentially excite each fluorophore with its optimal laser line and collect the emission in its corresponding channel. Sequential imaging helps to minimize bleed-through.[9] b. For highly overlapping spectra, spectral imaging followed by linear unmixing may be necessary to accurately separate the signals.[25][26][27]
Visualizing Workflows and Concepts
To aid in the understanding of the fluorophore selection process and experimental design, the following diagrams illustrate key concepts and workflows.
Caption: Workflow for selecting fluorophores in multiplex imaging.
Caption: Illustration of spectral overlap between fluorophores.
Caption: Experimental workflow for multiplex immunofluorescence.
By carefully considering the properties of different fluorophores and following optimized experimental protocols, researchers can successfully design and execute high-quality multiplex imaging experiments, leading to a deeper understanding of complex biological processes.
References
- 1. bosterbio.com [bosterbio.com]
- 2. Buyer's Guide: Fluorophores for Flow Cytometry | Labcompare.com [labcompare.com]
- 3. benchchem.com [benchchem.com]
- 4. biocompare.com [biocompare.com]
- 5. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 6. blog.addgene.org [blog.addgene.org]
- 7. How to Minimize Photobleaching in Fluorescence Microscopy: A Comprehensive Guide | KEYENCE America [keyence.com]
- 8. Photostable and photoswitching fluorescent dyes for super-resolution imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. microscopyfocus.com [microscopyfocus.com]
- 10. Multicolor Microscopy: The Importance of Multiplexing | Learn & Share | Leica Microsystems [leica-microsystems.com]
- 11. bioradiations.com [bioradiations.com]
- 12. bitesizebio.com [bitesizebio.com]
- 13. biocompare.com [biocompare.com]
- 14. biocompare.com [biocompare.com]
- 15. biorxiv.org [biorxiv.org]
- 16. Quantum Dots for Live Cell and In Vivo Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Method for multiplex cellular detection of mRNAs using quantum dot fluorescent in situ hybridization - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Advances in fluorescence imaging with quantum dot bio-probes - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Enhanced Multiplexing of Immunofluorescence Microscopy Using a Long Stokes Shift Fluorophore - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Super Bright Fluorescent Polymer Dyes for the Violet Laser | Thermo Fisher Scientific - HK [thermofisher.com]
- 22. beckman.com [beckman.com]
- 23. Tandem Dyes - FluoroFinder [fluorofinder.com]
- 24. docs.aatbio.com [docs.aatbio.com]
- 25. OPG [opg.optica.org]
- 26. creative-diagnostics.com [creative-diagnostics.com]
- 27. SUFI: an automated approach to spectral unmixing of fluorescent multiplex images captured in mouse and post-mortem human brain tissues - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: AF 555 NHS Ester for High-Performance Fluorescence Applications
For researchers, scientists, and drug development professionals, the selection of a fluorescent dye is a pivotal decision that profoundly influences experimental outcomes. This guide provides an in-depth, data-driven comparison of AF 555 NHS ester, a high-performance orange fluorescent dye, with its commonly used alternatives. By examining photophysical properties, bioconjugation efficiency, and performance in key applications, this guide serves as a resource for making informed decisions to optimize fluorescence-based assays.
Performance at a Glance: A Quantitative Comparison
The efficacy of a fluorophore is determined by its brightness and photostability. Brightness is a function of the molar extinction coefficient (the efficiency of light absorption) and the quantum yield (the efficiency of converting absorbed light into emitted fluorescence). Photostability dictates the duration a fluorescent signal can be reliably detected under continuous illumination. This compound consistently demonstrates superior performance in these critical areas compared to traditional dyes like Cyanine3 (Cy3) and Tetramethylrhodamine (TAMRA).
Table 1: Photophysical Properties of AF 555 and Common Alternatives
| Property | AF 555 / Alexa Fluor™ 555 | Cyanine3 (Cy3) | Tetramethylrhodamine (TAMRA) |
| Excitation Max (nm) | ~555 | ~550 | ~555 |
| Emission Max (nm) | ~565 | ~570 | ~580 |
| Molar Extinction Coefficient (cm⁻¹M⁻¹) | ~155,000 | ~150,000 | ~91,000 |
| Quantum Yield | ~0.10[1] | Varies, generally lower than AF 555 when conjugated | ~0.10 (free dye) |
| Brightness (Ext. Coeff. x QY) | ~15,500 | Variable, typically lower | ~9,100 |
| Photostability | Excellent[2][3] | Good | Moderate |
| pH Sensitivity | Insensitive (pH 4-10)[4] | Moderate | Sensitive |
| Water Solubility | High | Moderate to High (sulfonated forms) | Moderate |
The Impact of Degree of Labeling (DOL) on Fluorescence
A crucial aspect of bioconjugation is the degree of labeling (DOL), which represents the average number of dye molecules attached to a single protein. While a higher DOL can potentially increase the signal, many traditional dyes, such as Cy3, suffer from self-quenching at high DOLs, leading to a decrease in fluorescence. AF 555 dye conjugates, however, exhibit significantly less self-quenching, resulting in brighter and more sensitive detection even at high labeling densities.[3][5]
One study demonstrated that the total fluorescence of AF 555-conjugated goat anti-rabbit IgG (GAR) increased approximately fourfold over DOL values from 1 to 9. In contrast, the total fluorescence of Cy3-GAR conjugates increased less than twofold over the same range.[5] This characteristic makes AF 555 an exceptional choice for applications requiring high sensitivity.
Experimental Protocols
Detailed methodologies are essential for reproducible and reliable experimental results. The following sections provide protocols for common applications of this compound.
General Protocol for Antibody Labeling with this compound
This protocol outlines a general procedure for conjugating this compound to an IgG antibody. The optimal dye-to-protein molar ratio should be determined empirically for each specific protein.
Materials:
-
Antibody (IgG) in an amine-free buffer (e.g., PBS)
-
This compound
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO)
-
1 M Sodium Bicarbonate (NaHCO₃), pH 8.3-8.5
-
Purification column (e.g., Sephadex G-25) or spin column
-
Phosphate-buffered saline (PBS)
Procedure:
-
Prepare the Antibody Solution: Adjust the antibody concentration to 2-10 mg/mL in 0.1 M sodium bicarbonate buffer (pH 8.3-8.5).
-
Prepare the Dye Stock Solution: Immediately before use, dissolve the this compound in DMSO to a concentration of 10 mg/mL.
-
Conjugation Reaction: While gently stirring, add the dye stock solution to the antibody solution. A common starting point is a 10:1 molar ratio of dye to antibody.
-
Incubation: Incubate the reaction mixture for 1 hour at room temperature, protected from light.
-
Purification: Separate the labeled antibody from the unreacted dye using a gel filtration column or a spin desalting column equilibrated with PBS. The first colored band to elute is the conjugated antibody.
-
Determine Degree of Labeling (DOL) (Optional but Recommended):
-
Measure the absorbance of the conjugate at 280 nm (for protein) and at ~555 nm (for AF 555).
-
Calculate the protein concentration and the dye concentration using their respective extinction coefficients. The DOL is the molar ratio of the dye to the protein.
-
Immunofluorescence Staining Protocol
This protocol provides a general workflow for indirect immunofluorescence staining of cultured cells using an AF 555-labeled secondary antibody.
Materials:
-
Cultured cells on coverslips
-
Phosphate-buffered saline (PBS)
-
Fixation buffer (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody
-
AF 555-labeled secondary antibody
-
Nuclear counterstain (e.g., DAPI)
-
Antifade mounting medium
Procedure:
-
Cell Fixation: Wash the cells with PBS and then fix with fixation buffer for 15 minutes at room temperature.
-
Permeabilization: Wash the cells with PBS and then permeabilize with permeabilization buffer for 10 minutes.
-
Blocking: Wash the cells with PBS and then block with blocking buffer for 1 hour to reduce nonspecific antibody binding.
-
Primary Antibody Incubation: Incubate the cells with the primary antibody diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells with PBS and then incubate with the AF 555-labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature, protected from light.
-
Counterstaining and Mounting: Wash the cells with PBS, counterstain with DAPI if desired, and then mount the coverslips onto microscope slides using an antifade mounting medium.
-
Imaging: Visualize the fluorescent signal using a fluorescence microscope with appropriate filter sets for AF 555 (e.g., TRITC or Cy3 filter set).
Visualizing Workflows and Pathways
Diagrams are powerful tools for understanding complex processes. The following visualizations, created using the DOT language, illustrate key experimental workflows.
Caption: Workflow for labeling an antibody with this compound.
Caption: Indirect immunofluorescence staining workflow.
Conclusion
This compound stands out as a superior fluorescent probe for a multitude of applications in life sciences research. Its exceptional brightness, high photostability, and resistance to self-quenching make it a robust and reliable tool for generating high-quality, reproducible data. For researchers seeking to enhance the sensitivity and clarity of their fluorescence-based experiments, this compound offers a significant performance advantage over traditional dyes. By following optimized labeling and staining protocols, scientists can fully leverage the capabilities of this advanced fluorophore to achieve their research objectives.
References
- 1. Fluorescence quantum yields (QY) and lifetimes (τ) for Alexa Fluor dyes—Table 1.5 | Thermo Fisher Scientific - US [thermofisher.com]
- 2. benchchem.com [benchchem.com]
- 3. Quantitative comparison of long-wavelength Alexa Fluor dyes to Cy dyes: fluorescence of the dyes and their bioconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Alexa Fluor™ 555 NHS Ester (Succinimidyl Ester) 1 mg | Buy Online | Invitrogen™ [thermofisher.com]
- 5. researchgate.net [researchgate.net]
A Head-to-Head Comparison: AF 555 NHS Ester versus Common Alternatives for Fluorescent Labeling
For researchers, scientists, and drug development professionals, the selection of the right fluorescent dye is paramount for generating high-quality, reproducible data. This guide provides an objective comparison of the widely used AF 555 NHS ester with its common alternatives, Cy3 and DyLight 550, focusing on key performance metrics and providing the necessary experimental details for informed decision-making.
AF 555, a member of the Alexa Fluor family, is a bright and photostable orange-fluorescent dye. Its N-hydroxysuccinimidyl (NHS) ester form is a popular choice for labeling primary amines on proteins, such as antibodies, and other biomolecules.[1][2] This guide will delve into a quantitative comparison of its performance against other commonly used dyes in similar applications.
Performance at a Glance: A Quantitative Comparison
The brightness of a fluorophore is determined by its molar extinction coefficient (how efficiently it absorbs light) and its quantum yield (how efficiently it converts absorbed light into emitted fluorescence).[3] Photostability, the resistance to fading upon excitation, is another critical factor for imaging applications.
| Feature | AF 555 (Alexa Fluor 555) | Cy3 | DyLight 550 |
| Excitation Max (nm) | ~555[4][5] | ~555[5] | ~562[6] |
| Emission Max (nm) | ~565 - 572[4][7] | ~569 - 571[5][8] | ~576[6] |
| Molar Extinction Coefficient (cm⁻¹M⁻¹) | ~150,000[6] | ~150,000 | ~150,000[6] |
| Quantum Yield | ~0.10[9] | Variable, prone to quenching | Not explicitly found |
| Photostability | High[4][10] | Moderate, less stable than AF 555[4][11] | Not explicitly found |
| Brightness of Conjugates | High, less self-quenching[4][10] | Prone to self-quenching at high DOL*[4][8][12] | Reported to be brighter than AF 555 in one study[13][14] |
*DOL (Degree of Labeling): The number of dye molecules conjugated to a single protein molecule.
Key Takeaways from the Data:
-
Brightness and Photostability: this compound consistently demonstrates superior photostability compared to Cy3.[4][10] While the quantum yield of free Cy3 can be comparable, AF 555 conjugates are often brighter, especially at higher degrees of labeling, due to reduced self-quenching.[4][12] This makes AF 555 a more robust choice for applications requiring long exposure times or high sensitivity.
-
DyLight 550: One study suggests that DyLight 550 conjugates may be brighter than AF 555 conjugates in certain applications.[13][14] However, comprehensive quantitative data on its photostability and quantum yield in direct comparison to AF 555 is less readily available in the reviewed literature.
-
Spectral Similarity: All three dyes are spectrally similar, making them compatible with standard TRITC/Cy3 filter sets.[3][15]
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing experimental outcomes. Below are generalized protocols for antibody labeling and for assessing the photostability of fluorescent conjugates.
General Protocol for Antibody Labeling with this compound
This protocol outlines the fundamental steps for conjugating an antibody with this compound. The optimal dye-to-protein molar ratio should be determined empirically for each specific antibody.
Materials:
-
Antibody in an amine-free buffer (e.g., PBS)
-
This compound
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO)
-
1 M Sodium Bicarbonate (NaHCO₃), pH 8.3-8.5
-
Purification column (e.g., Sephadex G-25)
Procedure:
-
Prepare the Antibody Solution: Adjust the antibody concentration to 2-10 mg/mL in PBS. It is critical that the buffer is free of amine-containing substances like Tris.[3]
-
Adjust pH: Add 1/10th volume of 1 M sodium bicarbonate to the antibody solution to raise the pH to approximately 8.3. The NHS-ester reaction is pH-dependent and proceeds efficiently at this pH.[3]
-
Prepare the Dye Stock Solution: Allow the vial of this compound to warm to room temperature before opening. Dissolve the dye in DMSO to a concentration of 10 mg/mL.
-
Labeling Reaction: While gently vortexing the antibody solution, add the calculated amount of the dye stock solution. The optimal molar ratio of dye to antibody often ranges from 5:1 to 15:1.[3]
-
Incubation: Incubate the reaction for 1 hour at room temperature, protected from light.
-
Purification: Separate the labeled antibody from the unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25). The first colored band to elute is the conjugated antibody.[3]
-
Determine Degree of Labeling (Optional): The DOL can be determined by measuring the absorbance of the conjugate at 280 nm (for the protein) and 555 nm (for the dye).
Protocol for Assessing Photostability
This protocol can be used to compare the photobleaching rates of different fluorescently labeled antibodies.
Materials:
-
Solutions of fluorescently labeled antibodies (e.g., AF 555-IgG and Cy3-IgG) at equal molar concentrations in PBS.
-
Fluorescence microscope with a stable light source and appropriate filter sets.
-
A sensitive camera.
-
Image acquisition and analysis software.
Procedure:
-
Sample Preparation: Mount the labeled antibody solutions on a microscope slide.
-
Microscope Setup: Focus on the sample and adjust the illumination intensity to a level typical for your experiments.
-
Image Acquisition: Acquire a time-lapse series of images of the fluorescent samples under continuous illumination.
-
Data Analysis: Measure the mean fluorescence intensity of a defined region of interest for each time point. Normalize the initial fluorescence intensity of all samples to 100% to compare their photobleaching rates.[3]
Mandatory Visualizations
To further illustrate the concepts discussed, the following diagrams were generated using the DOT language.
Caption: A generalized workflow for labeling an antibody with this compound.
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. Alexa Fluor™ 555 NHS Ester (Succinimidyl Ester) 1 mg | Contact Us | Invitrogen™ [thermofisher.com]
- 3. benchchem.com [benchchem.com]
- 4. Quantitative comparison of long-wavelength Alexa Fluor dyes to Cy dyes: fluorescence of the dyes and their bioconjugates [pubmed.ncbi.nlm.nih.gov]
- 5. Cy3 NHS Ester | AAT Bioquest [aatbio.com]
- 6. assets.fishersci.com [assets.fishersci.com]
- 7. New Alexa Fluor® 555 and Alexa Fluor® 568 conjugates from Jackson ImmunoReasearch | BIOZOL [biozol.de]
- 8. vectorlabs.com [vectorlabs.com]
- 9. Alexa Fluor® 555 Conjugated CST® Antibodies | Cell Signaling Technology [cellsignal.com]
- 10. researchgate.net [researchgate.net]
- 11. cancer.iu.edu [cancer.iu.edu]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Comparison of a chimeric anti-carcinoembryonic antigen antibody conjugated with visible or near-infrared fluorescent dyes for imaging pancreatic cancer in orthotopic nude mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 15. FluoroFinder [app.fluorofinder.com]
A Head-to-Head Comparison of Amine-Reactive Dyes for Bioconjugation
In the fields of molecular biology, immunology, and drug development, the covalent labeling of proteins and other biomolecules with fluorescent dyes is an indispensable technique. Amine-reactive dyes are the most common class of reagents for this purpose, primarily targeting the primary amino groups of lysine (B10760008) residues and the N-terminus of proteins. The choice of dye can significantly impact the outcome of an experiment, influencing factors such as signal brightness, photostability, and the biological activity of the labeled molecule. This guide provides an objective, data-driven comparison of common amine-reactive dyes to aid researchers in selecting the optimal reagent for their specific application.
Mechanism of Amine-Reactive Labeling
The two most prevalent classes of amine-reactive functional groups are N-hydroxysuccinimide (NHS) esters and isothiocyanates. Both react with primary amines under mild alkaline conditions to form stable covalent bonds.
-
NHS Esters (Succinimidyl Esters): These are the preferred choice for protein conjugation as they form a highly stable amide bond.[1] The reaction is efficient at a pH of 7.2 to 9, with an optimal range of 8.3-8.5.[2] Buffers containing primary amines, such as Tris, must be avoided as they compete with the target protein for reaction with the NHS ester.[3]
-
Isothiocyanates: These reagents react with primary amines to form a thiourea (B124793) bond. While effective, the resulting thiourea linkage is generally less stable over time compared to the amide bond formed by NHS esters.[4]
The general reaction of an NHS ester with a primary amine on a protein is depicted below.
References
Evaluating the Cost-Effectiveness of AF 555 NHS Ester: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, the selection of fluorescent dyes is a critical decision that directly impacts experimental outcomes and budgetary considerations. AF 555 NHS ester has emerged as a popular choice for labeling proteins and other biomolecules due to its bright orange fluorescence. This guide provides an objective, data-driven comparison of this compound with its primary competitors—Alexa Fluor 555 NHS ester, Cy3 NHS ester, and DyLight 550 NHS ester—to facilitate an informed decision on the most cost-effective solution for your research needs.
Performance at a Glance: A Quantitative Comparison
The brightness of a fluorophore is a crucial determinant of its performance and is a product of its molar extinction coefficient (its efficiency in absorbing light) and its quantum yield (its efficiency in converting absorbed light into emitted fluorescence). Photostability, the resistance to fading upon illumination, is another critical factor, especially for applications requiring long exposure times or repeated imaging.
| Property | This compound | Alexa Fluor 555 NHS Ester | Cy3 NHS Ester | DyLight 550 NHS Ester |
| Excitation Max (nm) | ~555 | ~555 | ~550 | ~562 |
| Emission Max (nm) | ~565 | ~565 | ~570 | ~576 |
| Molar Extinction Coefficient (cm⁻¹M⁻¹) | ~155,000 | ~150,000 | ~150,000 | ~150,000 |
| Quantum Yield | ~0.1 | ~0.1 | ~0.15 | Not consistently reported |
| Relative Brightness | High | High | High | High |
| Photostability | High | High[1] | Moderate[1] | High |
| Price per 1 mg (USD) | ~$199 - $336 | ~$467 | ~$95 - $130 | ~$625 |
Note: Prices are approximate and can vary significantly between suppliers and purchase volumes. It is recommended to obtain quotes from vendors for the most up-to-date pricing.
In-Depth Performance Analysis
Brightness and Photostability:
Alexa Fluor 555 is widely recognized for its exceptional brightness and photostability, often outperforming Cy3 in these aspects.[1] Studies have shown that Alexa Fluor 555 conjugates are more fluorescent than Cy3 conjugates, especially at higher degrees of labeling where Cy3 can exhibit self-quenching.[1] Furthermore, Alexa Fluor 555 is demonstrably more resistant to photobleaching than Cy3, allowing for longer exposure times and more robust image acquisition in fluorescence microscopy.[1] AF 555 is marketed as a bright and photostable alternative to Cy3 and TAMRA.[2] DyLight 550 is also promoted for its high fluorescence intensity and photostability.
Labeling Efficiency:
Experimental Protocols
To empower researchers to make their own empirical assessments, detailed methodologies for key comparative experiments are provided below.
Protocol 1: Protein Labeling with NHS Ester Dyes
This protocol provides a general framework for labeling proteins with AF 555, Alexa Fluor 555, Cy3, or DyLight 550 NHS esters.
Materials:
-
Protein of interest (e.g., IgG antibody) in an amine-free buffer (e.g., PBS, pH 7.2-7.4)
-
AF 555, Alexa Fluor 555, Cy3, or DyLight 550 NHS ester
-
Anhydrous dimethylsulfoxide (DMSO) or dimethylformamide (DMF)
-
Reaction buffer: 0.1 M sodium bicarbonate, pH 8.3-8.5
-
Quenching solution: 1.5 M hydroxylamine, pH 8.5 or 1 M Tris-HCl, pH 8.0
-
Purification column (e.g., Sephadex G-25)
Procedure:
-
Prepare Protein Solution: Dissolve the protein in the reaction buffer at a concentration of 2-10 mg/mL.
-
Prepare Dye Stock Solution: Immediately before use, dissolve the NHS ester dye in DMSO or DMF to a concentration of 10 mg/mL.
-
Labeling Reaction: Add the dye stock solution to the protein solution. The molar ratio of dye to protein will need to be optimized for each specific protein and desired degree of labeling (a common starting point is a 10-fold molar excess of dye).
-
Incubation: Incubate the reaction mixture for 1 hour at room temperature, protected from light.
-
Quenching: Add the quenching solution to stop the reaction and incubate for 30 minutes at room temperature.
-
Purification: Separate the labeled protein from the unreacted dye using a gel filtration column.
-
Determine Degree of Labeling (DOL): Measure the absorbance of the purified conjugate at 280 nm (for the protein) and at the excitation maximum of the dye. The DOL can be calculated using the following formula:
DOL = (A_max × ε_protein) / [(A_280 - (A_max × CF)) × ε_dye]
Where A_max is the absorbance at the dye's maximum absorption, A_280 is the absorbance at 280 nm, ε_protein and ε_dye are the molar extinction coefficients of the protein and the dye, respectively, and CF is the correction factor for the dye's absorbance at 280 nm.
Protocol 2: Comparative Photostability Assay
This protocol allows for a direct comparison of the photostability of different fluorescently labeled proteins.
Materials:
-
Solutions of proteins labeled with each of the dyes to be compared, at the same concentration and degree of labeling.
-
Fluorescence microscope with a stable light source and appropriate filter sets.
-
Image acquisition software.
Procedure:
-
Sample Preparation: Mount the labeled protein solutions on a microscope slide.
-
Image Acquisition:
-
Locate a field of view for each sample.
-
Acquire an initial image (time point 0) using a consistent exposure time and laser power.
-
Continuously illuminate the sample and acquire images at regular intervals (e.g., every 30 seconds) for a set duration (e.g., 5-10 minutes).
-
-
Data Analysis:
-
Measure the mean fluorescence intensity of a defined region of interest for each image at each time point.
-
Normalize the fluorescence intensity of each time point to the initial intensity (time 0).
-
Plot the normalized fluorescence intensity as a function of time for each dye to generate photobleaching curves.
-
Visualizing the Workflow and Concepts
To better understand the processes involved, the following diagrams, generated using Graphviz, illustrate the experimental workflow and the chemical reaction.
References
Safety Operating Guide
Proper Disposal of AF 555 NHS Ester: A Guide for Laboratory Professionals
For Immediate Release
Ensuring the safe and environmentally responsible disposal of laboratory reagents is paramount for research facilities. This document provides essential safety and logistical information for the proper disposal of AF 555 NHS ester, a fluorescent dye commonly used in bioconjugation. Adherence to these procedures is critical for operational safety, regulatory compliance, and environmental protection.
Immediate Safety and Handling Precautions
Before initiating any disposal procedure, it is crucial to consult your institution's specific safety protocols and the Safety Data Sheet (SDS) for this compound. Always handle the chemical in a well-ventilated area, preferably within a chemical fume hood, while wearing appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves (e.g., nitrile), and a lab coat.[1][2][3]
Core Principles of this compound Disposal
The primary principle for the safe disposal of this compound involves the deactivation of its reactive N-hydroxysuccinimide (NHS) ester group.[4] NHS esters are highly reactive towards primary amines and are susceptible to hydrolysis, which breaks the ester linkage, rendering the compound significantly less reactive.[1][4] This deactivation step is crucial to prevent unintended reactions within the chemical waste stream.[4] Furthermore, as a fluorescent dye, AF 555 and its byproducts should not be discharged into the sanitary sewer system to avoid environmental contamination.[2][5]
Summary of Waste Streams and Disposal Actions
The proper disposal method for this compound depends on its form. The following table summarizes the different waste streams and the required disposal actions.
| Waste Stream | Description | Disposal Action |
| Unused/Expired Solid | Original vial containing the solid, powdered this compound. | Treat as hazardous chemical waste. Do not dispose of in regular trash. Collect in a designated and clearly labeled hazardous waste container for collection by your institution's Environmental Health and Safety (EHS) department or a licensed waste disposal contractor.[3] |
| Concentrated Solutions | Stock solutions of this compound, typically in organic solvents like DMSO or DMF. | Collect in a sealed, labeled hazardous waste container. The first rinse of any glassware that held the concentrated solution should also be collected as hazardous waste. Never dispose of down the drain.[3][6] |
| Dilute Aqueous Solutions | Reaction mixtures, buffers, and other aqueous solutions containing this compound. | Deactivate the reactive NHS ester via hydrolysis (see detailed protocol below). After deactivation, collect the solution in a designated aqueous hazardous waste container. Do not dispose of down the drain.[3] |
| Contaminated Labware | Pipette tips, tubes, gloves, and other solid materials contaminated with this compound. | Collect in a designated solid hazardous waste container.[3] |
Detailed Experimental Protocol: Deactivation of Dilute Aqueous this compound Solutions
This protocol provides a detailed methodology for the safe deactivation (quenching) of the reactive NHS ester in dilute aqueous solutions prior to final disposal. This procedure should be performed in a chemical fume hood.
Materials:
-
Waste solution containing this compound
-
Quenching solution: 1 M Tris-HCl, pH 8.5, or 1 M glycine (B1666218) solution[4]
-
pH indicator strips
-
Appropriately labeled hazardous waste container
Procedure:
-
Preparation: Ensure you are wearing the appropriate PPE (lab coat, safety glasses, and chemical-resistant gloves).
-
Transfer Waste: Carefully transfer the aqueous waste solution containing this compound to a suitable container (e.g., a beaker or flask) of appropriate size to allow for the addition of the quenching solution.
-
Add Quenching Solution: Slowly add the 1 M Tris-HCl (pH 8.5) or 1 M glycine solution to the waste solution. A general rule is to add a volume of quenching solution that is at least equal to the volume of the waste solution to ensure an excess of the quenching agent.
-
Ensure Alkaline Conditions: After adding the quenching solution, check the pH of the mixture using a pH indicator strip to ensure it is alkaline (pH > 8.0). NHS ester hydrolysis is significantly accelerated under alkaline conditions.[4]
-
Incubation: Gently mix the solution and allow it to stand for at least one hour at room temperature.[4] This incubation period allows for the complete hydrolysis of the reactive NHS ester.
-
Containerize for Disposal: After the incubation period, transfer the deactivated solution to a designated and clearly labeled hazardous waste container. The label should accurately reflect the contents, including the name of the chemical, the solvent, and the quenching agent used.
-
Arrange for Pickup: Store the hazardous waste container in a designated satellite accumulation area and arrange for its collection by your institution's EHS department or a licensed waste disposal contractor.[2]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the safe disposal of this compound.
Caption: Disposal workflow for this compound.
By following these procedures, researchers, scientists, and drug development professionals can ensure the safe handling and proper disposal of this compound, contributing to a safer laboratory environment and protecting our ecosystem.
References
Safeguarding Your Research: Essential Safety and Handling of AF 555 NHS Ester
For researchers, scientists, and drug development professionals, the safe and effective handling of chemical reagents is paramount to both personal safety and experimental integrity. This guide provides crucial, immediate safety and logistical information for working with AF 555 NHS ester, a bright, orange-red fluorescent probe commonly used for labeling primary amines in proteins and other molecules.[1] Adherence to these procedures is critical for ensuring a safe laboratory environment and reliable experimental outcomes.
Personal Protective Equipment (PPE): Your First Line of Defense
When handling this compound, a comprehensive suite of personal protective equipment is mandatory to prevent exposure through inhalation, ingestion, or contact with skin and eyes.[2] The toxicological properties of similar compounds necessitate a cautious approach.[3]
| PPE Category | Recommended Equipment | Rationale |
| Eye and Face Protection | Chemical safety goggles or a face shield.[3] | To prevent eye irritation or damage from dust particles or splashes.[3][4] |
| Hand Protection | Compatible chemical-resistant gloves (e.g., nitrile or latex). It is advisable to wear two pairs of powder-free gloves.[2][5] | To prevent skin contact, which may cause irritation or be harmful if absorbed.[2][3] Gloves should be changed regularly or immediately if contaminated.[2] |
| Body Protection | A lab coat or other protective clothing. A disposable, low-permeability gown with a solid front, long sleeves, and tight-fitting cuffs is recommended.[2][3] | To prevent contamination of personal clothing and protect against splashes.[2][3] |
| Respiratory Protection | A NIOSH/MSHA-approved respirator (e.g., N95 or N100) is required when working with the solid form to avoid inhaling dust, which can irritate mucous membranes and the upper respiratory tract.[2][3] Work should be conducted in a well-ventilated area or under a chemical fume hood.[2][3] |
Operational Plans: Handling, Storage, and Disposal
Proper handling and storage are critical to maintain the stability and reactivity of this compound and to ensure a safe laboratory environment.[3]
Handling:
-
Avoid all personal contact, including inhalation of dust or aerosols.[3][6]
-
Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[2]
-
Ensure an eyewash station and safety shower are readily accessible.[2]
-
Wash hands thoroughly after handling.[3]
-
Do not eat, drink, or smoke when using this product.[4]
-
The NHS-ester moiety is susceptible to hydrolysis and loses reactivity in the presence of water. Therefore, it is crucial to use anhydrous, amine-free organic solvents like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) for reconstitution.[2][7]
Storage:
-
Upon receipt, this compound should be stored at ≤ -15°C, desiccated, and protected from light.[8][9]
-
Before use, allow the vial to equilibrate to room temperature to prevent moisture condensation.[2]
-
Reconstituted DMSO stock solutions can be stored at ≤ -15°C for up to two weeks, protected from light and moisture.[8][10] Avoid repeated freeze-thaw cycles.[10] For longer-term storage, it is recommended to aliquot the solution into single-use portions.[11][12]
Disposal:
-
Dispose of contents and container to an authorized hazardous or special waste collection point in accordance with local regulations.[6]
-
Contaminated materials and containers should be treated as hazardous waste.
-
Prevent product from entering drains, surface water, or the sanitary sewer system.[4]
Experimental Protocol: Labeling of Proteins with this compound
This protocol provides a general procedure for conjugating this compound to a protein, such as an antibody.
Materials:
-
This compound
-
Protein to be labeled (in an amine-free buffer like PBS)
-
Anhydrous DMSO
-
1 M Sodium Bicarbonate buffer (pH 8.3-9.0)
-
Desalting column (e.g., Sephadex G-25)
-
Phosphate-buffered saline (PBS), pH 7.2-7.4
Procedure:
-
Prepare the Protein Solution:
-
Ensure the protein solution is free of amine-containing substances like Tris or glycine.[7][13] If necessary, dialyze the protein against PBS.[7][13]
-
Adjust the protein concentration to 2-10 mg/mL in PBS.[10]
-
For each 1 mL of protein solution, add 0.1 mL of 1 M sodium bicarbonate buffer to raise the pH to 8.3-8.5, which is optimal for the conjugation reaction.[7][12]
-
-
Prepare the Dye Stock Solution:
-
Conjugation Reaction:
-
While stirring, add the calculated amount of the dye stock solution to the protein solution. The optimal molar ratio of dye to protein will need to be determined empirically but a starting point is often a 5- to 10-fold molar excess of the dye.[11]
-
Incubate the reaction for 1 hour at room temperature, protected from light.
-
-
Purification of the Conjugate:
-
Characterization and Storage:
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound from preparation to disposal.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. docs.aatbio.com [docs.aatbio.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. josephgroup.ucsd.edu [josephgroup.ucsd.edu]
- 8. docs.aatbio.com [docs.aatbio.com]
- 9. lumiprobe.com [lumiprobe.com]
- 10. docs.aatbio.com [docs.aatbio.com]
- 11. researchgate.net [researchgate.net]
- 12. fluidic.com [fluidic.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
